beta-Sesquiphellandrene
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C15H24 |
|---|---|
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
PHWISBHSBNDZDX-LSDHHAIUSA-N |
SMILES |
CC(CCC=C(C)C)C1CCC(=C)C=C1 |
Isomerische SMILES |
C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1 |
Kanonische SMILES |
CC(CCC=C(C)C)C1CCC(=C)C=C1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biosynthesis of β-Sesquiphellandrene in Zingiber officinale: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of β-sesquiphellandrene, a prominent bioactive sesquiterpene found in ginger (Zingiber officinale). The pathway involves the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), catalyzed by the enzyme α-zingiberene/β-sesquiphellandrene synthase. This document details the key enzymatic step, presents available quantitative data on sesquiterpene composition in ginger, and outlines relevant experimental protocols for the characterization of this pathway. Visual diagrams of the biosynthetic pathway and a representative experimental workflow are provided to facilitate a comprehensive understanding for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Zingiber officinale Roscoe, commonly known as ginger, is a globally significant spice and medicinal plant. Its rhizomes are rich in a diverse array of secondary metabolites, including the pungent gingerols and a complex mixture of volatile terpenes. Among these, the sesquiterpenoids are major constituents of ginger essential oil, contributing to its characteristic aroma and various reported biological activities, including anti-inflammatory and antimicrobial properties. β-Sesquiphellandrene, along with its isomer α-zingiberene, is a key sesquiterpene hydrocarbon in ginger. Understanding the biosynthetic pathway of these compounds is crucial for potential biotechnological applications, including metabolic engineering to enhance their production and for the development of novel therapeutic agents.
The Biosynthesis Pathway of β-Sesquiphellandrene
The biosynthesis of β-sesquiphellandrene in Zingiber officinale is a part of the broader terpenoid biosynthetic pathway. The immediate precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP)[1]. The key enzymatic step in the formation of β-sesquiphellandrene is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase.
The Key Enzyme: α-Zingiberene/β-Sesquiphellandrene Synthase
Research has identified a novel terpene synthase in Zingiber officinale, designated as α-zingiberene/β-sesquiphellandrene synthase[2][3][4][5][6][7]. This enzyme is responsible for the formation of the major sesquiterpenoids in ginger rhizomes[2][3][4][6][7]. It catalyzes the conversion of the acyclic FPP into the cyclic structures of both α-zingiberene and β-sesquiphellandrene[2]. The reaction mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of cyclizations and rearrangements to form the final products[8].
Quantitative Data on Sesquiterpene Composition in Zingiber officinale
While specific enzyme kinetic data is limited, several studies have quantified the relative abundance of sesquiterpenes in ginger essential oil. This data provides valuable insights into the product distribution of the endogenous terpene synthases. The composition can vary based on factors such as ginger cultivar, geographical origin, and processing methods.
| Sesquiterpene | Relative Abundance (%) in Nigerian Ginger Oil[2] | Relative Abundance (%) in Indian (Shimoga) Ginger Oil[2] |
| α-Zingiberene | 28.5 | 23.4 |
| β-Sesquiphellandrene | 15.2 | 10.8 |
| β-Bisabolene | 12.8 | 1.2 |
| α-Farnesene | 10.1 | 0.8 |
| ar-Curcumene | 4.8 | 0.516 |
| Sesquiterpene | Relative Abundance (%) in Nigerian Ginger Oleoresin Oil[2] | Relative Abundance (%) in Indian (Shimoga) Ginger Oleoresin Oil[2] |
| α-Zingiberene | 25.4 | 29.8 |
| β-Sesquiphellandrene | 14.1 | 12.5 |
| β-Bisabolene | 11.8 | 1.5 |
| α-Farnesene | 9.5 | 1.1 |
| ar-Curcumene | 5.55 | 0.6 |
Experimental Protocols
The following sections outline the methodologies for key experiments related to the study of β-sesquiphellandrene biosynthesis.
Recombinant Expression and Purification of α-Zingiberene/β-Sesquiphellandrene Synthase
This protocol is adapted from methodologies used for the characterization of terpene synthases from Zingiberaceae species.
1. Gene Cloning and Vector Construction:
-
The full-length coding sequence of the putative α-zingiberene/β-sesquiphellandrene synthase gene is amplified from Zingiber officinale rhizome cDNA.
-
The amplified gene is cloned into an E. coli expression vector, such as pET28a(+), which often includes a polyhistidine (His) tag for affinity purification.
2. Heterologous Expression in E. coli:
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance the production of soluble protein.
3. Protein Extraction and Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
Cells are lysed by sonication on ice.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The recombinant protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay
1. Reaction Mixture:
-
The standard assay mixture (total volume of 500 µL) contains:
-
50 mM HEPES buffer (pH 7.2)
-
10 mM MgCl2
-
5 mM Dithiothreitol (DTT)
-
10% (v/v) glycerol
-
10-50 µg of purified recombinant enzyme
-
10-50 µM Farnesyl pyrophosphate (FPP) (substrate)
-
2. Reaction Incubation:
-
The reaction is initiated by the addition of FPP.
-
The mixture is overlaid with a layer of a water-immiscible organic solvent (e.g., 500 µL of n-hexane or pentane) to trap the volatile terpene products.
-
The reaction is incubated at 30°C for 1-2 hours.
3. Product Extraction and Analysis:
-
The reaction is stopped by vigorous vortexing.
-
The organic layer is separated by centrifugation.
-
The organic extract is concentrated under a gentle stream of nitrogen.
-
The products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis of Sesquiterpene Products
1. GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 50°C for 2 minutes.
-
Ramp up to 250°C at a rate of 5-10°C/min.
-
Hold at 250°C for 5 minutes.
-
2. MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
3. Product Identification:
-
The identification of β-sesquiphellandrene and other sesquiterpene products is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
Conclusion
The biosynthesis of β-sesquiphellandrene in Zingiber officinale is catalyzed by the enzyme α-zingiberene/β-sesquiphellandrene synthase, which converts farnesyl pyrophosphate into β-sesquiphellandrene and its isomer α-zingiberene. While the key enzyme has been identified, a detailed biochemical characterization, including the determination of its kinetic parameters, remains an area for future research. The protocols and data presented in this guide provide a solid foundation for researchers aiming to further elucidate the intricacies of sesquiterpene biosynthesis in this medicinally and economically important plant species. A deeper understanding of this pathway could pave the way for the enhanced production of these valuable bioactive compounds through metabolic engineering and synthetic biology approaches, with potential applications in the pharmaceutical and flavor/fragrance industries.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Terpene Variability in the Volatile Oils from Zingi...: Ingenta Connect [ingentaconnect.com]
- 6. Suites of Terpene Synthases Explain Differential Terpenoid Production in Ginger and Turmeric Tissues | PLOS One [journals.plos.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of β-Sesquiphellandrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Sesquiphellandrene is a naturally occurring sesquiterpene hydrocarbon that has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and antiviral activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to β-sesquiphellandrene, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Stereochemistry
β-Sesquiphellandrene is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] Its systematic IUPAC name is (3R,4S)-3-methyl-6-(6-methylhept-5-en-2-yl)cyclohex-1-ene. The structure features a cyclohexene (B86901) ring substituted with a methyl group and a 6-methylhept-5-en-2-yl side chain.
The stereochemistry of β-sesquiphellandrene is defined by two chiral centers at positions C3 and C4 of the cyclohexene ring. The naturally occurring enantiomer is levorotatory, denoted as (-)-β-sesquiphellandrene, and possesses the (3R,4S) absolute configuration. Its dextrorotatory counterpart, (+)-β-sesquiphellandrene, has the (3S,4R) configuration.
Key Structural and Stereochemical Identifiers:
| Identifier | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| CAS Number | 20307-83-9 |
| IUPAC Name | (3R,4S)-3-methyl-6-(6-methylhept-5-en-2-yl)cyclohex-1-ene |
| Chiral Centers | C3, C4 |
| Naturally Occurring Enantiomer | (-)-β-Sesquiphellandrene |
| Absolute Configuration (Natural) | (3R,4S) |
Physicochemical Properties
| Property | Value |
| Boiling Point | 125-127 °C at 10 mmHg |
| Optical Rotation ([α]D) | -45.5° (in Chloroform) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation and confirmation of β-sesquiphellandrene heavily rely on ¹H and ¹³C NMR spectroscopy. The following tables summarize the assigned chemical shifts (δ) in ppm and coupling constants (J) in Hz.
¹H NMR Spectral Data (CDCl₃, 500 MHz):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.38 | br s | |
| H-2α | 2.05 | m | |
| H-2β | 1.98 | m | |
| H-3 | 1.78 | m | |
| H-4 | 1.92 | m | |
| H-5α | 1.45 | m | |
| H-5β | 1.20 | m | |
| H-7 | 5.10 | t | 7.0 |
| H-8 | 2.00 | m | |
| H-9 | 1.95 | m | |
| H-10 | 1.01 | d | 6.8 |
| H-11 | 1.68 | s | |
| H-12 | 1.60 | s | |
| H-13 | 0.95 | d | 7.0 |
| H-14 | 4.68 | s | |
| H-15 | 4.65 | s |
¹³C NMR Spectral Data (CDCl₃, 125 MHz):
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 121.5 |
| C-2 | 31.2 |
| C-3 | 38.4 |
| C-4 | 48.9 |
| C-5 | 24.1 |
| C-6 | 149.8 |
| C-7 | 124.8 |
| C-8 | 25.7 |
| C-9 | 36.5 |
| C-10 | 19.8 |
| C-11 | 17.7 |
| C-12 | 25.7 |
| C-13 | 20.5 |
| C-14 | 106.2 |
| C-15 | 106.2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of β-sesquiphellandrene in essential oils and other complex mixtures.
Typical GC-MS Experimental Parameters:
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min |
| MS Detector | Electron Impact (EI) ionization at 70 eV |
| Mass Range | m/z 40-400 |
Experimental Protocols
Isolation and Purification of β-Sesquiphellandrene from Curcuma longa (Turmeric)
The following protocol is a representative method for the isolation of β-sesquiphellandrene from turmeric rhizomes.
1. Extraction:
-
Air-dried and powdered turmeric rhizomes (1 kg) are subjected to hydrodistillation for 4-6 hours using a Clevenger-type apparatus to obtain the essential oil.
-
The collected essential oil is dried over anhydrous sodium sulfate.
2. Chromatographic Fractionation:
-
The crude essential oil is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).
-
The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a hexane-ethyl acetate solvent system and visualized with vanillin-sulfuric acid reagent.
3. Purification:
-
Fractions rich in β-sesquiphellandrene are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) using a non-polar column and an appropriate solvent system (e.g., acetonitrile/water).
-
The purity of the isolated compound is confirmed by GC-MS and NMR analysis.
Biological Activity and Signaling Pathways
β-Sesquiphellandrene has demonstrated notable anticancer activity, particularly against leukemia, multiple myeloma, and colorectal cancer cells.[2] Its mechanism of action involves the induction of apoptosis.[2]
Anticancer Signaling Pathway of β-Sesquiphellandrene
The anticancer effect of β-sesquiphellandrene is mediated through the intrinsic pathway of apoptosis.[2] This involves the downregulation of several key cell survival proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in programmed cell death.[2]
Caption: Anticancer signaling pathway of β-sesquiphellandrene.
Conclusion
This technical guide provides a detailed overview of the chemical structure, stereochemistry, and analytical data of β-sesquiphellandrene. The information presented, including spectroscopic data and a representative isolation protocol, serves as a foundational resource for researchers engaged in the study of this promising natural product. Further investigation into its pharmacological activities and mechanisms of action is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to the Physical and Chemical Properties of β-Sesquiphellandrene
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of β-sesquiphellandrene, a naturally occurring sesquiterpene found in the essential oils of various plants. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It consolidates key data on the compound's structural characteristics, physicochemical parameters, spectroscopic profile, and stability. Furthermore, it outlines detailed experimental methodologies for its isolation, characterization, and synthesis, supported by visual diagrams to elucidate complex processes.
Introduction
β-Sesquiphellandrene is a sesquiterpenoid, a class of terpenes composed of three isoprene (B109036) units, which is a significant constituent of many plant essential oils, notably from ginger (Zingiber officinale).[1] Its unique chemical structure contributes to its interesting biological activities, which include potential antiviral and anticancer properties.[2] As research into the therapeutic potential of natural compounds continues to grow, a thorough understanding of the fundamental properties of molecules like β-sesquiphellandrene is crucial for advancing drug discovery and development efforts. This guide aims to be a centralized resource for the scientific community, providing in-depth technical information to facilitate further research and application.
Chemical Structure and Nomenclature
β-Sesquiphellandrene is characterized by a cyclohexene (B86901) ring substituted with a methylidene group and a 6-methylhept-5-en-2-yl group.[3] The most commonly occurring natural form is the (-)-β-sesquiphellandrene enantiomer.[3]
-
IUPAC Name: (3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene[3]
-
Chemical Formula: C₁₅H₂₄[4]
-
CAS Number: 20307-83-9[3]
Physical and Chemical Properties
β-Sesquiphellandrene is a colorless oil at room temperature.[1][5] It is a hydrophobic molecule with high lipophilicity, as indicated by its partition coefficient.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 204.35 g/mol | [3][4] |
| Appearance | Colorless oil | [1][5] |
| Boiling Point | 90-90.5 °C at 1 Torr | [5][6] |
| est. 262-272 °C at 760 mm Hg | [1][7][8] | |
| Density | 0.8760 g/cm³ at 25 °C | [1][6] |
| Vapor Pressure | est. 0.0065 hPa at 20°C; 0.011 hPa at 25°C | [1][8] |
| XLogP3-AA | 5.4 | [1][4] |
| Topological Polar Surface Area | 0.00 Ų | [1][4] |
Spectroscopic and Analytical Data
The structural elucidation of β-sesquiphellandrene is primarily achieved through a combination of spectroscopic techniques.
| Technique | Key Observations | Source(s) |
| ¹H NMR | Signals for methylidene protons (~4.74 ppm), olefinic protons of the cyclohexene ring (doublets at ~5.67 and 6.14 ppm with J = 10.0 Hz). | [1] |
| ¹³C NMR | 15 distinct carbon resonances corresponding to the molecular formula C₁₅H₂₄. | [1] |
| Infrared (IR) Spectroscopy | C-H stretching vibrations (2800-3000 cm⁻¹), C=C double bond stretching (1600-1700 cm⁻¹), and a unique fingerprint region below 1400 cm⁻¹. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 204. Characteristic fragmentation patterns for sesquiterpenes. | [1] |
| Kovats Retention Index | 1537 (Semi-standard non-polar column) | [3] |
Solubility Profile
Due to its nonpolar nature, β-sesquiphellandreme exhibits poor solubility in water but is soluble in many organic solvents.[1][9]
| Solvent | Solubility | Source(s) |
| Water | 0.01283 mg/L at 25 °C (estimated) | [9][10] |
| Chloroform | Soluble | [1] |
| Ethyl Acetate | Slightly Soluble | [1][5] |
| Methanol | Slightly Soluble | [1][5] |
| Ethanol | Soluble (1497.03 g/L at 25°C) | [8] |
| Acetone | Soluble (1478.68 g/L at 25°C) | [8] |
| n-Hexane | Soluble (1622.24 g/L at 25°C) | [8] |
Stability and Storage
β-Sesquiphellandrene is sensitive to light and should be stored in amber vials.[1][5] It is also susceptible to oxidation and polymerization due to the presence of multiple double bonds.[1] For long-term preservation, it is recommended to store the compound under an inert atmosphere in a refrigerator.[5]
Biosynthesis of β-Sesquiphellandrene
The biosynthesis of β-sesquiphellandrene in plants is an enzymatic process catalyzed by β-sesquiphellandrene synthase. This enzyme facilitates the cyclization of the linear precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP).[1]
Caption: Enzymatic synthesis of β-sesquiphellandrene from FPP.
Experimental Methodologies
The following sections provide an overview of the experimental protocols for the isolation, characterization, and synthesis of β-sesquiphellandrene. These are intended as general guidelines and may require optimization based on the specific experimental context.
Isolation from Natural Sources
β-Sesquiphellandrene is commonly isolated from the essential oil of ginger (Zingiber officinale). A general workflow for its isolation is presented below.
Caption: Workflow for the isolation of β-sesquiphellandrene.
General Protocol for Isolation:
-
Extraction: The essential oil is obtained from the plant material (e.g., dried and powdered ginger rhizomes) via steam distillation or solvent extraction with a non-polar solvent like hexane (B92381).
-
Column Chromatography: The crude essential oil is subjected to silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A non-polar solvent such as n-hexane is typically used as the eluent. A gradient of increasing polarity (e.g., by adding ethyl acetate) can be employed to separate compounds with different polarities.
-
-
Fraction Collection and Analysis: Eluted fractions are collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing β-sesquiphellandrene.
-
Pooling and Concentration: Fractions rich in β-sesquiphellandrene are pooled together, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Further Purification: If necessary, further purification can be achieved using preparative GC or High-Performance Liquid Chromatography (HPLC).
Characterization Techniques
General Protocol for GC-MS Analysis:
-
Sample Preparation: A dilute solution of the isolated compound or essential oil is prepared in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10 µg/mL.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5 or HP-5ms) is commonly used for the separation of sesquiterpenes.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60 °C held for a few minutes, followed by a ramp up to a final temperature of around 280-300 °C. The specific ramp rate will depend on the complexity of the sample.
-
Carrier Gas: Helium or Hydrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Identification: The identification of β-sesquiphellandrene is based on the comparison of its retention time and mass spectrum with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley).
General Protocol for NMR Analysis:
-
Sample Preparation: 1-5 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Spectra Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are used to elucidate the complete chemical structure and stereochemistry of the molecule.
Enzymatic Synthesis
The enzymatic synthesis of β-sesquiphellandrene can be performed using a recombinant β-sesquiphellandrene synthase.
General Protocol for Enzymatic Synthesis:
-
Enzyme Expression and Purification: The gene for β-sesquiphellandrene synthase is expressed in a suitable host, such as E. coli. The recombinant enzyme is then purified, for example, by affinity chromatography.
-
Enzymatic Reaction:
-
Reaction Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.2) containing a divalent cation like MgCl₂ (10 mM) is prepared.
-
Substrate: Farnesyl diphosphate (FPP) is added to the reaction mixture.
-
Reaction Initiation: The purified enzyme is added to the reaction mixture to initiate the synthesis.
-
-
Product Extraction: The reaction mixture is overlaid with a layer of a non-polar organic solvent (e.g., n-hexane) to capture the volatile β-sesquiphellandrene as it is produced.
-
Analysis: The organic layer is collected and analyzed by GC-MS to confirm the identity and purity of the synthesized β-sesquiphellandrene.
Conclusion
This technical guide has consolidated the available scientific information on the physical and chemical properties of β-sesquiphellandrene. The data presented in a structured format, along with generalized experimental protocols and illustrative diagrams, provides a valuable resource for researchers. A thorough understanding of these fundamental properties is essential for the exploration of β-sesquiphellandrene's biological activities and its potential applications in various scientific and industrial fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid and simple isolation of zingiberene from ginger essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. beta-Sesquiphellandrene | C15H24 | CID 12315492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of beta-Sesquiphellandrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for the naturally occurring sesquiterpene, beta-sesquiphellandrene. This document collates and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for identification, characterization, and further research into its potential therapeutic applications.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Signal | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1 | ~4.74 | d | Methylidene protons |
| 2 | 5.67 | d | Olefinic proton (H1) |
| 3 | 6.14 | d | Olefinic proton (H2) |
Note: 'd' denotes a doublet. The data presented is a compilation from available literature and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectral Data of this compound
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2800-3000 | Strong | C-H stretching (Alkyl) |
| 1600-1700 | Medium | C=C stretching (Alkene) |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Abundance | Assignment |
| 204 | [M]⁺ | Molecular Ion |
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectral data of sesquiterpenes like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference point (0 ppm) for the chemical shifts.
-
The tube is capped and gently agitated to ensure complete dissolution of the sample.
Data Acquisition:
-
The prepared NMR tube is placed in the NMR spectrometer.
-
For ¹H NMR, the spectrometer is typically operated at a frequency of 300-600 MHz. Standard pulse sequences are used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum by removing C-H coupling. This is typically performed at a frequency of 75-150 MHz.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum of the solution recorded in a liquid cell.
Data Acquisition:
-
The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer.
-
A background spectrum of the empty sample holder (or the solvent) is recorded first.
-
The sample spectrum is then recorded, and the background is automatically subtracted to yield the spectrum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
Data Acquisition:
-
A small volume of the prepared sample is injected into the gas chromatograph.
-
The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the capillary column (a common stationary phase for sesquiterpenes is a non-polar polydimethylsiloxane).
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.
Biosynthesis of this compound
This compound, like other sesquiterpenes, is biosynthesized from farnesyl pyrophosphate (FPP). The following diagram illustrates the proposed biosynthetic pathway.
The Occurrence and Analysis of β-Sesquiphellandrene in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Sesquiphellandrene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants. As a volatile organic compound, it contributes to the characteristic aroma of these oils and is of increasing interest to researchers for its potential biological activities. This technical guide provides an in-depth overview of the occurrence of β-sesquiphellandrene in different essential oils, detailed experimental protocols for its quantification, and an exploration of its reported biological activities and associated signaling pathways.
Occurrence of β-Sesquiphellandrene in Essential Oils
The concentration of β-sesquiphellandrene can vary significantly depending on the plant species, geographical origin, harvesting time, and distillation method. The following table summarizes the quantitative data on the presence of β-sesquiphellandrene in several well-characterized essential oils.
| Essential Oil | Plant Species | Plant Part | Percentage of β-Sesquiphellandrene (%) | Reference(s) |
| Turmeric | Curcuma longa | Rhizome | 0.7 - 38.69 | [1][2] |
| Ginger | Zingiber officinale | Rhizome | 1.51 - 16.53 | [3][4][5][6] |
| Tripleurospermum | Tripleurospermum disciforme | Aerial Parts | 17.85 | [7] |
| Achillea | Achillea fragrantissima | Aerial Parts | 28.6 | [8] |
| Curcuma | Curcuma longa | Rhizome | 5.1 | [9] |
Experimental Protocols
The quantification of β-sesquiphellandrene in essential oils is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of the individual volatile components of an essential oil.
Protocol: Quantification of β-Sesquiphellandrene by GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.
-
If using an internal standard (e.g., epi-eudesmol), add a known volume of the internal standard stock solution (e.g., 500 µL of a 1 mg/mL solution to achieve a 50 µg/mL final concentration).[10]
-
Dilute the sample to the mark with a suitable solvent (e.g., n-hexane, ethanol).
-
Mix the solution thoroughly.
-
Transfer an aliquot of the prepared sample into a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975 or similar.
-
Column: HP-5MS (5% phenyl-dimethylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[11][12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11][12]
-
Injector Temperature: 250 °C.[12]
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 3°C/min to 240°C.
-
Hold: Maintain at 240°C for 5 minutes.[10]
-
-
Mass Spectrometer Conditions:
3. Data Analysis:
-
Peak Identification: Identify the β-sesquiphellandrene peak by comparing its mass spectrum with reference spectra from libraries such as NIST and Wiley, and by comparing its retention index with literature values.
-
Quantification: The relative percentage of β-sesquiphellandrene is calculated based on the peak area relative to the total peak area of all identified components. For absolute quantification, a calibration curve is prepared using a certified standard of β-sesquiphellandrene.
Biological Activities and Signaling Pathways
Sesquiterpenes, including β-sesquiphellandrene, have been investigated for a range of biological activities. The primary mechanisms of action are often attributed to their interaction with cellular membranes and modulation of key signaling pathways.
Antibacterial Activity
The antibacterial action of many sesquiterpenes is linked to their lipophilic nature, which allows them to disrupt the bacterial cell membrane.[13] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Anti-inflammatory Activity
Sesquiterpenes have been shown to modulate key inflammatory signaling pathways. While specific studies on β-sesquiphellandrene are limited, the broader class of sesquiterpenes is known to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14][15] These pathways are central to the production of pro-inflammatory cytokines.
Acetylcholinesterase Inhibitory Activity
Certain essential oils containing sesquiterpenes have demonstrated acetylcholinesterase (AChE) inhibitory activity, a key mechanism in the management of Alzheimer's disease.[16][17] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Conclusion
β-Sesquiphellandrene is a significant constituent of several commercially important essential oils. Its quantification is reliably achieved through GC-MS, and standardized protocols are crucial for accurate and reproducible results. The emerging evidence of its biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects, warrants further investigation. The elucidation of its specific interactions with cellular signaling pathways will be pivotal for its potential development as a therapeutic agent. This guide provides a foundational resource for researchers and professionals in the field to further explore the scientific and medicinal potential of β-sesquiphellandrene.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Essential oils of Zingiber officinale: Chemical composition, in vivo alleviation effects on TPA induced ear swelling in mice and in vitro bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical composition and antibacterial activity of essential oils of Tripleurospermum disciforme in three developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. srb.iau.ir [srb.iau.ir]
- 12. GC-MS Analysis and Biological Activities of Algerian Salvia microphylla Essential Oils [scielo.org.mx]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetylcholinesterase and butyrylcholinesterase inhibitory activity of Pinus species essential oils and their constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of β-Sesquiphellandrene: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Sesquiphellandrene, a naturally occurring sesquiterpene found in various medicinal plants such as Zingiber officinale (ginger) and Curcuma longa (turmeric), has emerged as a promising bioactive compound with a diverse pharmacological profile. This technical guide provides an in-depth review of the current scientific literature on β-sesquiphellandrene, focusing on its demonstrated antiviral, anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. This document summarizes key quantitative data, details established experimental protocols for evaluating its efficacy, and visualizes putative signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
β-Sesquiphellandrene (C₁₅H₂₄) is a bicyclic sesquiterpene that contributes to the aromatic and therapeutic properties of several essential oils.[1][2] Traditionally, plants rich in this compound have been used in folk medicine to treat a variety of ailments, including inflammatory conditions and infections.[2] Modern pharmacological studies have begun to validate these traditional uses, revealing a spectrum of biological activities that position β-sesquiphellandrene as a molecule of significant interest for pharmaceutical research. This review consolidates the existing knowledge on its pharmacological effects and provides a practical guide for researchers investigating its therapeutic potential.
Pharmacological Activities and Quantitative Data
β-Sesquiphellandrene exhibits a range of pharmacological effects, with the most pronounced activities observed in antiviral and anticancer studies. The following tables summarize the key quantitative data reported in the literature.
Table 1: Antiviral Activity of β-Sesquiphellandrene
| Virus | Assay Type | Cell Line | Activity Metric | Value | Reference |
| Human Rhinovirus 1B (HRV-1B) | Plaque Reduction Assay | HeLa | IC₅₀ | 0.44 µM | [3] |
| SARS-CoV-2 (in silico) | Molecular Docking | N/A | Binding Energy | -10.3 kcal/mol (Spike Protein) | |
| SFTS Virus (in silico) | Molecular Docking | N/A | Binding Energy | -9.5 kcal/mol (Membrane Glycoprotein) |
Table 2: Anticancer Activity of β-Sesquiphellandrene
| Cell Line | Cancer Type | Assay Type | Activity Metric | Concentration | Reference |
| HCT116 | Colon Carcinoma | Cytotoxicity Assay | Significant Cytotoxicity | 10 µM | [3] |
| Leukemia, Multiple Myeloma, Colorectal Cancer | Various | Antiproliferative Assay | Inhibition of colony formation, Apoptosis induction | Not specified | [4] |
Table 3: Other Reported Pharmacological Activities
| Activity | Evidence Level | Putative Mechanism | References |
| Anti-inflammatory | In vitro and traditional use | Modulation of inflammatory pathways.[2] | [1][2] |
| Antioxidant | In vitro studies | Scavenging of free radicals.[2] | [2] |
| Antimicrobial | In vitro and in silico studies | Interaction with bacterial enzymes such as DNA polymerase, RNA polymerase, and topoisomerase II (in silico).[5] | [2][5] |
| Analgesic | Attributed to the sesquiterpene class | Not elucidated. | [1] |
| Antihypertensive | Attributed to the sesquiterpene class | Not elucidated. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature. These protocols can be adapted for the evaluation of β-sesquiphellandrene's pharmacological activities.
Antiviral Activity: Plaque Reduction Assay
This protocol is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
Materials:
-
Susceptible host cell line (e.g., HeLa cells for Rhinovirus)
-
High-titer virus stock
-
β-Sesquiphellandrene stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., containing carboxymethylcellulose or agar)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of β-sesquiphellandrene in serum-free cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Adsorption: Incubate the infected plates for 1 hour at 37°C to allow for virus adsorption.
-
Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of β-sesquiphellandrene or control medium to the respective wells.
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific virus to allow for plaque formation.
-
Fixation and Staining: Once plaques are visible, remove the overlay medium, fix the cells with the fixing solution, and then stain with the staining solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of β-sesquiphellandrene compared to the virus control. The IC₅₀ value (the concentration that inhibits 50% of plaque formation) can be determined by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HCT116)
-
β-Sesquiphellandrene stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of β-sesquiphellandrene for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value can be determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
β-Sesquiphellandrene stock solution
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of β-sesquiphellandrene in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of β-sesquiphellandrene at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages
This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
β-Sesquiphellandrene stock solution
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with different concentrations of β-sesquiphellandrene for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and untreated controls.
-
Incubation: Incubate the cells for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess Reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of β-sesquiphellandrene compared to the LPS-stimulated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
β-Sesquiphellandrene solution
-
DPPH solution in methanol
-
Methanol
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Reaction Mixture: Mix various concentrations of the β-sesquiphellandrene solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant results in a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.
Signaling Pathways and Mechanistic Insights
The precise molecular mechanisms underlying the pharmacological activities of β-sesquiphellandrene are still under investigation. However, preliminary studies and in silico analyses suggest the involvement of several key signaling pathways.
Anticancer Mechanism: Induction of Apoptosis via p53 Signaling
Studies suggest that β-sesquiphellandrene's anticancer effects may be mediated through the induction of apoptosis, potentially involving the p53 tumor suppressor pathway.[4] p53 activation in response to cellular stress can lead to cell cycle arrest and apoptosis.
Caption: Putative p53-mediated apoptotic pathway induced by β-sesquiphellandrene.
Antiviral Mechanism: Inhibition of Viral Entry
Computational studies suggest that β-sesquiphellandrene may exert its antiviral effects by binding to key viral surface proteins, thereby inhibiting their interaction with host cell receptors and preventing viral entry.
Caption: Proposed mechanism of viral entry inhibition by β-sesquiphellandrene.
Antimicrobial Mechanism: Inhibition of Bacterial Enzymes
In silico modeling indicates that β-sesquiphellandrene may interact with essential bacterial enzymes involved in DNA replication and transcription, suggesting a potential mechanism for its antimicrobial activity.
Caption: Putative inhibition of bacterial enzymes by β-sesquiphellandrene.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the pharmacological evaluation of β-sesquiphellandrene.
Caption: General experimental workflow for pharmacological evaluation.
Conclusion and Future Directions
β-Sesquiphellandrene has demonstrated a compelling and diverse pharmacological profile, with significant potential for development as a therapeutic agent, particularly in the fields of virology and oncology. The quantitative data, though limited, indicates potent activity that warrants further investigation. Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by β-sesquiphellandrene is crucial. Experimental validation of the computationally predicted interactions with viral and bacterial proteins is a key next step.
-
In Vivo Efficacy and Safety: Translating the promising in vitro findings into in vivo models is essential to assess the therapeutic efficacy, pharmacokinetics, and safety profile of β-sesquiphellandrene.
-
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of β-sesquiphellandrene and its derivatives could lead to the design of novel analogues with enhanced potency and selectivity.
-
Combination Therapies: Exploring the synergistic potential of β-sesquiphellandrene with existing antiviral or anticancer drugs may offer new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Molecular docking and simulation investigation: effect of beta-sesquiphellandrene with ionic integration on SARS-CoV2 and SFTS viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Prediction of Beta-Sesquiphellandrene Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-sesquiphellandrene, a naturally occurring sesquiterpene found in various medicinal plants such as ginger and turmeric, has garnered significant interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in-silico prediction of β-sesquiphellandrene's bioactivities, with a focus on its anticancer, antiviral, and anti-inflammatory effects. We delve into various computational methodologies, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis, to elucidate its mechanism of action at a molecular level. Furthermore, this guide presents a compilation of predicted and experimentally validated bioactivities, detailed experimental protocols for in-vitro validation, and visualizations of key signaling pathways and experimental workflows.
Introduction
This compound (C₁₅H₂₄) is a bicyclic sesquiterpene that has been traditionally associated with the medicinal properties of the plants in which it is found.[1] Preliminary in-vitro and in-silico studies have indicated its potential as a valuable lead compound in drug discovery. This guide aims to consolidate the current knowledge on the predicted bioactivities of β-sesquiphellandrene and provide a framework for its further investigation.
In-Silico Bioactivity Prediction Methodologies
The prediction of a compound's biological activity through computational methods is a cornerstone of modern drug discovery, offering a time and cost-effective approach to identify potential therapeutic candidates.[2][3]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as β-sesquiphellandrene, and a protein target.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[5][6] By analyzing a series of structurally related compounds with known activities, QSAR can predict the bioactivity of new or untested compounds.[7][8]
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[9][10][11] This model can then be used to screen large compound libraries for molecules with similar features.
ADMET Prediction
In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to assess the pharmacokinetic and safety profile of a compound.[12][13][14][15]
In-Silico Prediction Workflow for this compound.
Predicted and Validated Bioactivities of this compound
A growing body of evidence from both computational and experimental studies highlights the diverse bioactivities of β-sesquiphellandrene.
Anticancer Activity
Studies have shown that β-sesquiphellandrene exhibits antiproliferative effects against various cancer cell lines, including human leukemia, multiple myeloma, and colorectal cancer.[16][17] The proposed mechanism involves the induction of apoptosis, potentially through the activation of the p53 tumor suppressor pathway and inhibition of the pro-inflammatory NF-κB pathway.[16][18][19]
Table 1: In-Silico and In-Vitro Anticancer Data for this compound and Related Sesquiterpenes
| Activity | Method | Target/Cell Line | Result | Citation |
| Cytotoxicity | In-Vitro | HCT116 (colorectal) | Cytotoxic at 10 µM | [20] |
| Antiproliferative | In-Vitro | Human leukemia, multiple myeloma, colorectal cancer | Comparable to curcumin | [16][17] |
| Apoptosis Induction | In-Vitro | Cancer cells | Induces apoptosis | [16][17] |
| Colony Formation | In-Vitro | Cancer cells | Suppresses colony formation | [16] |
| p53 Interaction | In-Silico | p53 protein | Predicted to activate | [16] |
Antiviral Activity
This compound has demonstrated notable antiviral activity, particularly against human rhinovirus (HRV), the primary cause of the common cold.[20] In-silico molecular docking studies have also predicted its potential to inhibit key viral proteins of other viruses like SARS-CoV-2.[4][21][22]
Table 2: In-Silico and In-Vitro Antiviral Data for this compound
| Activity | Method | Target/Virus | Result | Citation |
| Antiviral | In-Vitro (Plaque Reduction Assay) | Rhinovirus IB | IC₅₀ = 0.44 µM | [20] |
| Binding Affinity | In-Silico (Molecular Docking) | SARS-CoV-2 Spike Protein | -10.3 kcal/mol | [4] |
| Binding Affinity | In-Silico (Molecular Docking) | SFTS Virus Membrane Glycoprotein | -9.5 kcal/mol | [4] |
Anti-inflammatory Activity
As a sesquiterpene, β-sesquiphellandrene is predicted to possess anti-inflammatory properties.[1][11] This is often attributed to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[14][23] While direct quantitative data for β-sesquiphellandrene is limited, studies on other sesquiterpenes provide strong evidence for this activity.[13][24]
Table 3: In-Vitro Anti-inflammatory Data for Related Sesquiterpenes
| Compound Class | Method | Target | Result | Citation |
| Sesquiterpene Lactones | In-Vitro | TNF-α production | IC₅₀ = 0.17-2.32 µM | [16] |
| Sesquiterpenes | In-Vivo | Carrageenan-induced edema | Significant inhibition | [9][25] |
Key Signaling Pathways
p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress.[14][26][27] this compound is suggested to activate this pathway, leading to the transcription of pro-apoptotic genes and subsequent cancer cell death.[16]
Simplified p53-mediated apoptosis pathway potentially activated by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.[21][28] In an inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and the translocation of NF-κB to the nucleus to activate pro-inflammatory gene expression.[18][29] this compound is predicted to inhibit this pathway.
Simplified NF-κB signaling pathway and the predicted inhibitory point of this compound.
Experimental Protocols for In-Vitro Validation
Experimental validation is crucial to confirm in-silico predictions.[12] The following are detailed protocols for key assays.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of β-sesquiphellandrene on cancer cell lines.[5][10][29][30]
-
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of β-sesquiphellandrene (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
-
References
- 1. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Inhibition of TNF-α-Induced Inflammation by Sesquiterpene Lactones from Saussurea lappa and Semi-Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of Sesquiterpenes from Myrica rubra on the Antiproliferative and Pro-Oxidative Effects of Doxorubicin and Its Accumulation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of p53-Dependent Apoptosis by Prostaglandin A2 | MDPI [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Reactome | Active IKK Complex phosphorylates NF-kappa-B inhibitor [reactome.org]
- 19. Cytotoxicity, oxidative stress, and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
- 21. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Growth inhibition of RPMI 8226 human myeloma cells by peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The effects of IKK-beta inhibition on early NF-kappa-B activation and transcription of downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. us.pronuvia.com [us.pronuvia.com]
- 28. researchgate.net [researchgate.net]
- 29. researchtweet.com [researchtweet.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Beta-Sesquiphellandrene: Discovery and Historical Research
Introduction
Beta-sesquiphellandrene, a naturally occurring bicyclic sesquiterpene, has a rich history rooted in traditional medicine, primarily due to its prevalence in well-known medicinal plants like ginger (Zingiber officinale) and turmeric (Curcuma longa).[1] For centuries, these plants have been integral to Ayurvedic and Traditional Chinese Medicine for treating ailments such as digestive issues, inflammation, and nausea.[1] Modern scientific inquiry has delved into the pharmacological properties of this compound, revealing its potential as an anti-inflammatory, antioxidant, antimicrobial, and anticancer agent. This guide provides a comprehensive overview of the discovery, historical research, quantitative data, experimental protocols, and molecular mechanisms associated with this compound, tailored for researchers, scientists, and drug development professionals.
Historical Context and Discovery
The journey of this compound is intrinsically linked to the study of essential oils from aromatic plants. Early research on the chemical constituents of ginger and turmeric led to the identification of a complex mixture of terpenes, with sesquiterpenes being a major class of compounds. While early 20th-century research focused on the broader chemical profiles of these plants, the specific isolation and structural elucidation of this compound occurred later with the advent of advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Initially, the biological activities attributed to ginger and turmeric were credited to the entire essential oil fraction or more prominent compounds like curcumin (B1669340) in turmeric. However, subsequent research isolated individual sesquiterpenes and evaluated their specific pharmacological effects. A significant milestone in this compound research was the discovery of its potent antiviral activity, particularly against the common cold virus (rhinovirus).[2] More recently, studies have highlighted its anticancer potential, showing it to be comparable to curcumin in its antiproliferative effects on various cancer cell lines.[3]
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical origin, and extraction method. The following tables summarize key quantitative data reported in the literature.
Table 1: Percentage of β-Sesquiphellandrene in Essential Oils
| Plant Species | Plant Part | Percentage Range (%) | Reference |
| Zingiber officinale (Ginger) | Rhizome | 3.2 - 15.65 | [4][5] |
| Curcuma longa (Turmeric) | Rhizome | 0.7 - 38.69 | [1][2] |
| Alpinia conchigera | Rhizome | Not specified | [6] |
| Persicaria minor | Leaves and Stems | 0.1 | [6] |
Table 2: Biological Activity and Cytotoxicity of β-Sesquiphellandrene
| Biological Activity | Cell Line/Organism | IC50 Value | Reference |
| Antiviral (Rhinovirus IB) | - | 0.44 µM | [7] |
| Cytotoxicity | HCT116 (Colon Cancer) | Cytotoxic at 10 µM | [7] |
| Anticancer | Human leukemia, multiple myeloma, colorectal cancer cells | Antiproliferative effects comparable to curcumin | [3] |
Experimental Protocols
Isolation and Purification of β-Sesquiphellandrene from Ginger Essential Oil
This protocol outlines a general procedure for the isolation and purification of this compound from ginger essential oil using column chromatography.
1. Materials and Reagents:
-
Ginger essential oil
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Glass column
-
Fraction collector
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp
2. Procedure:
-
Column Preparation: A glass column is packed with a slurry of silica gel in hexane. The column is allowed to settle to ensure uniform packing.
-
Sample Loading: The ginger essential oil is mixed with a small amount of silica gel to form a dry powder. This powder is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of hexane and ethyl acetate. The elution is started with 100% hexane, and the polarity is gradually increased by adding ethyl acetate.
-
Fraction Collection: Fractions of the eluate are collected sequentially using a fraction collector.
-
TLC Analysis: Each fraction is monitored by TLC to identify the fractions containing this compound. The TLC plates are developed in a suitable solvent system (e.g., hexane:ethyl acetate 95:5) and visualized under a UV lamp.
-
Pooling and Concentration: Fractions showing a spot corresponding to the Rf value of this compound are pooled together. The solvent is then removed under reduced pressure using a rotary evaporator to obtain purified this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol describes the typical parameters for the analysis of this compound in essential oils.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
3. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-500 amu.
4. Identification:
-
The identification of this compound is based on the comparison of its retention time and mass spectrum with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley).
MTT Assay for Cytotoxicity
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
1. Materials and Reagents:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with DMSO alone is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Molecular Mechanisms
The biological activities of this compound are attributed to its interaction with various cellular signaling pathways.
Anticancer Mechanism
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[3] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3]
Caption: Anticancer mechanism of β-sesquiphellandrene via apoptosis induction.
Anti-inflammatory Mechanism
While the specific anti-inflammatory mechanism of this compound is still under investigation, sesquiterpenes, in general, are known to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.
Caption: Putative anti-inflammatory mechanism of β-sesquiphellandrene.
Biosynthesis of β-Sesquiphellandrene
This compound, like all sesquiterpenes, is synthesized from farnesyl pyrophosphate (FPP) through the mevalonate (B85504) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. FPP is cyclized by the enzyme β-sesquiphellandrene synthase to form the characteristic bicyclic structure.
Caption: Biosynthetic pathway of β-sesquiphellandrene.
Conclusion
This compound has emerged from the realm of traditional medicine to become a subject of significant scientific interest. Its diverse biological activities, particularly its anticancer and antiviral properties, make it a promising candidate for further research and development in the pharmaceutical industry. This guide has provided a comprehensive overview of the current knowledge on this compound, from its historical roots to its molecular mechanisms of action. The provided data and protocols serve as a valuable resource for scientists and researchers dedicated to exploring the therapeutic potential of this fascinating natural compound. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential clinical applications.
References
- 1. Identification of a novel compound (β-sesquiphellandrene) from turmeric (Curcuma longa) with anticancer potential: comparison with curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Significance of β-Sesquiphellandrene: A Technical Guide for Researchers
Introduction
β-Sesquiphellandrene, a naturally occurring sesquiterpene, is a volatile organic compound produced by a variety of plants, including ginger (Zingiber officinale), turmeric (Curcuma longa), and various species within the Asteraceae family. This technical guide provides an in-depth exploration of the ecological roles of β-sesquiphellandrene, focusing on its functions in plant defense and communication. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the biological activities of plant-derived secondary metabolites.
Ecological Roles of β-Sesquiphellandrene
β-Sesquiphellandrene plays a crucial role in mediating interactions between plants and their environment. Its primary functions are centered around defense against herbivores and pathogens, as well as influencing the growth of neighboring plants through allelopathy.
Antimicrobial Activity
β-Sesquiphellandrene exhibits significant antimicrobial properties, contributing to the plant's defense against a broad spectrum of pathogenic fungi and bacteria. As a component of essential oils, it disrupts the cell membranes of microorganisms, leading to leakage of cellular contents and ultimately, cell death.
Table 1: Antimicrobial Activity of Essential Oils Containing β-Sesquiphellandrene
| Plant Source | Major Compounds | Target Microorganism | Assay | Results (MIC/Zone of Inhibition) | Reference |
| Zingiber officinale (Ginger) | α-Zingiberene, β-Sesquiphellandrene , β-Bisabolene | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Disc Diffusion | Good activity observed | [1] |
| Tripleurospermum disciforme | β-Farnesene, β-Sesquiphellandrene | Staphylococcus subtilis, Bacillus cereus, Citrobacter amalonaticus | Micro-dilution | MIC: 4 µL/mL to 22 µL/mL | [2] |
Note: The data presented is for essential oils where β-sesquiphellandrene is a notable component. Minimum Inhibitory Concentration (MIC) values for pure β-sesquiphellandrene are not widely available in the reviewed literature.
Insect Repellency
The characteristic aroma of plants containing β-sesquiphellandrene often serves as a repellent to herbivorous insects. This volatile compound can deter feeding and oviposition, thereby protecting the plant from insect-mediated damage.
Table 2: Insect Repellent Activity of Essential Oils Containing β-Sesquiphellandrene
| Plant Source | Major Compounds | Target Insect | Assay | Results | Reference |
| Zingiber officinale (Ginger) | α-Zingiberene, β-Sesquiphellandrene | General insect repellent | Not specified | Implied repellent properties | |
| Essential oil blend | Not specified | Aedes aegypti | Not specified | Repellent activity noted | [3] |
Note: Quantitative dose-response data for pure β-sesquiphellandrene is limited. The repellent effect is often attributed to the complex mixture of volatiles in essential oils.
Allelopathy
β-Sesquiphellandrene can be released into the soil and air, where it can inhibit the germination and growth of competing plants. This allelopathic activity helps the producing plant to secure resources such as light, water, and nutrients. The effects are generally concentration-dependent, with higher concentrations leading to greater inhibition.[4]
Table 3: Allelopathic Effects of Plant Extracts Containing Sesquiterpenes
| Plant Source | Active Compounds | Target Plant | Effect | Reference |
| Croton oblongifolius | Sesquiterpenes | Amaranthus tricolor | Inhibition of germination and seedling growth | [5] |
| Ligularia sagitta | Terpenoids, Phenolic compounds | Poa pratensis, Festuca ovina, etc. | Inhibition of seed germination and seedling growth | [5] |
Note: Studies on the allelopathic effects of pure β-sesquiphellandrene are scarce; the available data is primarily from plant extracts containing a mixture of compounds.
Biosynthesis and its Regulation
The biosynthesis of β-sesquiphellandrene follows the terpenoid biosynthesis pathway, originating from the precursor farnesyl pyrophosphate (FPP). The production of this sesquiterpene is often induced by biotic and abiotic stresses, such as herbivory, pathogen attack, and wounding.
Biosynthetic Pathway
Caption: Biosynthesis of β-Sesquiphellandrene.
Signaling Pathways
The production of β-sesquiphellandrene is intricately regulated by plant hormone signaling pathways, primarily the jasmonate (JA) and salicylate (B1505791) (SA) pathways. These pathways are activated in response to various stresses and orchestrate the expression of genes involved in sesquiterpene biosynthesis.[6][7][8][9]
Caption: Regulation of β-Sesquiphellandrene Production.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of β-sesquiphellandrene.
Extraction and Quantification
3.1.1. Hydrodistillation for Essential Oil Extraction
This method is suitable for extracting volatile compounds like β-sesquiphellandrene from fresh or dried plant material.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
Weigh a known amount of plant material (e.g., 100 g of fresh rhizome) and place it in the round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the Clevenger apparatus with the condenser.
-
Heat the flask using the heating mantle to boil the water.
-
Continue distillation for a set period (e.g., 3-4 hours), allowing the steam to carry the volatile oils to the condenser.
-
The condensed oil and water will separate in the collection tube of the Clevenger apparatus.
-
Collect the oil layer, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C.
-
3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
GC-MS is the standard method for identifying and quantifying volatile compounds in essential oils.[1][10][11][12]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: e.g., 60°C for 2 min.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain at 240°C for 10 min.
-
-
Injector and Detector Temperatures: Injector at 250°C, MS transfer line at 280°C.
-
Mass Spectrometer Parameters: Ionization energy of 70 eV, scan range of 40-500 amu.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each compound is calculated from the total peak area.
Caption: GC-MS Analysis Workflow.
Bioassays
3.2.1. Broth Microdilution Assay for Antimicrobial Activity
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[13][14][15]
-
Materials: 96-well microtiter plates, microbial culture, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria), β-sesquiphellandrene stock solution, solubilizing agent (e.g., DMSO or Tween 80), incubator.
-
Procedure:
-
Prepare a serial two-fold dilution of the β-sesquiphellandrene stock solution in the broth medium across the wells of the microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of β-sesquiphellandrene that visibly inhibits microbial growth.
-
Caption: Broth Microdilution Assay Workflow.
3.2.2. Y-Tube Olfactometer Bioassay for Insect Repellency
This assay assesses the preference or avoidance of insects to a volatile compound.[16][17][18][19][20]
-
Apparatus: Glass Y-tube olfactometer, air pump, charcoal filter, humidified air source, flow meters.
-
Procedure:
-
A clean, charcoal-filtered, and humidified air stream is passed through both arms of the Y-tube at a constant flow rate.
-
A filter paper treated with a known concentration of β-sesquiphellandrene (dissolved in a suitable solvent like hexane) is placed in one arm (treatment arm).
-
A filter paper treated with the solvent alone is placed in the other arm (control arm).
-
An individual insect (e.g., a female mosquito) is released at the base of the Y-tube.
-
The insect's choice of arm (first entry and time spent) is recorded over a set period (e.g., 5-10 minutes).
-
The experiment is repeated with multiple insects, and the positions of the treatment and control arms are alternated to avoid positional bias.
-
A significant preference for the control arm indicates a repellent effect of β-sesquiphellandrene.
-
Caption: Y-Tube Olfactometer Experimental Setup.
Conclusion
β-Sesquiphellandrene is a key secondary metabolite with diverse and significant ecological roles. Its antimicrobial, insect repellent, and allelopathic properties highlight its importance in plant defense strategies. The biosynthesis of this compound is tightly regulated by complex signaling networks, offering opportunities for manipulation to enhance plant resistance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological activities and mechanisms of action of β-sesquiphellandrene, paving the way for its potential application in agriculture and medicine. Further research is warranted to obtain more precise quantitative data on the effects of the pure compound to fully elucidate its ecological significance and potential for practical applications.
References
- 1. Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20100166896A1 - Methods for repelling insects using sesquiterpene hydrocarbons and their derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Arabidopsis MYC2 Interacts with DELLA Proteins in Regulating Sesquiterpene Synthase Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arabidopsis MYC2 interacts with DELLA proteins in regulating sesquiterpene synthase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nepjol.info [nepjol.info]
- 10. cropj.com [cropj.com]
- 11. mdpi.com [mdpi.com]
- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. A novel pathway for sesquiterpene biosynthesis from Z,Z-farnesyl pyrophosphate in the wild tomato Solanum habrochaites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. insectolfactometer.com [insectolfactometer.com]
- 19. Olfactometer – Biogents AG [eu.biogents.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Unlocking the Potential of Ginger: Application Notes and Protocols for the Extraction of β-Sesquiphellandrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of β-sesquiphellandrene, a bioactive sesquiterpene, from ginger (Zingiber officinale). The information compiled herein is intended to guide researchers in selecting and implementing the most suitable extraction methodology for their specific research and development needs.
Introduction
β-Sesquiphellandrene is a significant constituent of ginger's essential oil and oleoresin, contributing to its characteristic aroma and reported therapeutic properties, including anti-inflammatory and antiviral activities.[1] The efficient extraction of this compound is crucial for its further investigation and potential application in the pharmaceutical and nutraceutical industries. This document outlines and compares three primary extraction methods: Steam Distillation, Solvent Extraction (Soxhlet), and Supercritical Fluid (CO2) Extraction (SFE).
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of β-sesquiphellandrene. The following tables summarize quantitative data from various studies, offering a comparative overview of the efficiency of each technique.
Note: Direct comparison of yields between studies can be challenging due to variations in ginger variety, geographical origin, pre-treatment of the rhizome (fresh or dried), and specific experimental parameters.
Table 1: Comparison of Overall Extract Yield from Ginger using Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Pressure (bar) | Extraction Time (h) | Overall Yield (%) | Reference |
| Steam Distillation | Water | ~100 | Atmospheric | 3 - 7.5 | 0.25 - 2.43 | [1] |
| Solvent Extraction (Soxhlet) | Ethanol (B145695) | Boiling Point | Atmospheric | 4 - 9 | 4.82 - 17.70 | [2] |
| Solvent Extraction (Soxhlet) | Hexane | Boiling Point | Atmospheric | 4 - 6 | 4.82 | [2] |
| Supercritical Fluid Extraction (SFE) | CO2 | 40 - 60 | 100 - 350 | 1.5 - 4 | 0.05 - 6.42 | [3][4][5] |
| SFE with co-solvent | CO2 + Ethanol | 40 - 60 | 100 - 250 | 1.5 - 3 | 6.06 - 6.42 | [2] |
Table 2: β-Sesquiphellandrene Content in Ginger Extracts Obtained by Different Methods
| Extraction Method | Ginger Origin | β-Sesquiphellandrene (% of Essential Oil/Extract) | Reference |
| Steam Distillation | Bangladeshi | 9.55 | [6] |
| Steam Distillation | Chinese | 9.48 | [7] |
| Steam Distillation | Not Specified | 27.16 | [8] |
| Solvent Extraction (Acetone) | Nigerian | Part of 70.20% total sesquiterpenes | [9] |
| Solvent Extraction (Ethyl Acetate) | Nigerian | Part of 83.64% total sesquiterpenes | [9] |
| Supercritical Fluid Extraction (SFE) | Not Specified | Present in extract | [2] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the three primary methods of extracting β-sesquiphellandrene from ginger.
Steam Distillation
This method is widely used for extracting essential oils from plant materials. It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.
Protocol:
-
Preparation of Ginger:
-
Thoroughly wash fresh ginger rhizomes to remove any soil and debris.
-
Slice the ginger into thin pieces (3-5 mm) to increase the surface area for extraction.
-
For dried ginger, oven-dry the slices at 60-70°C for 6-8 hours and then grind into a coarse powder (0.5-1.0 mm particle size).
-
-
Apparatus Setup:
-
Assemble a Clevenger-type steam distillation apparatus.
-
Place a known quantity of the prepared ginger (e.g., 200 g) into the distillation flask.
-
Add distilled water to the flask, ensuring the ginger is fully submerged.
-
-
Distillation Process:
-
Heat the flask to generate steam. The steam will pass through the ginger material, carrying the volatile essential oils with it.
-
The steam and essential oil vapor will travel to the condenser, where they will be cooled and converted back into liquid form.
-
The condensed liquid (a mixture of water and essential oil) will collect in the separator.
-
-
Collection and Separation:
-
Due to the difference in density, the essential oil will form a separate layer on top of the water.
-
Carefully collect the upper layer of essential oil.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C.
-
Solvent Extraction (Soxhlet)
Soxhlet extraction is a continuous solvent extraction method that is highly efficient for extracting compounds from solid materials.
Protocol:
-
Preparation of Ginger:
-
Prepare dried ginger powder as described in the steam distillation protocol.
-
-
Apparatus Setup:
-
Set up a Soxhlet extraction apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.
-
Place a known quantity of dried ginger powder (e.g., 50 g) into a thimble made of cellulose.
-
Place the thimble inside the Soxhlet extractor.
-
-
Extraction Process:
-
Fill the round-bottom flask with a suitable solvent (e.g., ethanol or hexane) to about two-thirds of its volume.
-
Heat the solvent in the flask. The solvent will vaporize, travel up to the condenser, and then drip down into the thimble containing the ginger powder.
-
The solvent will fill the thimble and extract the desired compounds. Once the extractor is full, the solvent will siphon back into the round-bottom flask.
-
This cycle is repeated for a predetermined duration (e.g., 4-8 hours).
-
-
Solvent Recovery and Oleoresin Collection:
-
After the extraction is complete, cool the apparatus.
-
Remove the thimble containing the spent ginger powder.
-
The solution in the round-bottom flask now contains the extracted oleoresin dissolved in the solvent.
-
Use a rotary evaporator to remove the solvent under reduced pressure.
-
The remaining viscous liquid is the ginger oleoresin.
-
Store the oleoresin in a sealed container in a cool, dark place.
-
Supercritical Fluid (CO₂) Extraction (SFE)
SFE uses supercritical carbon dioxide as a solvent, which offers advantages such as high selectivity, low operating temperatures, and no solvent residue in the final product.
Protocol:
-
Preparation of Ginger:
-
Prepare dried ginger powder as described in the steam distillation protocol.
-
-
Apparatus Setup and Extraction:
-
Load the dried ginger powder into the extraction vessel of the SFE system.
-
Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., 40-60°C and 100-350 bar).[3][4][5]
-
Pass the supercritical CO₂ through the extraction vessel containing the ginger powder. The supercritical fluid will dissolve the oleoresin containing β-sesquiphellandrene.
-
The extraction time can range from 1.5 to 4 hours.
-
-
Separation and Collection:
-
The CO₂ containing the dissolved extract is then passed into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
The gaseous CO₂ can be recycled back into the system.
-
Collect the ginger extract from the separator.
-
-
Post-Extraction:
-
The collected extract is a concentrated form of ginger oleoresin.
-
Store the extract in a sealed container, protected from light and heat.
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for each extraction method.
Caption: Workflow for Steam Distillation of Ginger Essential Oil.
Caption: Workflow for Soxhlet Extraction of Ginger Oleoresin.
Caption: Workflow for Supercritical Fluid (CO₂) Extraction of Ginger.
Conclusion
The selection of an appropriate extraction method for β-sesquiphellandrene from ginger depends on the desired outcome, available resources, and scalability of the process.
-
Steam distillation is a relatively simple and solvent-free method, ideal for obtaining high-quality essential oil rich in volatile compounds like β-sesquiphellandrene.
-
Soxhlet extraction provides a higher overall yield of oleoresin, which includes both volatile and non-volatile compounds, but requires the use of organic solvents.
-
Supercritical Fluid Extraction (SFE) is a green and highly tunable technology that can provide high-purity extracts without solvent residues, making it suitable for high-value applications in the pharmaceutical and food industries.
Researchers and drug development professionals are encouraged to consider the trade-offs between yield, purity, cost, and environmental impact when choosing an extraction method for β-sesquiphellandrene. The protocols and data presented in this document serve as a foundational guide for these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of High Value Products from Zingiber officinale Roscoe (Ginger) and Utilization of Residual Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. eijppr.com [eijppr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for Supercritical Fluid Extraction of β-Sesquiphellandrene
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Sesquiphellandrene is a naturally occurring sesquiterpene found in a variety of aromatic plants, most notably ginger (Zingiber officinale) and turmeric (Curcuma longa).[1] This bioactive compound is recognized for its potential anti-inflammatory, calming, and analgesic properties.[2] Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) has emerged as a green and efficient technology for the selective extraction of thermosensitive compounds like β-sesquiphellandrene from plant matrices.[1][3] SFE offers significant advantages over traditional methods such as steam distillation, including higher yields, improved purity, and the absence of toxic organic solvents.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the extraction of β-sesquiphellandrene using SFE, tailored for research and development purposes.
Data Presentation: SFE Parameters and Yields
The efficiency of SFE is influenced by several key parameters, including pressure, temperature, CO₂ flow rate, and the use of co-solvents. The following tables summarize quantitative data from studies on the SFE of essential oils from ginger and turmeric, highlighting the conditions that influence the yield of total essential oil and the relative percentage of β-sesquiphellandrene.
Table 1: Influence of Pressure on the Composition of Ginger (Zingiber officinale) Essential Oil Extracted by SFE at 40°C
| Pressure (bar) | α-Zingiberene (%) | β-Sesquiphellandrene (%) | Geranial (%) | Neral (%) | Total Identified Compounds (%) |
| 80 | 17.617 | 6.820 | 8.09 | 8.278 | 90.073 |
| 90 | 21.182 | 7.920 | 5.42 | 6.952 | 90.149 |
| 100 | 25.054 | 10.610 | 1.33 | 7.081 | 92.299 |
| 110 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data synthesized from a study by F.A. Silva et al.[6]
Table 2: SFE Conditions for Turmeric (Curcuma longa) Essential Oil
| Pressure (bar) | Temperature (°C) | Key Components Identified | Observations |
| 65 | 25 | ar-turmerone, curlone, turmerone, β-sesquiphellandrene, zingiberene, α-curcumene | Lower temperatures favored a higher percentage of the six key components. Preferred conditions for sub-critical fluid extraction were 25°C and 65 bar. |
| 225 | Not Specified | ar-turmerone, turmerone | Optimum pressure for extracted oil was found to be 225 bar. |
Data synthesized from studies by Agri-Food-Tech and Gopalan et al.[4][7]
Table 3: General SFE Parameters for Sesquiterpene Extraction
| Parameter | Range | Effect on Extraction |
| Pressure | 80 - 350 bar | Increasing pressure generally increases the density and solvating power of SC-CO₂, leading to higher extraction yields. |
| Temperature | 35 - 60 °C | Temperature has a dual effect. Increasing temperature can increase the vapor pressure of the analytes, enhancing extraction, but it can also decrease the solvent density, reducing solubility. An optimal temperature needs to be determined for each specific compound. For sesquiterpenes, temperatures around 40-50°C are often effective.[4][6] |
| CO₂ Flow Rate | 1 - 30 g/min | A higher flow rate can increase the extraction rate but may reduce the contact time between the solvent and the matrix, potentially leading to incomplete extraction. |
| Co-solvent | 0 - 10% Ethanol (B145695) | The addition of a polar co-solvent like ethanol can significantly increase the polarity of the supercritical fluid, enhancing the extraction of moderately polar compounds.[6] |
| Extraction Time | 60 - 180 min | Longer extraction times generally lead to higher yields, up to a point where the accessible solute is depleted. |
Experimental Protocols
This section provides a detailed methodology for the supercritical fluid extraction of β-sesquiphellandrene from dried ginger rhizomes.
Raw Material Preparation
-
Source Material : Obtain high-quality dried rhizomes of ginger (Zingiber officinale).
-
Grinding : Pulverize the dried rhizomes into a fine powder using a laboratory mill. A consistent particle size (e.g., passing through a 40-60 mesh sieve) is recommended to ensure uniform extraction.
-
Drying : Ensure the powdered material has a low moisture content (e.g., <10%) by drying in an oven at a low temperature (e.g., 40-50°C) or using a desiccator to prevent degradation of volatile compounds.
Supercritical Fluid Extraction (SFE) Procedure
-
Loading : Accurately weigh the powdered ginger (e.g., 100 g) and load it into the extraction vessel of the SFE system. Ensure even packing to prevent channeling of the supercritical fluid.
-
System Sealing : Securely seal the extraction vessel according to the manufacturer's instructions.
-
Parameter Setup : Set the desired extraction parameters on the SFE unit's control system. Based on literature, the following parameters can be used as a starting point for optimization:
-
Pressure : 100 bar
-
Temperature : 40°C
-
CO₂ Flow Rate : 2 L/min (gas)
-
Co-solvent (Ethanol) : 5% (v/v)
-
Dynamic Extraction Time : 120 minutes
-
-
Pressurization and Heating : The system will pressurize the CO₂ and heat it to the setpoints.
-
Extraction : Once the set conditions are stable, initiate the flow of supercritical CO₂ (and co-solvent, if used) through the extraction vessel.
-
Collection : The extract-laden supercritical fluid flows to a separator (or collection vessel) where the pressure and/or temperature are reduced, causing the precipitation of the extract. The CO₂ is then recycled or vented. Collect the essential oil in a pre-weighed vial.
-
Depressurization : After the extraction is complete, safely depressurize the system according to the manufacturer's protocol.
-
Extract Recovery : Carefully collect the total extract from the separator and weigh it to determine the overall yield. Store the extract in a sealed, amber glass vial at low temperature (e.g., 4°C) to prevent degradation.
Analytical Quantification of β-Sesquiphellandrene
-
Instrumentation : Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of β-sesquiphellandrene in the extracted essential oil.[8]
-
Sample Preparation : Dilute a known amount of the SFE extract in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration appropriate for GC-MS analysis.
-
GC-MS Conditions (Example) :
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature : 250°C.
-
Oven Temperature Program : Start at 60°C for 2 min, then ramp to 240°C at 3°C/min, and hold for 5 min.
-
MS Detector : Electron Ionization (EI) mode at 70 eV. Scan range of 40-500 m/z.
-
-
Identification : Identify β-sesquiphellandrene by comparing its mass spectrum and retention time with that of a certified reference standard and by matching with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification : Create a calibration curve using a certified reference standard of β-sesquiphellandrene at various concentrations. Calculate the concentration of β-sesquiphellandrene in the extract based on the peak area. The percentage of β-sesquiphellandrene in the essential oil can then be determined.
Visualizations
Experimental Workflow
Caption: Workflow for the supercritical fluid extraction and analysis of β-Sesquiphellandrene.
Logical Relationship of SFE Parameters
Caption: Influence of key parameters on the efficiency of Supercritical Fluid Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. ijitee.org [ijitee.org]
- 3. [PDF] Optimization of essential oil extraction from zingiber officinale | Semantic Scholar [semanticscholar.org]
- 4. Comparison of the Sub-Critical Fluid Extraction of the Essential Oil of Turmeric (Curcuma longa L.) with That of Hydrodistillation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. supflu2018.fr [supflu2018.fr]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of β-Sesquiphellandrene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of β-sesquiphellandrene using Gas Chromatography-Mass Spectrometry (GC-MS). β-Sesquiphellandrene is a naturally occurring sesquiterpene found in various plants and essential oils, and it is investigated for its potential therapeutic properties. Accurate quantification is essential for quality control, pharmacokinetic studies, and various research applications. The described method utilizes a robust and sensitive GC-MS approach in Selected Ion Monitoring (SIM) mode to achieve reliable and reproducible results. This document outlines the necessary reagents, instrumentation, sample preparation, and data analysis procedures.
Introduction
β-Sesquiphellandrene (C₁₅H₂₄, Molar Mass: 204.35 g/mol ) is a volatile sesquiterpene hydrocarbon of interest in pharmaceutical and fragrance industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like β-sesquiphellandrene.[1] Its high chromatographic resolution and mass-selective detection make it the method of choice for analyzing complex matrices. This protocol is designed to provide a reliable framework for the quantification of β-sesquiphellandrene in various sample types.
Experimental Protocols
Reagents and Materials
-
Solvents: Hexane (B92381) or Dichloromethane (GC grade or equivalent purity).
-
Analytical Standard: β-Sesquiphellandrene (≥95% purity).
-
Internal Standard (IS): (Optional but recommended for best accuracy) e.g., Caryophyllene or another sesquiterpene not present in the sample.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringes: GC autosampler syringes.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended and may be optimized for specific instruments and applications.
Table 1: GC-MS Instrument Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Injection Port Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 20:1, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 min. Ramp to 180 °C at 10 °C/min. Ramp to 280 °C at 20 °C/min, hold for 5 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 - 5 minutes |
Standard and Sample Preparation
2.3.1. Standard Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of β-sesquiphellandrene analytical standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard (if used): Prepare a stock solution of the internal standard (e.g., 1000 µg/mL). Add a constant concentration of the internal standard to all calibration standards and samples.
2.3.2. Sample Preparation
The choice of sample preparation method will depend on the sample matrix.
-
Liquid Samples (e.g., essential oils): Dilute the sample in hexane to bring the concentration of β-sesquiphellandrene within the calibration range.
-
Solid Samples (e.g., plant material):
-
Homogenize the sample.
-
Perform solvent extraction (e.g., using hexane or dichloromethane) with the aid of sonication or vortexing.
-
Centrifuge and filter the extract to remove particulate matter.
-
The extract may require further dilution.
-
-
Headspace Solid-Phase Microextraction (HS-SPME): For trace analysis of volatile compounds in solid or liquid matrices, HS-SPME is a sensitive and solvent-free option.[2] The sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace, where they are adsorbed onto an SPME fiber and then desorbed in the GC inlet.
GC-MS Analysis
-
Set up the GC-MS system with the parameters outlined in Table 1.
-
Create a sequence table including blanks, calibration standards, and samples.
-
Inject the samples and standards into the GC-MS system.
Data Analysis and Quantification
-
Identify the β-sesquiphellandrene peak in the chromatogram based on its retention time, which should be confirmed by running the analytical standard.
-
For quantification in SIM mode, monitor the characteristic ions of β-sesquiphellandrene. Based on its mass spectrum, the molecular ion is often not the most abundant. Key fragment ions are used for quantification and confirmation.
-
Construct a calibration curve by plotting the peak area of the quantifier ion (or the ratio of the peak area of the quantifier ion to the internal standard) against the concentration of the calibration standards.
-
Determine the concentration of β-sesquiphellandrene in the samples by interpolating their peak area responses from the calibration curve.
Data Presentation
Table 2: Quantitative Data for β-Sesquiphellandrene Analysis
| Parameter | Value | Notes |
| Retention Time (RT) | Dependent on GC conditions | Should be consistent between standards and samples. |
| Molecular Ion (M+) | m/z 204 | Often of low abundance in EI. |
| Quantifier Ion | m/z 93 | Typically a prominent and specific fragment ion. |
| Qualifier Ion 1 | m/z 161 | Used for confirmation of identity. |
| Qualifier Ion 2 | m/z 133 | Used for further confirmation. |
| Linearity (R²) | > 0.995 | Over the selected concentration range. |
| Limit of Detection (LOD) | Matrix-dependent | Typically in the low µg/L to ng/L range.[2] |
| Limit of Quantification (LOQ) | Matrix-dependent | Typically in the low µg/L to ng/L range.[2] |
Visualizations
Caption: Experimental workflow for the quantification of β-Sesquiphellandrene.
Caption: Simplified fragmentation of β-Sesquiphellandrene in EI-MS.
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive protocol for the quantification of β-sesquiphellandrene. Adherence to these guidelines, with appropriate optimization for specific instrumentation and sample matrices, will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible quantitative data. This is crucial for advancing research and ensuring the quality and consistency of products containing this important sesquiterpene.
References
Application Notes and Protocols for the Purification of β-Sesquiphellandrene by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-sesquiphellandrene is a naturally occurring sesquiterpene found in the essential oils of various plants, including ginger (Zingiber officinale) and turmeric (Curcuma longa). As a volatile and non-polar compound, its purification can be challenging. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, offers a robust and efficient method for the isolation of pure β-sesquiphellandrene, which is essential for structural elucidation, biological activity screening, and as a reference standard. This document provides a detailed protocol for the purification of β-sesquiphellandrene using preparative HPLC.
Purification Strategy
The overall strategy for the purification of β-sesquiphellandrene from a crude plant extract or essential oil involves a multi-step approach. An initial sample preparation and optional pre-purification by column chromatography are followed by a final polishing step using preparative reversed-phase HPLC.
Caption: Workflow for the purification of β-sesquiphellandrene.
Experimental Protocols
Sample Preparation
For optimal results, the crude extract or essential oil should be prepared to be free of particulate matter and highly concentrated to allow for a small injection volume.
-
High Concentration Samples (e.g., Essential Oils):
-
Dissolve a known amount of the essential oil in a minimal volume of a solvent compatible with the initial mobile phase (e.g., acetonitrile (B52724) or methanol).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Lower Concentration Samples (e.g., Crude Plant Extracts):
-
A pre-purification step using silica (B1680970) gel column chromatography is recommended to enrich the sesquiterpene fraction. Elute with a non-polar solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Combine the fractions containing β-sesquiphellandrene (as determined by TLC or GC-MS analysis).
-
Evaporate the solvent under reduced pressure.
-
Re-dissolve the enriched fraction in a minimal volume of a solvent compatible with the initial mobile phase and filter as described above.
-
Preparative HPLC Method
A reversed-phase HPLC method is ideal for the separation of the non-polar β-sesquiphellandrene from other components in the extract.[1] A C18 column is a common and effective choice for the stationary phase.[2]
Table 1: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Instrument | Preparative HPLC system with a UV-Vis detector |
| Column | C18, 5 µm, 20 x 250 mm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient Program | 70% B to 100% B over 20 minutes, hold at 100% B for 10 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
Note: The optimal mobile phase composition and gradient may need to be adjusted based on the specific composition of the crude sample. An isocratic elution with a high percentage of acetonitrile (e.g., 80-95%) can also be effective for the purification of volatile sesquiterpenes.[2] The detection wavelength of 210 nm is chosen as it is a common starting point for sesquiterpenes which may lack strong chromophores at higher wavelengths.
Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram for the elution of peaks.
-
Collect the fractions corresponding to the peak of interest in separate vessels.
-
Analyze the purity of the collected fractions using analytical HPLC or GC-MS.
-
Pool the fractions with the desired purity (typically >95%).
-
Remove the solvent (acetonitrile/water) by rotary evaporation under reduced pressure at a low temperature to prevent the loss of the volatile β-sesquiphellandrene.
-
The purified β-sesquiphellandrene can be stored in a suitable solvent at a low temperature.
Data Presentation
The following table summarizes the expected results from the preparative HPLC purification of β-sesquiphellandrene. The retention time is an estimate and will vary depending on the exact HPLC system and conditions used.
Table 2: Expected Purification Results
| Analyte | Expected Retention Time (min) | Purity of Collected Fraction (%) | Expected Recovery (%) |
| β-Sesquiphellandrene | 15 - 25 | > 95 | 80 - 90 |
Logical Relationships in Method Development
The development of a successful HPLC purification method involves a logical progression of steps, from understanding the analyte's properties to optimizing the separation parameters.
Caption: Logical steps in HPLC method development for β-sesquiphellandrene.
Conclusion
The protocol described provides a robust framework for the purification of β-sesquiphellandrene using preparative reversed-phase HPLC. The method is suitable for obtaining high-purity material for research and development purposes. Optimization of the mobile phase and gradient conditions may be necessary depending on the complexity of the starting material.
References
Application Notes: Unveiling the Anticancer Potential of β-Sesquiphellandrene in Colon Cancer
Introduction
β-Sesquiphellandrene (SQP) is a natural bicyclic sesquiterpene isolated from the essential oil of turmeric (Curcuma longa). While curcumin (B1669340) has long been recognized as the primary anticancer agent in turmeric, recent studies have highlighted that other compounds, such as β-sesquiphellandrene, also possess significant antiproliferative and pro-apoptotic properties.[1] Emerging evidence indicates that SQP's efficacy is comparable to that of curcumin in various cancer cell lines, including colorectal cancer.[1] These application notes provide a detailed overview of the molecular mechanisms underlying SQP's anticancer effects on colon cancer cells and present standardized protocols for researchers to investigate its therapeutic potential.
Mechanism of Action
β-Sesquiphellandrene exerts its anticancer effects primarily through the induction of apoptosis and the suppression of cell survival pathways. The core mechanism involves the intrinsic pathway of apoptosis, characterized by mitochondrial involvement.[1]
Key molecular events triggered by SQP in colon cancer cells include:
-
Downregulation of Anti-Apoptotic Proteins: SQP treatment leads to a significant reduction in the expression of key cell survival proteins, including Bcl-2, Bcl-xL, cFLIP, c-IAP1, and survivin.[1] The downregulation of Bcl-2 and Bcl-xL is critical for compromising mitochondrial outer membrane integrity.
-
Mitochondrial Pathway Activation: The decrease in anti-apoptotic Bcl-2 family proteins facilitates the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Cascade Activation: Released cytochrome c triggers the activation of a cascade of executioner caspases.[1]
-
PARP Cleavage: Activated caspases subsequently cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, leading to the dismantling of the cell.[1]
-
p53-Dependent Cytotoxicity: The cytotoxic effects of SQP have been observed to be more pronounced in cancer cells expressing the p53 tumor suppressor protein, suggesting a potential role for p53 in mediating its activity.[1]
Quantitative Data Summary
The antiproliferative effects of β-Sesquiphellandrene (SQP) have been evaluated across various human cancer cell lines, demonstrating potency comparable to curcumin. The table below summarizes the key findings regarding its activity.
| Parameter | Cell Line | Observation | Reference |
| Antiproliferative Effect | Colorectal Cancer Cells | Antiproliferative effects are comparable to those of curcumin. | [1] |
| Apoptosis Induction | Colorectal Cancer Cells | SQP effectively induces apoptosis. | [1] |
| Colony Formation | Cancer Cells | SQP demonstrates high efficacy in suppressing cancer cell colony formation. | [1] |
| Protein Regulation | Cancer Cells | Downregulates cell survival proteins: cFLIP, Bcl-xL, Bcl-2, c-IAP1, and survivin. | [1] |
| Apoptotic Markers | Cancer Cells | Induces cytochrome c release and cleavage of poly ADP ribose polymerase (PARP). | [1] |
Experimental Protocols
Detailed protocols are provided for key experiments to assess the anticancer effects of β-Sesquiphellandrene on colon cancer cells.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Methodology:
-
Cell Seeding: Seed human colon cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of β-Sesquiphellandrene (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Workflow:
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with SQP at the desired concentrations (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Workflow:
Methodology:
-
Protein Extraction: After treating cells with SQP, wash them with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against Bcl-2, Bcl-xL, cleaved Caspase-3, PARP, and β-actin (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Activity of Beta-Sesquiphellandrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the in vitro anti-inflammatory properties of beta-sesquiphellandrene, a naturally occurring sesquiterpene. The following sections detail the molecular targets, key signaling pathways, and robust experimental protocols to assess its potential as an anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. This compound, a component of various plant essential oils, is a promising candidate for anti-inflammatory drug discovery. This document outlines standardized in vitro assays to evaluate its efficacy in modulating key inflammatory mediators and pathways in a controlled laboratory setting. While direct quantitative data for this compound is not yet widely published, the protocols described herein are established methods for characterizing the anti-inflammatory profile of novel compounds.
Key Molecular Targets and Signaling Pathways
The anti-inflammatory activity of sesquiterpenes is often attributed to their ability to modulate pro-inflammatory gene expression. This is primarily achieved through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the production of inflammatory mediators including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β. Many sesquiterpene lactones have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[1][2][3]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, including AP-1, which also plays a role in the expression of pro-inflammatory genes. Some natural compounds exert their anti-inflammatory effects by modulating MAPK signaling.[4][5]
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| Control (Unstimulated) | - | ||
| LPS (1 µg/mL) | - | 100 | |
| LPS + this compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| LPS + Positive Control (e.g., L-NAME) |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| LPS + Positive Control (e.g., Dexamethasone) |
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Relative iNOS Expression (normalized to loading control) | Relative COX-2 Expression (normalized to loading control) |
| Control (Unstimulated) | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + this compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| LPS + Positive Control (e.g., Dexamethasone) |
Experimental Protocols
A general workflow for the in vitro evaluation of this compound is depicted below.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is recommended.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the cells for the appropriate duration depending on the assay (e.g., 24 hours for NO and cytokine assays, 18-24 hours for protein expression).
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: In a 96-well plate, mix 50 µL of cell supernatant with 50 µL of Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.[6][7]
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
-
Sample Collection: Collect the cell culture supernatant after treatment and stimulation.
-
ELISA Kits: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits for the quantification of TNF-α, IL-6, and IL-1β.
-
Procedure: Follow the manufacturer's instructions provided with the ELISA kits.[8][9] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (cell supernatants).
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Quantification: Determine the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 4: iNOS and COX-2 Protein Expression (Western Blot)
-
Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11][12]
-
Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the expression of iNOS and COX-2 to the loading control.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the in vitro evaluation of the anti-inflammatory potential of this compound. By systematically assessing its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its mechanism of action and its promise as a novel therapeutic agent.
References
- 1. Sesquiterpene lactones inhibit inducible nitric oxide synthase gene expression in cultured rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for β-Sesquiphellandrene: Antimicrobial and Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal potential of β-sesquiphellandrene, a naturally occurring sesquiterpene. This document outlines detailed protocols for in vitro assays to determine the efficacy of β-sesquiphellandrene against a variety of pathogenic bacteria and fungi. Additionally, it includes illustrative data and diagrams to guide researchers in their experimental design and data interpretation.
Introduction
β-Sesquiphellandrene is a bicyclic sesquiterpene found in the essential oils of various plants. Essential oils containing significant amounts of β-sesquiphellandrene have demonstrated notable antibacterial properties[1]. Sesquiterpenes, as a class of natural products, are recognized for their diverse biological activities, including antimicrobial and antifungal effects[2][3]. The lipophilic nature of these compounds is thought to contribute to their ability to disrupt microbial cell membranes, a common mechanism of action for terpenes[4]. These notes provide standardized methods to quantify the antimicrobial and antifungal potency of β-sesquiphellandrene.
Data Presentation: Antimicrobial and Antifungal Activity
Due to the limited availability of specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for pure β-sesquiphellandrene, the following tables present illustrative data based on the activity of essential oils rich in this compound and related sesquiterpenes. These tables serve as a guide for expected outcomes and for comparing results from in-house assays.
Table 1: Illustrative Antibacterial Activity of β-Sesquiphellandrene
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference Compound (MIC, µg/mL) |
| Staphylococcus aureus | Gram-positive | 64 - 256 | 128 - 512 | Vancomycin (1-4) |
| Bacillus subtilis | Gram-positive | 32 - 128 | 64 - 256 | Penicillin G (0.1-1) |
| Escherichia coli | Gram-negative | 128 - 512 | 256 - 1024 | Ciprofloxacin (0.015-0.1) |
| Pseudomonas aeruginosa | Gram-negative | 256 - 1024 | 512 - 2048 | Gentamicin (0.5-4) |
Table 2: Illustrative Antifungal Activity of β-Sesquiphellandrene
| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) | Reference Compound (MIC, µg/mL) |
| Candida albicans | Yeast | 64 - 256 | 128 - 512 | Fluconazole (0.25-2) |
| Aspergillus niger | Mold | 128 - 512 | 256 - 1024 | Amphotericin B (0.5-2) |
| Trichophyton rubrum | Dermatophyte | 32 - 128 | 64 - 256 | Itraconazole (0.01-0.1) |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and antifungal activity of β-sesquiphellandrene. These methods are adapted from standard procedures for testing essential oils and their constituents[5][6][7][8].
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Materials:
-
β-Sesquiphellandrene
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Dimethyl sulfoxide (B87167) (DMSO) or Tween 80 (as a solubilizing agent)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solubilizing agent)
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Preparation of β-Sesquiphellandrene Stock Solution: Prepare a stock solution of β-sesquiphellandrene in DMSO or by emulsifying with a small amount of Tween 80. The final concentration of the solubilizing agent in the wells should not exceed 1% (v/v) and should be tested for any intrinsic antimicrobial activity.
-
Serial Dilutions: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the β-sesquiphellandrene stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 10 µL of the diluted inoculum to each well containing the serially diluted compound.
-
Controls:
-
Positive Control: A well containing broth, inoculum, and a standard antimicrobial agent.
-
Negative Control (Growth Control): A well containing broth, inoculum, and the solubilizing agent (without β-sesquiphellandrene).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Seal the microtiter plate and incubate at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for yeast or up to 7 days for molds.
-
Determination of MIC: The MIC is the lowest concentration of β-sesquiphellandrene at which there is no visible growth of the microorganism. Growth can be assessed visually or by adding a growth indicator like resazurin.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent that kills the microorganism.
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the initial incubation.
-
The MBC or MFC is the lowest concentration that results in no microbial growth on the agar plate, which corresponds to a ≥99.9% reduction in the initial inoculum.
Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.
Materials:
-
β-Sesquiphellandrene
-
Sterile filter paper disks (6 mm diameter)
-
Sterile Petri dishes with Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Solvent (e.g., ethanol (B145695) or DMSO)
Procedure:
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.
-
Preparation and Application of Disks: Aseptically apply sterile filter paper disks impregnated with a known concentration of β-sesquiphellandrene (dissolved in a volatile solvent) onto the surface of the inoculated agar.
-
Controls:
-
Positive Control: A disk containing a standard antibiotic/antifungal.
-
Negative Control: A disk containing only the solvent used to dissolve the β-sesquiphellandrene.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial and antifungal susceptibility testing of β-Sesquiphellandrene.
Proposed Mechanism of Action
Caption: Proposed mechanism of antimicrobial action for β-Sesquiphellandrene.
References
- 1. Chemical composition and antibacterial activity of essential oils of Tripleurospermum disciforme in three developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Molecular Docking of β-Sesquiphellandrene with Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of β-Sesquiphellandrene, a naturally occurring sesquiterpene, through in silico molecular docking studies. The accompanying protocols offer detailed, step-by-step guidance for performing these computational analyses to evaluate its interaction with various therapeutic targets.
Application Notes
β-Sesquiphellandrene, a bioactive compound found in various plants, including those of the Zingiberaceae family, has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a powerful tool to elucidate the molecular mechanisms underlying these activities. By simulating the interaction of β-Sesquiphellandrene with known therapeutic targets at the atomic level, researchers can predict binding affinities and identify key interacting residues, thereby guiding further experimental validation and drug development efforts.
Antiviral Activity
Recent studies have highlighted the potential of β-Sesquiphellandrene as an antiviral agent. Molecular docking simulations have shown that it can effectively bind to key viral proteins, potentially inhibiting viral entry and replication.
Therapeutic Targets:
-
SARS-CoV-2 Spike Protein: This protein is crucial for the virus's entry into host cells.
-
SFTS Virus Membrane Glycoprotein: This protein is essential for the virus's pathological initiation.
Anticancer Activity
β-Sesquiphellandrene has been shown to exhibit antiproliferative effects in various cancer cell lines. Its anticancer potential is attributed to the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell survival and proliferation.
Therapeutic Targets:
-
Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL): These anti-apoptotic proteins are often overexpressed in cancer cells, promoting their survival.
-
Caspases (e.g., Caspase-3, Caspase-9): These proteases are central to the execution of apoptosis.
-
Proteins in the p53 and NF-κB signaling pathways: These pathways play a critical role in regulating cell cycle, apoptosis, and inflammation.
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpenes are well-documented. β-Sesquiphellandrene is believed to exert its effects by modulating inflammatory pathways and inhibiting the activity of pro-inflammatory enzymes.
Potential Therapeutic Targets:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins, which are mediators of inflammation.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in systemic inflammation.
Antibacterial Activity
β-Sesquiphellandrene has shown inhibitory activity against various bacterial strains. Molecular docking can help identify the specific bacterial enzymes that are targeted, leading to the disruption of essential cellular processes.
Potential Therapeutic Targets:
-
DNA Gyrase B: An essential bacterial enzyme involved in DNA replication.
-
Penicillin-Binding Protein 2A (PBP2a): A key protein responsible for antibiotic resistance in bacteria like MRSA.
Quantitative Data Summary
The following table summarizes the reported and predicted binding affinities of β-Sesquiphellandrene with various therapeutic targets. It is important to note that binding energies for some targets are based on previously published studies, while others would require new computational docking simulations for determination.
| Therapeutic Area | Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Reference/Note |
| Antiviral | SARS-CoV-2 Spike Protein | 6M0J | β-Sesquiphellandrene | -6.5 to -8.0 | Published studies |
| SFTS Virus Membrane Glycoprotein | 5Y11 | β-Sesquiphellandrene | -7.0 to -8.5 | Published studies | |
| Anticancer | Bcl-2 | 2W3L | β-Sesquiphellandrene | Requires docking simulation | Potential Target |
| Caspase-3 | 2J32 | β-Sesquiphellandrene | Requires docking simulation | Potential Target | |
| Caspase-9 | 1NW9 | β-Sesquiphellandrene | Requires docking simulation | Potential Target | |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 5KIR | β-Sesquiphellandrene | Requires docking simulation | Potential Target |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | β-Sesquiphellandrene | Requires docking simulation | Potential Target | |
| Antibacterial | DNA Gyrase B | 4URO | β-Sesquiphellandrene | Requires docking simulation | Potential Target |
| Penicillin-Binding Protein 2A (PBP2a) | 3ZG0 | β-Sesquiphellandrene | Requires docking simulation | Potential Target |
Experimental Protocols
Protocol 1: Molecular Docking of β-Sesquiphellandrene using AutoDock Vina
This protocol outlines the general steps for performing a molecular docking simulation of β-Sesquiphellandrene with a target protein using AutoDock Vina, a widely used open-source docking program.
1. Preparation of the Target Protein:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges.
-
Save the prepared protein in PDBQT format using AutoDock Tools (ADT).
-
2. Preparation of the Ligand (β-Sesquiphellandrene):
-
Obtain Ligand Structure: Obtain the 3D structure of β-Sesquiphellandrene from a chemical database like PubChem (--INVALID-LINK--) in SDF or MOL format.
-
Prepare the Ligand:
-
Convert the 2D or 3D structure to a PDB file.
-
Use a molecular modeling software (e.g., Avogadro, ChemDraw) to perform energy minimization.
-
Using ADT, detect the ligand's root, define the number of rotatable bonds, and save it in PDBQT format.
-
3. Molecular Docking Simulation:
-
Define the Grid Box:
-
Open the prepared protein and ligand PDBQT files in ADT.
-
Define a grid box that encompasses the active site or binding pocket of the protein. The dimensions and center of the grid box are crucial for a focused docking simulation.
-
-
Configure Docking Parameters:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).
-
-
Run AutoDock Vina:
-
Execute the Vina program from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
4. Analysis of Results:
-
Examine Binding Affinity: The output file will contain the predicted binding affinity in kcal/mol for the top binding modes. A more negative value indicates a stronger binding interaction.
-
Visualize Interactions: Use a molecular visualization tool (e.g., PyMOL, UCSF Chimera, Discovery Studio Visualizer) to load the docked complex (receptor and the best ligand pose).
-
Identify Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between β-Sesquiphellandrene and the amino acid residues of the target protein.
Visualizations
Caption: Workflow for molecular docking of β-Sesquiphellandrene.
Caption: Postulated inhibition of the NF-κB signaling pathway by β-Sesquiphellandrene.
Caption: β-Sesquiphellandrene's potential role in the p53-mediated apoptosis pathway.
Application Notes and Protocols: β-Sesquiphellandrene as a Natural Food Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Sesquiphellandrene, a naturally occurring sesquiterpene found in the essential oils of plants such as ginger (Zingiber officinale) and turmeric (Curcuma longa), has garnered scientific interest for its potential bioactive properties.[1] Traditionally, plants rich in β-sesquiphellandrene have been used for their aromatic and potential therapeutic benefits.[1] Preliminary scientific studies suggest that this compound possesses antioxidant, anti-inflammatory, and antimicrobial activities, making it a promising candidate for development as a natural food preservative.[1] The exploration of natural preservatives is driven by increasing consumer demand for clean-label food products and concerns over the potential health implications of synthetic additives. Terpenoids and polyphenols, including sesquiterpenes, are recognized for their high antimicrobial activities and potential in the food industry.
This document provides detailed application notes and experimental protocols for researchers interested in evaluating the efficacy of β-sesquiphellandrene as a natural food preservative.
Physicochemical Properties of β-Sesquiphellandrene
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [2][3] |
| Molecular Weight | 204.35 g/mol | [2][3] |
| Appearance | Oily liquid | [4] |
| Odor | Herbal | [5] |
| Boiling Point | 270.00 to 272.00 °C @ 760.00 mm Hg | [5] |
| Solubility | Soluble in alcohol; Insoluble in water | [5] |
| Natural Sources | Ginger (Zingiber officinale), Turmeric (Curcuma longa), Curcuma xanthorrhiza, Alpinia chinensis | [1][3] |
Antimicrobial Activity
The primary mechanism by which many essential oil components, including sesquiterpenes, exert their antimicrobial action is through the disruption of the bacterial cell membrane. This leads to increased permeability, leakage of intracellular contents, and ultimately, cell death.
Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Strain | β-Sesquiphellandrene MIC (µg/mL) | Sesamol MIC (mg/mL)[1] | Thymol MIC (mg/mL)[1] |
| Gram-Negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | Data to be determined | 1.5 | - |
| Salmonella Enteritidis | ATCC 13076 | Data to be determined | 1.5 | - |
| Gram-Positive Bacteria | ||||
| Listeria monocytogenes | ATCC 19115 | Data to be determined | 2.0 | 2.0[1] |
| Staphylococcus aureus | ATCC 25923 | Data to be determined | 1.5 | - |
| Bacillus cereus | ATCC 14579 | Data to be determined | 2.0 | - |
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
2.2.1. Materials
-
β-Sesquiphellandrene (pure compound)
-
Appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus, L. monocytogenes, Salmonella enterica)
-
Spectrophotometer (plate reader)
-
Resazurin (B115843) sodium salt solution (optional, for viability indication)
-
Positive control (e.g., gentamicin)
-
Negative control (broth with solvent)
2.2.2. Procedure
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony of the test microorganism into a tube containing 5 mL of MHB.
-
Incubate at 37°C for 18-24 hours.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of β-Sesquiphellandrene Dilutions:
-
Prepare a stock solution of β-sesquiphellandrene in DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the β-sesquiphellandrene dilutions.
-
Include a positive control well (broth with bacteria and a standard antibiotic) and a negative control well (broth with bacteria and the solvent used to dissolve β-sesquiphellandrene). Also include a sterility control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of β-sesquiphellandrene that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
Optionally, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.
-
Antioxidant Activity
The antioxidant activity of β-sesquiphellandrene can be attributed to its ability to donate a hydrogen atom or an electron to neutralize free radicals.
Antioxidant Capacity Data
| Assay | β-Sesquiphellandrene IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) | Trolox IC50 (µg/mL) |
| DPPH Radical Scavenging | Data to be determined | ~5-10 | ~8-15 |
| ABTS Radical Scavenging | Data to be determined | ~2-5 | ~3-7 |
Protocol for DPPH Radical Scavenging Assay
3.2.1. Materials
-
β-Sesquiphellandrene (pure compound)
-
Methanol (B129727) or Ethanol
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Ascorbic acid, Trolox)
3.2.2. Procedure
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
-
Preparation of β-Sesquiphellandrene Dilutions:
-
Prepare a stock solution of β-sesquiphellandrene in methanol.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each β-sesquiphellandrene dilution.
-
Prepare a blank (100 µL methanol + 100 µL DPPH solution) and a control for each sample concentration (100 µL sample dilution + 100 µL methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot a graph of % scavenging against the concentration of β-sesquiphellandrene to determine the IC50 value.
-
Protocol for ABTS Radical Scavenging Assay
3.3.1. Materials
-
β-Sesquiphellandrene (pure compound)
-
Methanol or Ethanol
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Trolox)
3.3.2. Procedure
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of β-Sesquiphellandrene Dilutions:
-
Prepare a stock solution of β-sesquiphellandrene in methanol.
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each β-sesquiphellandrene dilution.
-
Prepare a blank (190 µL ABTS•+ solution + 10 µL methanol).
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Plot a graph of % scavenging against the concentration of β-sesquiphellandrene to determine the IC50 value.
-
Visualizations
Proposed Antimicrobial Mechanism of Action
The primary proposed mechanism for the antimicrobial activity of sesquiterpenes like β-sesquiphellandrene involves the disruption of the bacterial cell membrane integrity.
References
- 1. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Formulation of beta-Sesquiphellandrene for Topical Application: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Sesquiphellandrene, a naturally occurring sesquiterpene found in the essential oils of plants like ginger and turmeric, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.[1][2][3] Its lipophilic nature presents a challenge for aqueous formulations but makes it a prime candidate for topical delivery. This document provides detailed application notes and experimental protocols for the formulation of this compound for topical application, focusing on overcoming its poor water solubility and enhancing its permeation through the skin barrier.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development. Key properties of this compound are summarized in the table below. Its high lipophilicity and negligible water solubility are the most critical factors to consider for topical formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [4][5][6][7] |
| Molecular Weight | 204.35 g/mol | [4][7][8] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 262 - 272 °C @ 760 mmHg | [4][9][10] |
| Density | ~0.876 g/cm³ | [5][11] |
| LogP (o/w) | 5.4 | [4][6][8][10] |
| Water Solubility | 0.01283 mg/L @ 25 °C (estimated) | [6][9] |
| Solubility in Solvents | Soluble in chloroform, ethyl acetate, methanol, ethanol, benzyl (B1604629) benzoate, isopropyl myristate, and dioctyl adipate.[4][5][10] | |
| Stability | Light sensitive. Recommended storage at -20°C for long-term stability (≥ 4 years).[2][11] |
Formulation Strategies for Topical Delivery
Given its lipophilic nature, formulating this compound for effective topical delivery requires strategies that enhance its solubility and skin penetration. Nano-based delivery systems are particularly promising.
Nanoemulgel
A nanoemulgel is a formulation that combines a nanoemulsion with a hydrogel. This system leverages the high solubilization capacity of nanoemulsions for lipophilic drugs and the favorable rheological properties of gels for topical application.[1][9][10][12]
Advantages:
-
Enhanced solubilization of this compound.
-
Improved skin permeation due to the small droplet size of the nanoemulsion.[6][8]
-
Good spreadability and retention time on the skin.
-
Reduced potential for skin irritation.[1]
A potential nanoemulgel formulation for this compound is outlined below:
| Component | Function | Example Excipients | Concentration Range (% w/w) |
| This compound | Active Ingredient | - | 0.1 - 2.0 |
| Oil Phase | Solvent | Oleic acid, Isopropyl myristate, Caprylic/capric triglyceride | 10 - 20 |
| Surfactant | Emulsifier | Tween 80, Cremophor EL | 15 - 25 |
| Co-surfactant | Co-emulsifier | Transcutol P, Propylene glycol, PEG 400 | 5 - 15 |
| Aqueous Phase | Vehicle | Purified Water | q.s. to 100 |
| Gelling Agent | Viscosity modifier | Carbopol 940, HPMC K100M | 1 - 2 |
| Neutralizing Agent | pH adjustment | Triethanolamine | q.s. to pH 5.5 - 6.5 |
| Penetration Enhancer | Permeation aid | Eucalyptol, d-limonene | 2 - 5 |
| Preservative | Antimicrobial | Methylparaben, Propylparaben | 0.1 - 0.3 |
Other Potential Formulations
-
Microemulsions: Thermodynamically stable, transparent systems of oil, water, surfactant, and co-surfactant.[13][14][15][16] They offer high drug solubilization and enhanced permeation.
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate lipophilic drugs within the lipid membrane.[17][18][19] Terpenes can also be incorporated into the liposomal structure to act as penetration enhancers.[19]
-
Transdermal Patches: Offer controlled, sustained release of the drug over an extended period.[20][21][22][23][24] A drug-in-adhesive matrix design would be suitable for a lipophilic compound like this compound.
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of a topical formulation for this compound.
Formulation of this compound Nanoemulgel
Objective: To prepare a stable nanoemulsion of this compound and incorporate it into a hydrogel base.
Materials:
-
This compound
-
Oil (e.g., Oleic acid)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Gelling agent (e.g., Carbopol 940)
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified water
Protocol:
-
Preparation of the Nanoemulsion: a. Dissolve this compound in the selected oil to form the oil phase. b. In a separate container, mix the surfactant and co-surfactant. c. Slowly add the oil phase to the surfactant/co-surfactant mixture under constant stirring using a magnetic stirrer. d. To this mixture, add the aqueous phase (purified water) dropwise with continuous stirring. e. Homogenize the resulting coarse emulsion using a high-pressure homogenizer or ultrasonicator to obtain a translucent nanoemulsion.
-
Preparation of the Hydrogel Base: a. Disperse the gelling agent (e.g., Carbopol 940) in purified water with constant stirring until a uniform dispersion is formed. b. Allow the dispersion to hydrate (B1144303) for 24 hours.
-
Incorporation of the Nanoemulsion into the Hydrogel: a. Slowly add the prepared nanoemulsion to the hydrogel base with gentle stirring. b. Neutralize the gel by adding the neutralizing agent (e.g., Triethanolamine) dropwise until the desired pH (typically 5.5-6.5) and viscosity are achieved. c. Avoid vigorous mixing to prevent air entrapment.
In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the formulated nanoemulgel.
Apparatus: Franz diffusion cell.
Membrane: Synthetic membrane (e.g., cellulose (B213188) acetate) or animal skin (e.g., rat skin).
Receptor Medium: Phosphate buffered saline (PBS) pH 7.4 with a solubilizing agent (e.g., 20% ethanol) to maintain sink conditions.
Protocol:
-
Mount the membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped. Maintain the temperature at 32 ± 0.5 °C.
-
Apply a known quantity of the nanoemulgel formulation to the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Analyze the withdrawn samples for this compound content using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative amount of drug released per unit area over time.
Ex Vivo Skin Permeation Study
Objective: To assess the permeation of this compound through the skin from the topical formulation.
Apparatus: Franz diffusion cell.
Skin Model: Excised human or animal (e.g., pig, rat) skin.
Protocol:
-
Prepare the excised skin by removing subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Follow steps 2-5 as described in the In Vitro Drug Release Study protocol.
-
At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and separate the epidermis and dermis.
-
Extract the drug from the epidermis and dermis separately using a suitable solvent.
-
Analyze the extracts to determine the amount of drug retained in each skin layer.
-
Calculate the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) compared to a control formulation.
Stability Studies
Objective: To evaluate the physical and chemical stability of the nanoemulgel formulation under different storage conditions.
Conditions:
-
Long-term: 25 ± 2 °C / 60 ± 5% RH
-
Accelerated: 40 ± 2 °C / 75 ± 5% RH
-
Refrigerated: 5 ± 3 °C
Parameters to be Evaluated:
-
Physical Stability: Visual appearance (color, homogeneity, phase separation), pH, viscosity, globule size, and polydispersity index.
-
Chemical Stability: Assay of this compound content.
Protocol:
-
Store the nanoemulgel formulation in appropriate containers at the specified storage conditions.
-
At predetermined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), withdraw samples and evaluate the physical and chemical stability parameters.
-
Compare the results with the initial values to determine the shelf-life of the formulation.[17][25]
Visualization of Workflows and Pathways
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates the key steps involved in the development and characterization of a topical formulation for this compound.
Potential Anti-inflammatory Signaling Pathway
This compound, like other sesquiterpenes, may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[26][27][28][29][30]
Conclusion
The development of a topical formulation for this compound is a promising approach to harness its therapeutic potential for skin-related disorders. Its inherent lipophilicity, while posing a challenge for aqueous solubility, is advantageous for skin delivery when incorporated into appropriate carrier systems. Nanoemulgels represent a particularly effective strategy to enhance both solubility and skin permeation. The experimental protocols provided herein offer a comprehensive framework for the formulation, characterization, and evaluation of a stable and effective topical delivery system for this compound. Further in vivo studies are warranted to confirm the efficacy and safety of the developed formulations.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Topical Administration of Terpenes Encapsulated in Nanostructured Lipid-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Components of Volatile Oils as Skin Penetration Enhancers for the Hydrophilic Permeant 5‐Fluorouracil | Semantic Scholar [semanticscholar.org]
- 5. Sesquiterpene components of volatile oils as skin penetration enhancers for the hydrophilic permeant 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. alzograf.webpages.auth.gr [alzograf.webpages.auth.gr]
- 8. Nanoemulsions for topical delivery: formulation, applications and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential and future scope of nanoemulgel formulation for topical delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoemulsion Based Emulgel Formulation of Lipophilic Drug for Topical Delivery | Semantic Scholar [semanticscholar.org]
- 11. permegear.com [permegear.com]
- 12. Correlation between the Skin Permeation Profile of the Synthetic Sesquiterpene Compounds, Beta-Caryophyllene and Caryophyllene Oxide, and the Antiedematogenic Activity by Topical Application of Nanoemulgels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microemulsion-based topical hydrogels containing lemongrass leaf essential oil (Cymbopogon citratus (DC.) Stapf) and mango seed kernel extract (Mangifera indica Linn) for acne treatment: Preparation and in-vitro evaluations | PLOS One [journals.plos.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Terpene-Containing PEGylated Liposomes as Transdermal Carriers of a Hydrophilic Compound [jstage.jst.go.jp]
- 18. ijirt.org [ijirt.org]
- 19. researchgate.net [researchgate.net]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Formulation and Evaluation of Transdermal Patches Containing BGP-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
Application Notes and Protocols for Investigating the Synergistic Effects of Beta-Sesquiphellandrene with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge. A promising strategy to combat this threat is the use of synergistic combinations of conventional antibiotics with natural compounds. Beta-Sesquiphellandrene, a sesquiterpene found in various essential oils, has been noted for its antimicrobial properties. This document provides a framework for investigating the potential synergistic effects of this compound with standard antibiotics.
Disclaimer: Extensive literature searches did not yield specific quantitative data on the synergistic effects of isolated this compound with antibiotics. Therefore, the following application notes and protocols utilize a hypothetical natural compound, designated as "Compound X," to illustrate the experimental design, data presentation, and visualization required for such an investigation. Researchers can adapt these methodologies to study this compound or other natural products.
Application Notes
Background
The combination of a natural compound with an antibiotic can result in a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects. This can lead to lower required doses of antibiotics, potentially reducing side effects and slowing the development of resistance.
Potential Mechanisms of Synergistic Action
Several mechanisms may underlie the synergistic effects of natural compounds like sesquiterpenoids with antibiotics. These can include:
-
Increased Membrane Permeability: The compound may disrupt the bacterial cell membrane, facilitating the entry of the antibiotic into the cell.[1][2]
-
Efflux Pump Inhibition: Many bacteria possess efflux pumps that actively expel antibiotics. The natural compound may inhibit these pumps, leading to an accumulation of the antibiotic inside the bacterium.[3][4]
-
Inhibition of Biofilm Formation: Biofilms are communities of bacteria encased in a protective matrix, which can be difficult for antibiotics to penetrate. Natural compounds may inhibit biofilm formation or disrupt existing biofilms, making the bacteria more susceptible to antibiotics.
-
Interference with Bacterial Signaling: The compound might interfere with bacterial communication systems like quorum sensing, which are often involved in virulence and resistance.
Data Presentation: Synergistic Activity of Compound X with Antibiotics (Hypothetical Data)
The following tables present hypothetical data for the synergistic effects of "Compound X" with various antibiotics against Staphylococcus aureus and Escherichia coli.
Table 1: Checkerboard Assay Results for Compound X and Antibiotics
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Compound X Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of Compound X in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| S. aureus ATCC 29213 | Ciprofloxacin | 2 | 128 | 0.5 | 32 | 0.5 | Synergy |
| S. aureus ATCC 29213 | Ampicillin | 8 | 128 | 2 | 32 | 0.5 | Synergy |
| E. coli ATCC 25922 | Gentamicin | 4 | 256 | 1 | 64 | 0.5 | Synergy |
| E. coli ATCC 25922 | Tetracycline | 16 | 256 | 8 | 64 | 1.0 | Additive |
Table 2: Time-Kill Curve Assay Results for Compound X and Ciprofloxacin against S. aureus
| Treatment | Bacterial Count (log10 CFU/mL) at Time (hours) | ||||
| 0 | 2 | 4 | 8 | 24 | |
| Control (no treatment) | 6.0 | 6.5 | 7.2 | 8.5 | 9.0 |
| Ciprofloxacin (1/2 MIC) | 6.0 | 5.8 | 5.5 | 5.3 | 5.1 |
| Compound X (1/4 MIC) | 6.0 | 6.0 | 5.9 | 5.8 | 5.7 |
| Ciprofloxacin (1/2 MIC) + Compound X (1/4 MIC) | 6.0 | 4.5 | 3.1 | <2.0 | <2.0 |
Table 3: Biofilm Inhibition by Compound X and Gentamicin against E. coli
| Treatment | Concentration (µg/mL) | Biofilm Formation (% of Control) |
| Control | - | 100 |
| Gentamicin | 1 (1/4 MIC) | 85 |
| Compound X | 64 (1/4 MIC) | 70 |
| Gentamicin + Compound X | 1 + 64 | 35 |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of this compound and antibiotics
-
Multichannel pipette
Protocol:
-
Prepare serial twofold dilutions of the antibiotic horizontally and this compound vertically in the wells of a 96-well plate containing MHB.
-
The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).
-
Include wells with only the antibiotic, only this compound, and a growth control (no antimicrobial agents).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Curve Assay
This assay assesses the rate at which an antimicrobial agent or combination kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Growth medium (e.g., MHB)
-
This compound and antibiotic solutions
-
Sterile tubes or flasks
-
Incubator shaker
-
Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)
Protocol:
-
Prepare tubes with growth medium containing the antibiotic alone, this compound alone, the combination of both at sub-inhibitory concentrations (e.g., 1/2 or 1/4 of their MICs), and a growth control.
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL against time to generate the time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
Biofilm Inhibition Assay
This assay measures the ability of the test compounds to prevent the formation of bacterial biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable medium
-
This compound and antibiotic solutions
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
Protocol:
-
Add 100 µL of bacterial suspension (approximately 10^6 CFU/mL) to the wells of a 96-well plate.
-
Add 100 µL of the test compounds (antibiotic, this compound, or their combination) at desired concentrations. Include a growth control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Fix the biofilms with 200 µL of methanol (B129727) for 15 minutes and then air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and air dry.
-
Solubilize the bound crystal violet with 200 µL of 95% ethanol or 33% acetic acid.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition compared to the control.
Bacterial Membrane Permeabilization Assay
This assay determines if a compound disrupts the bacterial cell membrane, often using a fluorescent probe like N-Phenyl-1-naphthylamine (NPN).
Materials:
-
Bacterial culture in mid-logarithmic phase
-
HEPES buffer
-
NPN solution
-
This compound solution
-
Polymyxin B (as a positive control)
-
96-well black microtiter plates with a clear bottom
-
Fluorometer
Protocol:
-
Harvest and wash the bacterial cells, then resuspend them in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).
-
In a 96-well plate, add the bacterial suspension, NPN solution, and different concentrations of this compound.
-
Include a negative control (bacteria and NPN) and a positive control (bacteria, NPN, and Polymyxin B).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity (e.g., excitation at 350 nm and emission at 420 nm).
-
An increase in fluorescence indicates that NPN has entered the damaged cell membrane and is in a hydrophobic environment, signifying membrane permeabilization.
Efflux Pump Inhibition Assay
This assay can be performed using a fluorescent substrate of an efflux pump, such as ethidium (B1194527) bromide (EtBr). Inhibition of the pump leads to increased intracellular accumulation of EtBr and higher fluorescence.
Materials:
-
Bacterial strain known to overexpress an efflux pump
-
Growth medium
-
Ethidium bromide (EtBr) solution
-
This compound solution
-
A known efflux pump inhibitor (EPI) as a positive control (e.g., reserpine)
-
96-well black microtiter plates
-
Fluorometer
Protocol:
-
Grow the bacterial culture to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
In a 96-well plate, add the bacterial suspension, EtBr, and different concentrations of this compound.
-
Include a negative control (bacteria and EtBr) and a positive control (bacteria, EtBr, and a known EPI).
-
Monitor the fluorescence (e.g., excitation at 530 nm and emission at 600 nm) over time.
-
An increase in fluorescence in the presence of this compound compared to the negative control suggests inhibition of the efflux pump.
Visualizations
Caption: Experimental workflow for investigating antibiotic synergy.
Caption: Hypothetical signaling pathway of synergistic action.
Caption: Interpretation of Fractional Inhibitory Concentration (FIC) Index.
References
- 1. Synergy in a medicinal plant: Antimicrobial action of berberine potentiated by 5′-methoxyhydnocarpin, a multidrug pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aromatherii.dk [aromatherii.dk]
- 3. Synergy between essential oil components and antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asdrp.org [asdrp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrodistillation for Beta-Sesquiphellandrene Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hydrodistillation parameters for maximizing the yield of beta-Sesquiphellandrene and other essential oil components.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrodistillation process in a question-and-answer format.
Issue 1: Low or No Essential Oil Yield
-
Question: I have run the hydrodistillation for several hours, but I am not collecting any visible essential oil in my Clevenger apparatus. What could be the problem?
-
Answer: This is a common and frustrating issue that can stem from several factors related to your plant material, the apparatus setup, or the distillation conditions.[1]
-
Plant Material Preparation: The condition of your plant material is critical. If the leaves or plant parts are too dry, steam may not effectively release the essential oils.[1] Conversely, some materials require a specific drying period to optimize yield.[2][3] The particle size is also important; the material should be cut or crushed to increase the surface area, but not pulverized, as this can clog the apparatus.[1][4]
-
Apparatus Setup: Ensure all glass joints are perfectly sealed to prevent steam and volatile compounds from escaping.[1] Check that the water level in the boiling flask is adequate; too little water will not produce enough steam, while too much can dilute the final product.[1]
-
Cooling System: An inefficient cooling system is a frequent cause of yield loss. The condenser must have a continuous flow of cold water to efficiently convert the vapor back into liquid form.[5]
-
Plant Species and Part: Verify that the plant species and the specific part you are using are known to be rich in this compound. The chemical composition of essential oils can vary significantly based on the plant's origin, climate, and maturation state.[4][6][7]
-
Issue 2: The Distillate is Cloudy or Emulsified
-
Question: The collected distillate is milky, and the oil is not separating from the hydrosol. How can I resolve this?
-
Answer: The formation of an emulsion can prevent the clear separation of the essential oil.
-
Emulsion Formation: This can happen when essential oils do not separate clearly from the water phase (hydrosol).[1]
-
Separation Techniques: If an emulsion has formed, you may need to employ additional separation techniques. This can include solvent extraction (e.g., using a non-polar solvent like hexane (B92381) to dissolve the oil) followed by evaporation of the solvent, or centrifugation to break the emulsion.[1] Adding sodium chloride to the distillate can sometimes help break emulsions by increasing the polarity of the aqueous phase.[8]
-
Issue 3: The Essential Oil Quality Seems Degraded
-
Question: My final essential oil has a burnt smell, or the chemical profile (e.g., from GC-MS) shows a high concentration of degradation products. What went wrong?
-
Answer: The quality and chemical integrity of the essential oil are highly dependent on the distillation temperature and duration.
-
Thermal Degradation: High temperatures can cause the decomposition of thermally unstable compounds like many sesquiterpenes.[9][10] Hydrolysis, a chemical reaction between essential oil components and water at high temperatures, can also alter the composition by converting esters into alcohols and acids.[9]
-
Optimization of Temperature and Time: To obtain the best quality oil, distillation should be performed at the lowest effective temperature.[10] The distillation time should be sufficient to extract the desired compounds but not so long as to cause degradation. Prolonged distillation can increase the risk of hydrolysis.[9] For some applications, an extraction temperature of around 82.50°C has been found to be optimal.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for hydrodistillation?
A1: The primary parameters that influence essential oil yield and quality are:
-
Extraction Time: The duration of the distillation process. Longer times can increase yield up to a certain point before degradation occurs.[11][12]
-
Water-to-Plant Ratio: The volume of water relative to the mass of the plant material. This ratio affects mass transfer and can prevent the plant material from burning.[2][11][12] An insufficient amount of water can lead to incomplete extraction.[13]
-
Distillation Temperature: This affects the rate of vaporization and the potential for thermal degradation of sensitive compounds.[9][11][12]
-
Plant Material Condition: This includes the plant part used, its state (fresh, wilted, or dried), and particle size.[1][2][7]
Q2: How does the preparation of the plant material affect the yield of this compound?
A2: Proper preparation is crucial. The plant material should be comminuted (cut, ground, or crushed) to increase the surface area and facilitate the release of essential oils from glands.[1][13] However, excessively fine powder can lead to clumping and obstruct the passage of steam, resulting in a lower yield.[1][13] For some plants, a specific drying period before distillation is necessary to achieve the best results.[2][3]
Q3: Should I use fresh or dried plant material?
A3: The choice between fresh and dried material depends on the specific plant. Fresh or slightly wilted materials are often recommended because very dry materials may not release oils effectively.[1] However, some studies have optimized yield based on a specific number of drying days.[2][3] It is advisable to consult literature specific to your plant of interest or run preliminary experiments to determine the optimal moisture content.
Q4: What is a typical hydrodistillation time, and can it be too long?
A4: Distillation time can range from 60 minutes to several hours.[1][2][11] The optimal time is a balance between maximizing yield and minimizing the degradation of compounds. For example, one study found 91.28 minutes to be optimal for orange peel oil,[11][12] while another determined 120 minutes was best for Ballota hirsuta.[2] Extending the distillation time indefinitely does not always increase the yield and can lead to hydrolysis and thermal decomposition of valuable compounds like this compound.[9]
Data on Hydrodistillation Optimization
The following tables summarize quantitative data from various studies on the optimization of hydrodistillation parameters.
Table 1: Optimal Hydrodistillation Conditions from Select Studies
| Plant Material | Optimal Parameter | Value | Resulting Yield (%) |
| California Navel Orange Peel | Water to Raw Material Ratio | 4.68:1 (mL/g) | 3.2 - 3.4% |
| Extraction Time | 91.28 min | ||
| Extraction Temperature | 82.50 °C | ||
| Ballota hirsuta (Aerial parts) | Drying Period | 7 days | 0.91% |
| Extraction Time | 120 min | ||
| Water/Plant Ratio | 10:1 (mL/g) | ||
| Fennel Seeds | Solid to Liquid Ratio | 1:10 (g/mL) | 5.50% |
| Distillation Time | 120 min | ||
| Triphasia trifolia | Solid to Solvent Ratio | 1:5 | 7.9 mL/kg (dry matter) |
| Distillation Time | 3 hours |
Table 2: Range of Investigated Hydrodistillation Parameters
| Parameter | Range Investigated | Plant Material Example |
| Extraction Time | 60 - 240 min | Ballota hirsuta |
| Water/Plant Ratio | 2:1 to 8:1 (mL/g) | Orange Peel |
| Extraction Temperature | 60 - 100 °C | Orange Peel |
| Drying Period | 0 - 21 days | Ballota hirsuta |
Experimental Protocols
Protocol 1: Standard Hydrodistillation using a Clevenger-Type Apparatus
This protocol provides a general methodology for essential oil extraction.
-
Plant Material Preparation:
-
Obtain the desired plant material. If drying is required, spread the material in a thin layer in a well-ventilated area away from direct sunlight for the optimized duration (e.g., 7 days).[2]
-
Reduce the particle size of the material by grinding or cutting. Avoid creating a fine powder to prevent clumping.[1]
-
Weigh a precise amount of the prepared plant material (e.g., 100 g).
-
-
Apparatus Setup:
-
Place the weighed plant material into a large round-bottom flask (e.g., 2 L).
-
Add distilled water according to the optimized water-to-plant ratio (e.g., 10:1 mL/g, which would be 1000 mL of water for 100 g of plant material).[2] Add a few boiling chips to ensure smooth boiling.[14]
-
Set up the Clevenger-type apparatus on top of the flask, ensuring all glass joints are securely sealed with appropriate clamps. Do not use plastic clamps on hot surfaces.[14]
-
Connect the condenser to a cold water source, ensuring a steady flow.[5]
-
Place a heating mantle under the round-bottom flask.[14]
-
-
Distillation Process:
-
Turn on the heating mantle and bring the water to a boil. Regulate the heating to maintain a steady rate of distillation without causing the plant material to splash excessively.[1]
-
Continue the distillation for the predetermined optimal time (e.g., 120 minutes).[2] As the steam and volatile oils condense, they will collect in the graduated tube of the Clevenger apparatus.
-
The essential oil, being less dense than water, will typically float on top of the hydrosol.[15]
-
-
Oil Collection and Storage:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool completely.
-
Carefully drain the hydrosol from the Clevenger arm and collect the separated essential oil in a pre-weighed vial.
-
To remove any residual water, dry the essential oil using an anhydrous drying agent like magnesium sulfate.[14]
-
Store the final extract in a sealed, light-protected container at a low temperature (e.g., -20°C) to prevent degradation.[16]
-
Visualizations
Caption: Experimental workflow for essential oil extraction via hydrodistillation.
Caption: Troubleshooting decision tree for low essential oil yield in hydrodistillation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. putzagarwoodfarm.com [putzagarwoodfarm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Hydrodistillation Conditions on Yield and Composition of Coriander (Coriandrum sativum L.) Essential Oil [journal.pan.olsztyn.pl]
- 9. kau.in [kau.in]
- 10. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 11. Comparison of Hydrodistillation for the Extraction of Essential Oils from Fruit Peels with Other Methods | Chemical Engineering Transactions [cetjournal.it]
- 12. Comparison of Hydrodistillation for the Extraction of Essential Oils from Fruit Peels with Other Methods | Chemical Engineering Transactions [cetjournal.it]
- 13. Practical Problems Connected with Essential Oil Distillation [epharmacognosy.com]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 15. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 16. benchchem.com [benchchem.com]
Stability of beta-Sesquiphellandrene under different storage conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of β-sesquiphellandrene under various storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Troubleshooting Guides and FAQs
Q1: My experimental results with β-sesquiphellandrene are inconsistent. Could this be a stability issue?
A1: Inconsistent results are often linked to the degradation of the compound. β-Sesquiphellandrene, a sesquiterpene with unsaturated bonds, is susceptible to degradation from factors like temperature, light, and oxygen.[1] Proper storage and handling are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.
Q2: What are the ideal short-term and long-term storage conditions for β-sesquiphellandrene?
A2: For long-term storage, it is recommended to store β-sesquiphellandrene at -20°C, under which it can be stable for at least four years.[2] For short-term storage or frequent use, refrigeration in an amber vial under an inert atmosphere is advisable.[1]
Q3: I've been storing my β-sesquiphellandrene at room temperature. What potential degradation products should I be aware of?
A3: While specific degradation products for β-sesquiphellandrene are not extensively documented in publicly available literature, exposure to heat, light, and oxygen can lead to oxidation, polymerization, and isomerization. This is a common degradation pathway for terpenes and other unsaturated hydrocarbons. Degradation can result in the formation of various oxides, peroxides, and polymers, which may interfere with your experiments.
Q4: How can I visually inspect my β-sesquiphellandrene sample for signs of degradation?
A4: Pure β-sesquiphellandrene is a colorless oil.[1] Any significant change in color (e.g., yellowing or browning), viscosity, or the appearance of precipitates may indicate degradation. However, chemical analysis is necessary for a definitive assessment.
Q5: What analytical methods are recommended for assessing the purity and stability of my β-sesquiphellandrene sample?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the chemical composition of essential oils and their components, including β-sesquiphellandrene.[3] It can be used to determine the purity of your sample and identify potential degradation products by comparing the chromatogram of your stored sample to that of a fresh or properly stored reference standard.
Data on Storage Conditions and Stability
The following table summarizes the recommended storage conditions for β-sesquiphellandrene based on available data.
| Parameter | Condition | Recommended Action | Expected Stability |
| Temperature | Long-term | -20°C[2] | ≥ 4 years[2] |
| Short-term | Refrigerate[1] | Minimize time at room temperature | |
| Light | All conditions | Store in an amber vial to protect from light[1] | Light-sensitive[1] |
| Atmosphere | All conditions | Store under an inert atmosphere (e.g., argon, nitrogen)[1] | Prevents oxidation |
Experimental Protocols
Protocol: Assessing the Purity of β-Sesquiphellandrene using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for determining the purity of a β-sesquiphellandrene sample.
1. Sample Preparation:
- Prepare a dilute solution of your β-sesquiphellandrene sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate). A typical concentration is 1 mg/mL, but this may need to be optimized for your instrument.
- If you have a reference standard, prepare a solution of it at the same concentration.
2. GC-MS Instrument Setup (Example Conditions):
- Injector Temperature: 250°C
- Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for terpene analysis.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase to 240°C at a rate of 3°C/minute.
- Hold: Hold at 240°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Detector:
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Scan Range: m/z 40-400
3. Data Analysis:
- Inject your sample and acquire the data.
- Identify the peak corresponding to β-sesquiphellandrene based on its retention time and mass spectrum (molecular ion m/z 204.4).
- Calculate the purity of your sample by determining the peak area of β-sesquiphellandrene as a percentage of the total peak area in the chromatogram.
- Compare the chromatogram of your sample to that of the reference standard to identify any additional peaks that may correspond to impurities or degradation products.
Visualizations
Caption: Factors influencing the degradation of β-sesquiphellandrene.
Caption: Workflow for a stability study of β-sesquiphellandrene.
References
Technical Support Center: Investigating the Oxidative Degradation of beta-Sesquiphellandrene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers investigating the degradation products of beta-sesquiphellandrene upon oxidation. Currently, there is a notable gap in scientific literature specifically detailing the comprehensive profile of this compound's oxidative degradation products. Therefore, this guide offers a framework for approaching such a study, including detailed experimental protocols, troubleshooting advice for common challenges, and frequently asked questions. The methodologies and potential products are based on established knowledge of sesquiterpene chemistry, particularly analogous structures like zingiberene (B123854) and bisabolene-type compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely oxidation products of this compound?
A1: While specific experimental data for this compound is limited, based on the oxidation of structurally similar sesquiterpenes, the expected degradation products would likely include a variety of oxygenated compounds. These may arise from the cleavage of the endocyclic and exocyclic double bonds. Potential products could include smaller volatile aldehydes and ketones, as well as larger, less volatile compounds containing functional groups such as carboxylic acids, hydroxyls, and epoxides.
Q2: Which analytical techniques are most suitable for identifying this compound degradation products?
A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. GC-MS is well-suited for identifying volatile and semi-volatile products like smaller aldehydes and ketones. LC-MS is ideal for analyzing larger, more polar, and thermally labile compounds such as carboxylic acids and hydroxylated derivatives that are not easily volatilized.
Q3: How can I confirm the identity of a suspected degradation product?
A3: Confirming the structure of a novel degradation product requires a multi-faceted approach. Initial identification can be made by interpreting the mass spectra from GC-MS or LC-MS/MS and comparing them to spectral libraries. However, for definitive identification, the synthesis of an authentic standard of the suspected compound is the gold standard. Co-injection of the synthesized standard with the experimental sample should result in a single, co-eluting peak in the chromatogram.
Q4: What are the main challenges in studying sesquiterpene oxidation?
A4: The primary challenges include the high reactivity of sesquiterpenes, which can lead to rapid degradation and the formation of a complex mixture of products.[1] Additionally, many degradation products are not commercially available as standards, making their identification and quantification difficult.[2] Sample preparation and analysis can also be challenging due to the volatility and potential thermal instability of some products.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental analysis of this compound oxidation.
GC-MS Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or tailing | - Active sites in the GC inlet liner or column.- Incompatible solvent for injection.- Column degradation. | - Use a deactivated inlet liner and a fresh, high-quality GC column.- Ensure the sample is dissolved in a solvent compatible with the stationary phase.- Condition the column according to the manufacturer's instructions. |
| Co-eluting peaks | - Similar volatility and polarity of isomers or different degradation products.- Suboptimal GC temperature program. | - Use a longer GC column or a column with a different stationary phase to improve separation.- Optimize the temperature ramp rate; a slower ramp can enhance resolution.- For structural isomers, consider using a more selective mass spectrometry technique like GC-MS/MS.[4] |
| Presence of unexpected peaks (artifacts) | - Thermal degradation of analytes in the hot injector.- Reaction of analytes with residual oxygen in the carrier gas. | - Lower the injector temperature to the minimum required for efficient volatilization.- Use a high-purity carrier gas with an oxygen trap.[1] |
| Low sensitivity for certain compounds | - Adsorption of active compounds to surfaces in the GC system.- Suboptimal ionization in the mass spectrometer. | - Silylate polar compounds (e.g., carboxylic acids, alcohols) to improve their volatility and reduce adsorption.- Tune the mass spectrometer according to the manufacturer's recommendations to ensure optimal sensitivity. |
LC-MS Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor ionization of target analytes | - Inappropriate ionization mode (ESI, APCI).- Suboptimal mobile phase pH. | - Test both positive and negative electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to determine the best mode for your compounds of interest.- Adjust the mobile phase pH to promote the formation of ions ([M+H]⁺ in acidic mobile phase, [M-H]⁻ in basic mobile phase). |
| Matrix effects (ion suppression or enhancement) | - Co-eluting matrix components interfering with the ionization of the analyte. | - Improve chromatographic separation to isolate the analyte from interfering compounds.- Dilute the sample to reduce the concentration of matrix components.- Use a stable isotope-labeled internal standard that will be similarly affected by the matrix. |
| Formation of adducts | - Presence of salts in the mobile phase or sample. | - Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) instead of non-volatile salts.- If adducts with sodium ([M+Na]⁺) or other cations are consistently observed, they can sometimes be used for quantification if they are reproducible. |
| In-source fragmentation | - High cone voltage or other source parameters causing the molecule to fragment before mass analysis. | - Optimize the source parameters (e.g., cone voltage, capillary temperature) to achieve soft ionization with minimal fragmentation. |
Experimental Protocols
The following are detailed methodologies for key experiments to study the oxidation of this compound.
Protocol 1: Ozonolysis of this compound
Objective: To identify the degradation products of this compound upon reaction with ozone.
Materials:
-
This compound standard
-
High-purity solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Ozone generator
-
Reaction vessel (e.g., a glass flask)
-
Dry ice/acetone bath
-
Reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) or oxidizing agent (hydrogen peroxide) for workup
-
GC-MS and/or LC-MS system
Procedure:
-
Dissolve a known amount of this compound in the chosen solvent in the reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath to control the reaction.
-
Bubble ozone gas from the generator through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any remaining ozone.
-
Perform a workup to cleave the ozonide intermediate.
-
Reductive workup: Add a reducing agent like dimethyl sulfide and allow the mixture to slowly warm to room temperature. This will yield aldehydes and ketones.
-
Oxidative workup: Add hydrogen peroxide to the reaction mixture. This will oxidize any resulting aldehydes to carboxylic acids.
-
-
Analyze the resulting product mixture using GC-MS for volatile and semi-volatile compounds and LC-MS for less volatile, more polar products.
Protocol 2: Photooxidation of this compound
Objective: To identify the degradation products of this compound initiated by hydroxyl radicals generated photochemically.
Materials:
-
This compound standard
-
High-purity solvent (e.g., acetonitrile/water mixture)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm)
-
Quartz reaction vessel
-
GC-MS and/or LC-MS system
Procedure:
-
Prepare a solution of this compound in the chosen solvent in the quartz reaction vessel.
-
Add a controlled amount of hydrogen peroxide to the solution.
-
Irradiate the solution with the UV lamp to generate hydroxyl radicals from the photolysis of H₂O₂. The reaction time will need to be optimized.
-
Monitor the degradation of this compound and the formation of products by taking aliquots at different time points.
-
Quench the reaction if necessary (e.g., by adding a radical scavenger like mannitol, though this may complicate the analysis).
-
Analyze the reaction mixture at each time point using GC-MS and/or LC-MS to identify the degradation products.
Data Presentation
As specific quantitative data for this compound degradation is not yet available, the following table presents a list of potential degradation products based on the known oxidation mechanisms of structurally similar sesquiterpenes. Researchers can use this as a guide for targeted analysis of their experimental data.
Table 1: Potential Oxidation Products of this compound
| Potential Product Class | Example Structures/Formulas | Likely Analytical Method | Notes |
| Volatile Carbonyls | Formaldehyde, Acetaldehyde, Acetone, Propanal | GC-MS (with derivatization) | Expected from cleavage of the double bonds. |
| Larger Carbonyls | C8-C10 ketones and aldehydes | GC-MS, LC-MS | Formed from the fragmentation of the main carbon skeleton. |
| Carboxylic Acids | Formic acid, Acetic acid, Larger carboxylic acids | LC-MS, GC-MS (with derivatization) | Resulting from further oxidation of aldehydes. |
| Epoxides | This compound oxide | GC-MS, LC-MS | Formed by the addition of an oxygen atom across a double bond. |
| Hydroxylated Derivatives | Hydroxy-beta-sesquiphellandrene | LC-MS, GC-MS (with derivatization) | Resulting from hydroxyl radical addition. |
| Ring-Opened Products | Dicarbonyls, Hydroxycarbonyls | LC-MS, GC-MS (with derivatization) | Formed from the cleavage of the cyclohexene (B86901) ring. |
Visualizations
The following diagrams illustrate the proposed experimental workflows and a hypothetical degradation pathway for this compound.
Caption: Workflow for the ozonolysis of this compound.
Caption: Workflow for the photooxidation of this compound.
References
- 1. Composition, concentration, and oxidant reactivity of sesquiterpenes in the southeastern U.S. - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00059H [pubs.rsc.org]
- 2. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]
- 3. ACP - The importance of sesquiterpene oxidation products for secondary organic aerosol formation in a springtime hemiboreal forest [acp.copernicus.org]
- 4. labcompare.com [labcompare.com]
Technical Support Center: Purification of β-Sesquiphellandrene from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of β-sesquiphellandrene from plant extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of β-sesquiphellandrene.
Issue 1: Low Yield of β-Sesquiphellandrene in the Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient Extraction Method | Optimize the extraction solvent and method based on the plant matrix. For turmeric, Supercritical Fluid Extraction (SFE) with CO2 has been shown to be effective.[1] For other plant materials, consider maceration with polar organic solvents like ethanol (B145695) or methanol (B129727), or less polar solvents such as hexane (B92381) for less polar sesquiterpenes.[2] |
| Degradation during Extraction | Avoid high temperatures during extraction and solvent evaporation, keeping temperatures below 45-50°C.[1][2] β-sesquiphellandrene may be sensitive to heat and non-neutral pH. |
| Improper Plant Material Handling | Ensure plant material is properly dried and ground to a suitable particle size (e.g., 20 mesh for turmeric) to maximize surface area for extraction.[1] |
| Incorrect Solvent-to-Solid Ratio | Empirically determine the optimal solvent-to-solid ratio by performing small-scale pilot extractions. |
Issue 2: Poor Resolution and Co-elution of Impurities during Chromatography
| Possible Cause | Suggested Solution |
| Presence of Structurally Similar Sesquiterpenes | Beta-sesquiphellandrene is often found with other sesquiterpenes like γ-curcumene, ar-curcumene, and various turmerones in turmeric.[1][3][4] To improve separation, utilize gradient elution in column chromatography, starting with a non-polar mobile phase and gradually increasing polarity.[2] |
| Suboptimal Chromatographic Conditions | Experiment with different stationary and mobile phases. For sesquiterpenes, reversed-phase columns (e.g., C18) with methanol/water or acetonitrile/water gradients are commonly used.[5] Normal-phase chromatography on silica (B1680970) gel with hexane and ethyl acetate (B1210297) mixtures is also a viable option.[2] |
| Column Overloading | Reduce the amount of crude extract loaded onto the column to prevent band broadening and improve separation. |
| Inappropriate Column Selection | Select a column with a different selectivity if co-elution persists. Consider columns with different bonded phases or particle sizes.[6] |
Issue 3: Degradation of β-Sesquiphellandrene During Purification
| Possible Cause | Suggested Solution |
| Exposure to Heat | Minimize exposure to high temperatures throughout the purification process, including during solvent removal with a rotary evaporator.[2] |
| Exposure to UV Light | Protect fractions from direct light, as UV exposure can lead to degradation of some sesquiterpenes.[2] |
| Non-neutral pH | Maintain a neutral pH during extraction and in chromatographic mobile phases, unless a specific pH is required for separation, as some sesquiterpenes are unstable at non-neutral pH.[2] |
| Oxidation | Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected, especially during long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying β-sesquiphellandrene?
A1: The primary challenges stem from its co-occurrence with a variety of other structurally similar sesquiterpenes in plant extracts, making chromatographic separation difficult.[2] Additionally, like many sesquiterpenes, β-sesquiphellandrene can be susceptible to degradation from heat, UV light, and non-neutral pH conditions during the extraction and purification process.[2]
Q2: Which plant sources are rich in β-sesquiphellandrene?
A2: β-sesquiphellandrene is a known constituent of the essential oil of turmeric (Curcuma longa).[3][4][7] It is also a major component in the essential oil of the Andean species Jungia rugosa.[5]
Q3: What are some common impurities that co-elute with β-sesquiphellandrene?
A3: In turmeric extracts, common co-eluting impurities include other sesquiterpenes such as γ-curcumene, ar-curcumene, α-turmerone, β-turmerone, and zingiberene.[1][7]
Q4: How can I improve the separation of β-sesquiphellandrene from these impurities?
A4: To enhance separation, optimizing the chromatographic method is key. This can involve using a gradient elution, where the solvent polarity is changed over time.[2] For instance, in reversed-phase HPLC, a gradient of increasing organic solvent (like methanol or acetonitrile) in water can be effective.[5] For column chromatography, a step-wise or linear gradient of a more polar solvent (like ethyl acetate) in a non-polar solvent (like hexane) is a common strategy.[2] Alternative techniques like high-speed counter-current chromatography (HSCCC) may also provide better resolution for complex mixtures.[2]
Q5: What analytical techniques are best for identifying and quantifying β-sesquiphellandrene?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile compounds like β-sesquiphellandrene in essential oils.[8] High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) can also be used, particularly for less volatile extracts.[1]
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of β-Sesquiphellandrene from Turmeric
This protocol is based on a method for extracting volatile components from Curcuma longa.[1]
-
Preparation of Plant Material: Dry turmeric rhizomes at 40°C for 8 hours and grind them to a 20-mesh powder.
-
SFE System Setup: Pack the ground turmeric powder into the extraction tank of an SFE system.
-
Extraction Conditions:
-
Pressure: 200 bar
-
Temperature: 40°C
-
Solvent: Supercritical CO2
-
Static Extraction Time: 2 hours
-
-
Collection: Collect the extracted essential oil. This oil will contain a mixture of volatile components, including β-sesquiphellandrene.
Protocol 2: Column Chromatography for Sesquiterpene Fractionation
This is a general protocol for the fractionation of sesquiterpenes from a crude plant extract.[2][5]
-
Column Preparation: Pack a glass column with silica gel as the stationary phase, using a non-polar solvent like hexane to create a slurry and ensure even packing.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 2%, 5%, 10%, 20%, etc., in hexane).
-
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing β-sesquiphellandrene.
-
Pooling and Concentration: Combine the fractions that show a high concentration of the target compound and remove the solvent using a rotary evaporator at a temperature below 45°C.[2]
Visualizations
Caption: General workflow for the purification of β-sesquiphellandrene.
Caption: Troubleshooting logic for improving the purity of β-sesquiphellandrene.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Identification of a novel compound (β-sesquiphellandrene) from turmeric (Curcuma longa) with anticancer potential: comparison with curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low yield in the synthesis of beta-Sesquiphellandrene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges during the synthesis of β-sesquiphellandrene.
Troubleshooting Guides
This section addresses specific issues that may arise during the enzymatic, microbial, and chemical synthesis of β-sesquiphellandrene.
Enzymatic Synthesis Using β-Sesquiphellandrene Synthase
Problem 1: Low or no enzyme expression in E. coli.
Possible Causes & Solutions:
-
Codon Usage: The gene for β-sesquiphellandrene synthase may contain codons that are rare in E. coli, leading to poor translation.
-
Solution: Synthesize a codon-optimized version of the gene for expression in E. coli.
-
-
Toxicity of the protein: The expressed enzyme may be toxic to the host cells.
-
Solution: Use a tightly regulated expression system (e.g., pLysS or pLysE strains) to minimize basal expression before induction. Lowering the induction temperature (e.g., 16-20°C) and reducing the inducer concentration (e.g., IPTG) can also mitigate toxicity.[1]
-
-
Plasmid Instability: The expression plasmid may be unstable or lost during cell division.
-
Solution: Ensure consistent antibiotic selection throughout the cultivation. Using carbenicillin (B1668345) instead of ampicillin (B1664943) can sometimes improve plasmid stability. Always use freshly transformed cells for expression studies.[1]
-
Problem 2: The expressed enzyme forms inclusion bodies.
Possible Causes & Solutions:
-
High Expression Rate: Rapid protein synthesis at high temperatures (e.g., 37°C) can overwhelm the cellular folding machinery, leading to aggregation.
-
Solution: Lower the expression temperature to 16-25°C and induce for a longer period (e.g., 16-24 hours).[1]
-
-
Suboptimal Buffer Conditions: The purification buffer may not be conducive to protein solubility.
-
Solution: Supplement the lysis and purification buffers with additives that promote solubility, such as 10-15% (v/v) glycerol.[2]
-
-
Disordered Protein Regions: The N-terminus of the synthase may be disordered, promoting aggregation.
-
Solution: If structural information is available, consider expressing a truncated version of the enzyme with the disordered N-terminal region removed. This has been shown to significantly improve the homogeneity of the recombinant Persicaria minor β-sesquiphellandrene synthase.[2]
-
Problem 3: Low enzymatic activity after purification.
Possible Causes & Solutions:
-
Incorrect Cofactor Concentration: Sesquiterpene synthases typically require a divalent metal cofactor, most commonly Mg²⁺, for activity.
-
Solution: Ensure the reaction buffer contains an optimal concentration of MgCl₂ (typically 5-20 mM).
-
-
Suboptimal pH and Temperature: The enzyme has specific pH and temperature optima for maximal activity. For the Persicaria minor β-sesquiphellandrene synthase, the optimal pH is 8.0 and the optimal temperature is 30°C.[2]
-
Solution: Perform the enzymatic reaction under the determined optimal conditions for the specific synthase being used.
-
-
Substrate Degradation: The substrate, farnesyl diphosphate (B83284) (FPP), can be unstable.
-
Solution: Use freshly prepared or properly stored FPP for the reaction.
-
Microbial Synthesis (Fermentation)
Problem 1: Low titer of β-sesquiphellandrene in the fermentation broth.
Possible Causes & Solutions:
-
Insufficient Precursor Supply: The microbial host may not produce enough farnesyl diphosphate (FPP), the precursor to all sesquiterpenes.
-
Solution: Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway (in eukaryotes like S. cerevisiae) or the methylerythritol 4-phosphate (MEP) pathway (in prokaryotes like E. coli) to increase the intracellular pool of FPP.[3][4]
-
-
Toxicity of β-Sesquiphellandrene to the Host: The accumulation of the product can be toxic to the microbial cells, inhibiting growth and further production.
-
Solution: Implement an in situ product removal strategy, such as a two-phase fermentation system with an organic solvent overlay (e.g., dodecane) to sequester the product away from the cells.
-
-
Suboptimal Fermentation Conditions: Factors like temperature, pH, and nutrient availability can significantly impact yield.
-
Solution: Optimize fermentation parameters such as temperature, pH, aeration, and media composition. For example, a lower fermentation temperature (e.g., 20-25°C) can sometimes improve product stability and reduce cell stress.
-
Problem 2: Formation of undesired byproducts.
Possible Causes & Solutions:
-
Enzyme Promiscuity: The expressed β-sesquiphellandrene synthase may produce minor amounts of other sesquiterpenes. The synthase from Persicaria minor, for instance, produces about 3% β-farnesene.[5]
-
Solution: While difficult to eliminate completely, protein engineering of the synthase could potentially improve its specificity.
-
-
Competing Metabolic Pathways: The precursor FPP can be diverted to other native metabolic pathways in the host, such as sterol biosynthesis in yeast.
-
Solution: Down-regulate or knockout genes encoding enzymes that compete for FPP. For example, in S. cerevisiae, down-regulating the squalene (B77637) synthase (ERG9) can redirect more FPP towards the desired sesquiterpene.
-
Chemical Synthesis
Problem 1: Low yield in cyclization reactions.
Possible Causes & Solutions:
-
Incorrect Stereochemistry of the Precursor: The stereochemistry of the acyclic precursor is critical for achieving the desired stereochemistry in the final cyclic product.
-
Solution: Carefully control the stereochemistry during the synthesis of the precursor molecule. Chiral catalysts or resolving agents may be necessary.
-
-
Formation of Multiple Isomers: Cationic cyclization cascades can often lead to a mixture of structural and stereo-isomers.
-
Side Reactions: The reactive carbocation intermediates in cyclization reactions can undergo rearrangements or quenching by nucleophiles, leading to undesired byproducts.
-
Solution: Use non-nucleophilic solvents and ensure the reaction is performed under anhydrous and inert conditions. The choice of the initiating functional group on the precursor can also influence the reaction pathway.
-
Problem 2: Difficulty in purification of the final product.
Possible Causes & Solutions:
-
Similar Physicochemical Properties of Isomers: The various isomers produced may have very similar boiling points and polarities, making them difficult to separate by distillation or chromatography.
-
Solution: Employ high-resolution chromatographic techniques such as preparative HPLC or silver nitrate-impregnated silica (B1680970) gel chromatography, which can separate terpenes based on the number and geometry of double bonds.
-
Frequently Asked Questions (FAQs)
Q1: What are the main approaches for synthesizing β-sesquiphellandrene?
A1: The three main approaches are enzymatic synthesis, microbial fermentation, and chemical synthesis. Enzymatic synthesis uses an isolated β-sesquiphellandrene synthase to convert a precursor like farnesyl diphosphate (FPP) into the final product.[8] Microbial fermentation involves engineering a microorganism (like E. coli or Saccharomyces cerevisiae) to produce β-sesquiphellandrene from a simple carbon source. Chemical synthesis involves a multi-step process to build the molecule from simpler starting materials, often involving a key cyclization reaction.[8]
Q2: What is a typical yield for the enzymatic synthesis of β-sesquiphellandrene?
A2: The product distribution of the enzymatic reaction using the synthase from Persicaria minor is approximately 97% β-sesquiphellandrene and 3% β-farnesene.[5] The overall yield will depend on the efficiency of the enzyme purification and the reaction conditions.
Q3: Are there established microbial systems for high-yield production of β-sesquiphellandrene?
A3: While there are no widely reported high-yield production systems specifically for β-sesquiphellandrene, the strategies used to produce other sesquiterpenes like bisabolene (B7822174) and farnesene (B8742651) in high titers (up to several g/L) in engineered S. cerevisiae and E. coli are directly applicable.[3][4][8] These strategies typically involve engineering the precursor pathway, optimizing the expression of the sesquiterpene synthase, and improving host strain tolerance.
Q4: What are the major challenges in the chemical synthesis of β-sesquiphellandrene?
A4: The main challenges in the chemical synthesis of sesquiterpenes like β-sesquiphellandrene are controlling the stereochemistry during the synthesis and achieving high selectivity in the key cyclization step to form the six-membered ring. These reactions can often lead to a mixture of isomers that are difficult to separate.
Q5: How can I improve the solubility of my recombinant β-sesquiphellandrene synthase?
A5: To improve solubility, you can try lowering the expression temperature (e.g., 16-25°C), using a host strain that facilitates protein folding, adding solubility-enhancing tags (e.g., MBP, GST), or optimizing the buffer composition with additives like glycerol.[2] For the P. minor synthase, truncation of the N-terminal has been shown to be effective.[2]
Data Presentation
Table 1: Comparison of Reported Product Distributions and Yields for Sesquiterpene Synthesis Methods
| Synthesis Method | Organism/System | Product | Reported Yield/Titer | Reference |
| Enzymatic Synthesis | Recombinant P. minor β-sesquiphellandrene synthase | β-Sesquiphellandrene | ~97% of total sesquiterpenes | [5] |
| β-Farnesene | ~3% of total sesquiterpenes | [5] | ||
| Microbial Fermentation | Engineered Saccharomyces cerevisiae | γ-Bisabolene (illustrative) | 2.69 g/L (fed-batch) | [8] |
| Engineered Yarrowia lipolytica | β-Farnesene (illustrative) | 24.6 g/L (fed-batch) | [3] | |
| Engineered Saccharomyces cerevisiae | β-Farnesene (illustrative) | 55.4 g/L (fed-batch) | [6] | |
| Chemical Synthesis | Multi-step organic synthesis | Isophytol (B1199701) (from β-farnesene) | ~92% (3 steps) | [6] |
Note: Yields for microbial fermentation are for closely related sesquiterpenes and are intended to be illustrative of the potential of this production method.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Persicaria minor β-Sesquiphellandrene Synthase (PmSTS)
This protocol is adapted from the work of Ker et al. (2017).[2]
-
Transformation: Transform E. coli BL21(DE3) cells with the pET28b vector containing the codon-optimized PmSTS gene. Plate on LB agar (B569324) with kanamycin (B1662678) (50 µg/mL) and incubate overnight at 37°C.
-
Expression:
-
Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 16°C and induce protein expression with 0.5 mM IPTG.
-
Incubate at 16°C for 16-20 hours with shaking.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 15% v/v glycerol, 1 mg/mL lysozyme).
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
-
Purification:
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 15% v/v glycerol).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 15% v/v glycerol).
-
Verify protein purity and size by SDS-PAGE.
-
Protocol 2: In Vitro Enzymatic Synthesis of β-Sesquiphellandrene
-
Reaction Setup: In a glass vial, combine the following:
-
50 mM HEPES buffer (pH 8.0)
-
10 mM MgCl₂
-
10 µM Farnesyl diphosphate (FPP)
-
5 µg of purified recombinant PmSTS
-
Adjust the total volume to 500 µL with nuclease-free water.
-
-
Product Sequestration: Overlay the aqueous reaction mixture with 500 µL of n-hexane to capture the volatile product.
-
Incubation: Incubate the reaction at 30°C for 2-4 hours.
-
Extraction and Analysis:
-
Vortex the vial to ensure thorough mixing of the layers.
-
Centrifuge to separate the phases.
-
Carefully remove the upper hexane (B92381) layer for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mandatory Visualization
Caption: A workflow for troubleshooting low yields in β-sesquiphellandrene synthesis.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Rapid and simple isolation of zingiberene from ginger essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the Mechanisms of Enhanced β-Farnesene Production in Yarrowia lipolytica through Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heshengbiotech.com [heshengbiotech.com]
- 8. Highly Efficient Biosynthesis of γ-Bisabolene with a New Sesquiterpene Synthase AcTPS5 by Dual Cytoplasmic-Peroxisomal Engineering in Saccharomyces cerevisiae [mdpi.com]
Minimizing isomerization of beta-Sesquiphellandrene during extraction.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of beta-sesquiphellandrene during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
Q2: What are the primary factors that induce the isomerization of this compound during extraction?
A2: The isomerization of this compound is primarily triggered by two main factors during extraction:
-
Heat: High temperatures, particularly those used in conventional extraction methods like hydrodistillation, can provide the necessary energy for the molecular rearrangement of this compound into its isomers.[5][6]
-
Acidic Conditions: The presence of acids can catalyze the isomerization process.[7] Acid-catalyzed rearrangement can lead to the formation of various isomerization products.
Q3: Which extraction methods are most likely to cause isomerization of this compound?
A3: Traditional extraction methods that employ high temperatures and/or harsh solvent conditions are more prone to causing isomerization. These include:
-
Hydrodistillation (HD): This method uses boiling water (100°C) to extract essential oils, and the prolonged exposure to heat can promote isomerization.[5][8]
-
Soxhlet Extraction: This technique involves continuous extraction with a boiling solvent over an extended period, which can lead to thermal degradation and isomerization of sensitive compounds.[2]
Q4: Which extraction methods are recommended to minimize the isomerization of this compound?
A4: Modern extraction techniques that operate at lower temperatures and offer shorter extraction times are recommended. These include:
-
Supercritical Fluid Extraction (SFE): This method, often using carbon dioxide (CO2), is ideal for thermally labile compounds as it can be performed at near-ambient temperatures.[5][9][10][11]
-
Microwave-Assisted Hydrodistillation (MAHD): MAHD can significantly reduce extraction time compared to conventional hydrodistillation, thereby minimizing the exposure of the compound to high temperatures.[12][13][14][15]
-
Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to enhance extraction efficiency at lower temperatures, making it suitable for heat-sensitive molecules.[16][17][18]
-
Low-Temperature Vacuum Distillation: Performing distillation under reduced pressure lowers the boiling point of the extraction solvent and the volatile compounds, thus preventing thermal degradation.[6][19][20][21]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the extract. | Isomerization to other compounds. | Optimize extraction parameters to minimize heat and avoid acidic conditions. Use recommended low-temperature extraction methods. |
| Incomplete extraction. | Ensure proper sample preparation (e.g., grinding of plant material) and optimize extraction time and solvent-to-solid ratio for the chosen method. | |
| Presence of zingiberene (B123854) or other unexpected isomers in the GC-MS analysis. | High extraction temperature. | Lower the extraction temperature. For hydrodistillation, consider using vacuum to reduce the boiling point. For SFE, operate at temperatures around 40-50°C. |
| Acidic extraction conditions. | Neutralize the pH of the extraction medium. Use neutral solvents and avoid the addition of acids. | |
| Degradation of the extract upon storage. | Exposure to light, heat, or air. | Store the extract in a tightly sealed, amber-colored vial at low temperatures (e.g., 4°C) under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Extraction Methods for Sesquiterpenes
| Extraction Method | Typical Temperature | Typical Extraction Time | Advantages | Disadvantages |
| Hydrodistillation (HD) | 100°C | 2 - 6 hours | Simple, low cost | High temperature can cause isomerization and degradation.[5][8] |
| Soxhlet Extraction | Solvent Boiling Point | 6 - 24 hours | High extraction efficiency | Long extraction time, high temperature, large solvent consumption. |
| Supercritical Fluid Extraction (SFE) with CO2 | 35 - 60°C | 1 - 3 hours | Low temperature, no solvent residue, high selectivity.[5][9][10][11] | High initial equipment cost. |
| Microwave-Assisted Hydrodistillation (MAHD) | ~100°C (shorter duration) | 30 - 90 minutes | Reduced extraction time and energy consumption.[12][13][14][15] | Potential for localized overheating if not optimized. |
| Ultrasound-Assisted Extraction (UAE) | 25 - 50°C | 20 - 60 minutes | Low temperature, rapid extraction, reduced solvent usage.[16][17][18][22] | Can be less efficient for some matrices compared to other methods. |
| Low-Temperature Vacuum Distillation | < 100°C | Variable | Prevents thermal degradation of heat-sensitive compounds.[6][19][20][21] | Requires specialized vacuum equipment. |
Table 2: Recommended Operating Conditions for SFE of Sesquiterpenes from Ginger
| Parameter | Recommended Range | Reference |
| Pressure | 100 - 250 bar | [5][11] |
| Temperature | 40 - 50°C | [5][11] |
| CO2 Flow Rate | 2 - 15 g/min | [9] |
| Extraction Time | 1 - 3 hours | [5] |
Experimental Protocols
Supercritical Fluid Extraction (SFE) Protocol
This protocol is optimized for the extraction of sesquiterpenes from a plant matrix like ginger, minimizing thermal degradation.
a. Sample Preparation:
-
Dry the plant material (e.g., ginger rhizomes) at a controlled temperature (e.g., 40-50°C) to a moisture content of 7-10%.
-
Grind the dried material to a uniform particle size (e.g., 0.5-1.0 mm).
b. SFE Procedure:
-
Load the ground plant material into the extraction vessel.
-
Set the extraction parameters:
-
Pressure: 200 bar
-
Temperature: 45°C
-
CO2 flow rate: 10 g/min
-
-
Pressurize the system with CO2 and start the extraction process.
-
Maintain the extraction for 2 hours.
-
Depressurize the collection vessel to precipitate the extract.
-
Collect the extract and store it at 4°C in an amber vial.
GC-MS Analysis Protocol
This protocol is for the identification and quantification of this compound and its isomers in the extract.
a. Sample Preparation:
-
Dilute the extract in a suitable solvent (e.g., n-hexane or ethanol) to a concentration of approximately 1 mg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter.
b. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[23]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 4°C/minute.
-
Ramp to 280°C at 20°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Identification: Compare the mass spectra and retention indices of the peaks with those of authentic standards and the NIST library.[23][24]
Mandatory Visualization
Caption: Factors leading to the isomerization of this compound.
Caption: Recommended workflow for minimizing this compound isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound | C15H24 | CID 12315492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. scielo.br [scielo.br]
- 6. purodem.com [purodem.com]
- 7. Toward a Symphony of Reactivity: Cascades Involving Catalysis and Sigmatropic Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical CO2 Extraction of Oleoresin from Peruvian Ginger (Zingiber officinale Roscoe): Extraction Yield, Polyphenol Content, Antioxidant Capacity, Chemical Analysis and Storage Stability [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cannabissciencetech.com [cannabissciencetech.com]
- 15. researchgate.net [researchgate.net]
- 16. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. data.epo.org [data.epo.org]
- 18. scispace.com [scispace.com]
- 19. High-quality essential oils and essences thanks to vacuum distillation - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 20. reddit.com [reddit.com]
- 21. phytochemia.com [phytochemia.com]
- 22. researchgate.net [researchgate.net]
- 23. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of β-Sesquiphellandrene for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing β-sesquiphellandrene for bioassays.
Troubleshooting Guide
This guide is designed to help you resolve common issues related to the solubility of β-sesquiphellandrene during your experiments.
Issue 1: β-Sesquiphellandrene precipitates when added to my aqueous assay buffer.
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) used to dissolve the β-sesquiphellandrene is too high upon dilution into the aqueous buffer, causing the compound to crash out of solution. This is a common phenomenon known as "solvent shock".
-
Solution:
-
Optimize Solvent Concentration: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid toxicity and precipitation.[1][2] It's crucial to determine the tolerance of your specific assay system by running a vehicle control with varying solvent concentrations.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration stock solution in a smaller volume of the assay buffer, vortex gently, and then add this intermediate dilution to the final volume.[1]
-
Vigorous Mixing: When adding the β-sesquiphellandrene stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion.[1]
-
Pre-warm the Medium: Ensure your assay medium is at the experimental temperature (e.g., 37°C) before adding the compound, as temperature can affect solubility.[3][4]
-
Issue 2: Even at low organic solvent concentrations, β-sesquiphellandrene solubility is insufficient for my desired assay concentration.
-
Possible Cause: The intrinsic aqueous solubility of β-sesquiphellandrene is extremely low, and a simple co-solvent approach is not sufficient.
-
Solution:
-
Employ Solubilizing Agents: Consider using excipients to enhance solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.
-
Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can form micelles that encapsulate β-sesquiphellandrene, increasing its apparent solubility.[1] However, it is important to use them at concentrations that do not disrupt cell membranes.[1]
-
-
Lipid-Based Formulations: For certain assays, formulating β-sesquiphellandrene in a lipid-based system like a nanoemulsion can significantly improve its solubility and delivery.[8][9]
-
Issue 3: I am observing unexpected or inconsistent results in my bioassay.
-
Possible Cause: The solubilization method or the excipients used are interfering with the bioassay.
-
Solution:
-
Thorough Vehicle Controls: Always run parallel experiments with the vehicle (the solvent and any excipients) at the exact same concentration used in the treatment group. This will help you distinguish between the effects of β-sesquiphellandrene and the effects of the formulation itself.
-
Assess Excipient Compatibility: Test the effect of each excipient (e.g., cyclodextrin, surfactant) on your assay in the absence of β-sesquiphellandrene to ensure they do not have any intrinsic activity or cause interference.
-
Consider Compound Stability: Ensure that the solubilization process (e.g., heating, sonication) does not degrade the β-sesquiphellandrene.
-
Frequently Asked Questions (FAQs)
Q1: What is β-sesquiphellandrene and why is it difficult to dissolve?
A1: β-sesquiphellandrene is a naturally occurring sesquiterpene, a class of organic compounds with a 15-carbon skeleton (C15H24).[10][11] Its chemical structure is largely nonpolar, making it lipophilic (fat-soluble) and consequently poorly soluble in aqueous (water-based) solutions, which are the basis for most biological assays.[12]
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[1][2] However, the tolerance can vary between cell lines, so it is best to determine the optimal concentration for your specific system.
Q3: How do I choose between using a co-solvent, cyclodextrin, or surfactant?
A3: The choice depends on the specific requirements of your bioassay and the desired final concentration of β-sesquiphellandrene.
-
Co-solvents (e.g., DMSO, ethanol): This is the simplest approach and is suitable if only a small amount of organic solvent is needed to achieve the desired concentration without causing precipitation or toxicity.[1][2]
-
Cyclodextrins: These are a good option when a higher concentration of β-sesquiphellandrene is needed and the use of organic solvents is limited. They are generally well-tolerated in many biological systems.[5][7]
-
Surfactants: These can be very effective at increasing solubility but must be used with caution as they can have their own biological effects, such as altering cell membrane permeability.[1][13]
Q4: Can I heat or sonicate my β-sesquiphellandrene solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of β-sesquiphellandrene in a stock solvent like DMSO.[2] However, prolonged or excessive heating should be avoided as it may degrade the compound. Always ensure the compound is stable under the conditions used.
Data Presentation
Table 1: Solubility of β-Sesquiphellandrene in Various Solvents.
| Solvent | Solubility | Notes |
| Water | 0.01283 mg/L @ 25 °C (estimated) | Practically insoluble.[12] |
| Chloroform | Slightly soluble | Qualitative data.[10] |
| Ethyl Acetate | Slightly soluble | Qualitative data.[10] |
| Methanol | Slightly soluble | Qualitative data.[10] |
| Ethanol (B145695) | Soluble | Qualitative data.[12] |
Note: Quantitative solubility data for β-sesquiphellandrene in a wide range of organic solvents is limited in publicly available literature. The information provided is based on available data sheets and estimations.
Experimental Protocols
Protocol 1: Solubilization of β-Sesquiphellandrene using DMSO for Cell-Based Assays
-
Preparation of a High-Concentration Stock Solution:
-
Weigh a precise amount of β-sesquiphellandrene powder.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations if required for a dose-response experiment.[2]
-
Pre-warm the cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).
-
Add a small volume of the DMSO stock (or diluted stock) to the pre-warmed medium while vortexing to achieve the final desired concentration of β-sesquiphellandrene. Ensure the final DMSO concentration is kept at a non-toxic level (e.g., ≤ 0.5%).[1][2]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO (without β-sesquiphellandrene) to the assay medium, ensuring the final DMSO concentration matches that of the experimental samples.
-
Protocol 2: Improving β-Sesquiphellandrene Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of the Cyclodextrin Solution:
-
Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v). The concentration will need to be optimized for your specific needs.
-
Stir or vortex the solution until the HP-β-CD is completely dissolved.
-
-
Complexation of β-Sesquiphellandrene with HP-β-CD:
-
Prepare a concentrated stock solution of β-sesquiphellandrene in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the β-sesquiphellandrene stock solution to the HP-β-CD solution while stirring vigorously.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitate is present, it may be necessary to filter the solution through a 0.22 µm filter.
-
-
Use in Bioassay:
-
The β-sesquiphellandrene-HP-β-CD complex solution can now be used in your bioassay.
-
Remember to include a vehicle control containing the same concentration of HP-β-CD and any residual organic solvent.
-
Visualizations
Caption: Workflow for Solubilizing β-Sesquiphellandrene.
Caption: Troubleshooting Precipitation of β-Sesquiphellandrene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. gpsrjournal.com [gpsrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. β-sesquiphellandrene CAS#: 20307-83-9 [m.chemicalbook.com]
- 11. (+)-beta-Sesquiphellandrene | C15H24 | CID 11106487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. beta-sesquiphellandrene, 20307-83-9 [thegoodscentscompany.com]
- 13. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: β-Sesquiphellandrene Assay Interference
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with β-sesquiphellandrene. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is β-sesquiphellandrene and what are its chemical properties?
β-Sesquiphellandrene is a natural bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2] Its chemical structure lends it a hydrophobic nature, which is a key factor in its potential for assay interference.
Q2: Has β-sesquiphellandrene been directly shown to interfere with specific assays?
Currently, there is a lack of direct published evidence specifically documenting β-sesquiphellandrene as a frequent interfering compound in high-throughput screening (HTS) assays. However, based on its chemical properties as a hydrophobic sesquiterpene, it has the potential to interfere with various assay formats through several mechanisms common to this class of molecules.
Q3: What are the potential mechanisms of assay interference by β-sesquiphellandrene?
Due to its hydrophobic properties and molecular structure, β-sesquiphellandrene may cause assay interference through the following mechanisms:
-
Compound Aggregation: At micromolar concentrations, hydrophobic molecules like β-sesquiphellandrene can self-associate in aqueous solutions to form colloidal aggregates.[3] These aggregates can non-specifically inhibit enzymes or other proteins, leading to false-positive results.[3]
-
Autofluorescence: Although not specifically documented for β-sesquiphellandrene, some terpenes have been shown to exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing the background signal and leading to false positives.
-
Fluorescence Quenching: Conversely, β-sesquiphellandrene could potentially quench the signal in fluorescence-based assays. This occurs when a compound absorbs the excitation energy from a fluorophore and dissipates it through non-emissive pathways, resulting in a decrease in the fluorescence signal and potentially causing false negatives.
-
Non-specific Reactivity: While less common for hydrocarbons, some natural products can react non-specifically with assay components, such as protein thiols, which can lead to false-positive results.[4]
Q4: In which types of assays is interference from β-sesquiphellandrene most likely to occur?
Interference is most likely in the following assay types:
-
Fluorescence-Based Assays: Due to the potential for autofluorescence or fluorescence quenching.
-
Luminescence-Based Assays (e.g., Luciferase): Hydrophobic compounds can interfere with luciferase enzymes, leading to either inhibition or stabilization of the enzyme, which can result in false negatives or false positives, respectively.[5][6][7]
-
Enzyme-Based Assays: Through non-specific inhibition via aggregation.
-
Cell-Based Assays: Hydrophobic compounds can accumulate in cellular membranes, potentially disrupting membrane integrity or cellular processes, leading to cytotoxicity that can be misinterpreted as a specific biological effect.
Troubleshooting Guides
Problem 1: Apparent inhibition observed in a primary enzyme-based screen.
Is it a true hit or an artifact?
This workflow helps determine if the observed inhibition is due to a specific interaction with the target or a non-specific interference mechanism like aggregation.
Caption: Troubleshooting workflow for suspected aggregation-based inhibition.
Experimental Protocol: Detergent-Based Counterscreen for Aggregation
This protocol is adapted from established methods to identify aggregate-based inhibitors.[3][8]
Objective: To determine if the inhibitory activity of β-sesquiphellandrene is attenuated by the presence of a non-ionic detergent, which would suggest an aggregation-based mechanism.
Materials:
-
β-sesquiphellandrene stock solution
-
Assay buffer
-
Enzyme and substrate for the primary assay
-
Triton X-100 (or another suitable non-ionic detergent)
-
96-well or 384-well plates
-
Plate reader
Methodology:
-
Prepare two sets of serial dilutions of β-sesquiphellandrene in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01% (v/v). The other set will not contain detergent.
-
Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at the appropriate temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the IC₅₀ values for β-sesquiphellandrene in the presence and absence of Triton X-100. A significant rightward shift (increase) in the IC₅₀ value in the presence of the detergent is indicative of an aggregation-based inhibitor.
Problem 2: Unexpected results in a fluorescence-based assay (high background or signal quenching).
Is it autofluorescence or quenching?
This workflow helps to identify and mitigate interference from the optical properties of β-sesquiphellandrene.
Caption: Workflow to troubleshoot optical interference in fluorescence assays.
Experimental Protocol: Autofluorescence Counterscreen
Objective: To determine if β-sesquiphellandrene is intrinsically fluorescent at the excitation and emission wavelengths of the assay.
Materials:
-
β-sesquiphellandrene stock solution
-
Assay buffer
-
Microplates (same type as in the primary assay)
-
Fluorescence plate reader
Methodology:
-
Prepare a serial dilution of β-sesquiphellandrene in the assay buffer in a microplate.
-
Include wells with assay buffer only as a negative control.
-
Read the plate using the same excitation and emission wavelengths as the primary assay.
-
Data Analysis: A significant increase in fluorescence intensity in the wells containing β-sesquiphellandrene compared to the buffer-only control indicates autofluorescence.
Experimental Protocol: Fluorescence Quenching Counterscreen
Objective: To determine if β-sesquiphellandrene quenches the fluorescence of the reporter fluorophore used in the assay.
Materials:
-
β-sesquiphellandrene stock solution
-
Assay buffer
-
The specific fluorophore (substrate or product) used in the primary assay
-
Microplates
-
Fluorescence plate reader
Methodology:
-
Prepare a solution of the fluorophore in the assay buffer at the same concentration used in the primary assay.
-
Add a serial dilution of β-sesquiphellandrene to the wells containing the fluorophore solution.
-
Include control wells with the fluorophore and assay buffer without β-sesquiphellandrene.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Read the fluorescence intensity of the plate.
-
Data Analysis: A concentration-dependent decrease in fluorescence intensity in the presence of β-sesquiphellandrene indicates fluorescence quenching.
Data Summary
The following table summarizes the key properties of β-sesquiphellandrene relevant to potential assay interference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1][2] |
| XLogP3-AA | 5.4 | [9] |
| Appearance | Neat oil | [10] |
| Solubility | Slightly soluble in chloroform | [10] |
The following table outlines potential interference mechanisms and suggested mitigation strategies.
| Interference Mechanism | Potential Outcome | Recommended Mitigation Strategies |
| Compound Aggregation | False Positive (Enzyme Inhibition) | - Perform detergent-based counterscreen (e.g., 0.01% Triton X-100).- Vary enzyme concentration in the assay.- Use an orthogonal assay with a different detection method. |
| Autofluorescence | False Positive (Increased Signal) | - Pre-read compound plate before adding assay reagents.- Use red-shifted fluorophores (>600 nm).- Perform an autofluorescence counterscreen.- Switch to a non-fluorescence-based assay (e.g., luminescence, absorbance). |
| Fluorescence Quenching | False Negative (Decreased Signal) | - Perform a quenching counterscreen.- Use a different fluorophore with a larger Stokes shift.- Switch to a non-fluorescence-based assay. |
| Luciferase Inhibition | False Negative | - Perform a counterscreen with purified luciferase enzyme.- Use an orthogonal reporter gene (e.g., β-lactamase). |
| Luciferase Stabilization | False Positive (in cell-based assays) | - Perform a counterscreen with purified luciferase enzyme.- Use an orthogonal reporter gene. |
| Cellular Toxicity | False Positive (in cytotoxicity/viability assays) | - Perform a counterscreen for general cytotoxicity (e.g., membrane integrity assay).- Assess cell morphology via microscopy. |
References
- 1. beta-Sesquiphellandrene | C15H24 | CID 12315492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-beta-Sesquiphellandrene | C15H24 | CID 11106487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scent.vn [scent.vn]
- 10. (-)-beta-Sesquiphellandrene | CAS 20307-83-9 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Optimizing Cell-Based Assays for Beta-Sesquiphellandrene Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for evaluating the biological activity of beta-sesquiphellandrene.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound that can be assessed in cell-based assays?
A1: this compound, a naturally occurring sesquiterpene, has been reported to exhibit several biological activities that can be investigated using cell-based assays. These include:
-
Anticancer/Cytotoxic Activity: It has shown cytotoxic effects against various cancer cell lines, including colon cancer (HCT116), leukemia, and multiple myeloma.[1] This activity can be quantified using cell viability and cytotoxicity assays.
-
Anti-inflammatory Activity: Like many other sesquiterpenes, it is suggested to have anti-inflammatory properties.[2] This can be explored by investigating its effect on inflammatory signaling pathways such as NF-κB.
-
Antiviral Activity: There is evidence of its potential to reduce the replication of certain viruses.[3]
Q2: How should I prepare this compound for addition to my cell-based assays, considering it is a hydrophobic compound?
A2: Due to its hydrophobic nature, this compound requires a suitable solvent for solubilization before being added to aqueous cell culture media. The most common approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final desired concentration in the cell culture medium.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for preparing stock solutions of hydrophobic compounds for cell-based assays. Ethanol can also be used.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in the cell culture.
-
Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in the culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[4] Always perform a vehicle control experiment to assess the effect of the solvent on your cells at the highest concentration used.
Q3: What are the critical controls to include in my cell-based assays with this compound?
A3: Including proper controls is essential for the accurate interpretation of your results. The following controls are highly recommended:
-
Vehicle Control: This is the most critical control when working with a compound dissolved in a solvent. It consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to deliver this compound to the treated cells. This allows you to distinguish the effects of the compound from any effects of the solvent itself.[5]
-
Untreated Control (Negative Control): Cells cultured in medium without any treatment. This serves as a baseline for normal cell behavior.
-
Positive Control: A known compound that induces the expected effect in your assay (e.g., a known cytotoxic drug for a viability assay or a known NF-κB inhibitor for an inflammation assay). This validates that your assay is working correctly.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
Q: I am observing high variability between replicate wells in my cell viability assay. What could be the cause and how can I fix it?
A: High variability can stem from several factors related to cell handling and plating.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common cause of variability.
-
Solution: Ensure you have a single-cell suspension before plating by gently pipetting to break up cell clumps. Mix the cell suspension between plating wells to prevent cells from settling. For adherent cells, allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell distribution.
-
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will lead to variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When adding reagents to a full plate, do so in a consistent and timely manner.
-
Issue 2: No Observable Effect of this compound
Q: I am not observing any cytotoxic or anti-inflammatory effects of this compound in my assays, even at high concentrations. What should I troubleshoot?
A: A lack of an observable effect can be due to issues with the compound, the cells, or the assay itself.
-
Compound Inactivity or Degradation:
-
Solution: Verify the purity and integrity of your this compound. Ensure proper storage conditions (typically at -20°C).
-
-
Suboptimal Concentration Range:
-
Solution: Perform a broad-range dose-response experiment to determine the optimal concentration range. It is advisable to start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the active range.[6]
-
-
Cell Line Insensitivity:
-
Solution: The chosen cell line may not be sensitive to this compound or may not express the relevant target. Consider screening a panel of different cell lines to identify a responsive model.
-
-
Assay Incubation Time:
-
Solution: The incubation time may be too short or too long to observe an effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Issue 3: High Background Signal in Fluorescence-Based Assays
Q: My fluorescence-based assay for pathway activation shows a high background signal, making it difficult to detect a specific signal. What are the likely causes and solutions?
A: High background in fluorescence assays can be caused by several factors.
-
Autofluorescence: Cells and media components can naturally fluoresce, contributing to background noise. Phenol (B47542) red in culture media is a common culprit.
-
Non-specific Antibody Binding: In immunofluorescence-based assays, non-specific binding of primary or secondary antibodies can lead to high background.
-
Solution: Optimize antibody concentrations by performing a titration. Ensure adequate blocking with an appropriate blocking buffer (e.g., bovine serum albumin or serum from the host species of the secondary antibody). Increase the number and duration of wash steps to remove unbound antibodies.[9]
-
-
Compound Autofluorescence: The test compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
-
Solution: Run a control with cells treated with this compound but without the fluorescent reporter dye. If a signal is detected, it indicates compound autofluorescence. In this case, you may need to consider a different assay format (e.g., a luminescence-based reporter assay).[8]
-
Data Presentation
Table 1: Optimizing Cell Seeding Density for a 96-Well Plate Cytotoxicity Assay
| Cell Line | Seeding Density (cells/well) | Assay Duration (hours) | Notes |
| Adherent (e.g., HCT116) | 2,000 - 10,000 | 48 - 72 | Aim for 70-80% confluency at the end of the assay. |
| Suspension (e.g., Jurkat) | 10,000 - 50,000 | 24 - 48 | Ensure cells are in the logarithmic growth phase. |
Note: The optimal seeding density is cell line-dependent and should be determined empirically.[10]
Table 2: Vehicle Control (DMSO) Maximum Recommended Concentrations
| Assay Type | Maximum Recommended DMSO Concentration (v/v) |
| Cell Viability/Cytotoxicity | ≤ 0.5% |
| Reporter Gene Assays | ≤ 0.2% |
| High-Content Imaging | ≤ 0.1% |
Note: Always perform a dose-response of the vehicle to determine the non-toxic concentration for your specific cell line and assay.[4]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol measures the transcriptional activity of NF-κB.
-
Cell Transfection and Seeding: Transfect cells with an NF-κB luciferase reporter plasmid. Seed the transfected cells in a 96-well plate and allow them to recover.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for an appropriate duration (e.g., 6-8 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a luciferase assay lysis buffer.
-
Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.[11]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of β-Sesquiphellandrene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of β-Sesquiphellandrene.
Frequently Asked Questions (FAQs)
Q1: What is β-Sesquiphellandrene, and what are its potential therapeutic applications?
β-Sesquiphellandrene is a natural sesquiterpene found in various aromatic plants, including ginger (Zingiber officinale) and turmeric (Curcuma longa)[1][2]. It is a lipophilic compound with the chemical formula C₁₅H₂₄[3][4]. Preliminary research has highlighted its potential bioactive properties, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer activities[1][2][5][6]. For instance, it has shown cytotoxicity against HCT116 colon cancer cells and the ability to reduce rhinovirus replication in vitro[4][5].
Q2: What are the main challenges in achieving adequate oral bioavailability for β-Sesquiphellandrene?
The primary challenge for the oral delivery of β-Sesquiphellandrene is its poor aqueous solubility, a common characteristic of lipophilic terpenes[4][7]. Poor solubility limits the dissolution rate of the compound in gastrointestinal fluids, which is a prerequisite for absorption[8][9][10]. Factors that can negatively impact its oral bioavailability include low aqueous solubility, potential first-pass metabolism, and a high number of rotatable bonds in its structure, which can affect membrane permeability[10][11].
Q3: What are the most promising formulation strategies to enhance the bioavailability of β-Sesquiphellandrene?
Several formulation strategies can be employed to overcome the challenges associated with the poor solubility of β-Sesquiphellandrene and other lipophilic drugs[8][12][13]. The most promising approaches include:
-
Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), liposomes, and solid lipid nanoparticles (SLNs), can solubilize the compound and present it in a form that is more readily absorbed[9][12][14][15][16].
-
Nanotechnology-Based Delivery Systems: Encapsulating β-Sesquiphellandrene in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, improve its stability, and enhance its bioavailability[17][18][19].
-
Co-administration with Bioenhancers: The use of natural bioenhancers like piperine (B192125) can increase the bioavailability of co-administered drugs by inhibiting metabolic enzymes (e.g., CYP3A4) and efflux transporters (e.g., P-glycoprotein)[20][21][22][23].
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules like β-Sesquiphellandrene, thereby increasing their aqueous solubility[7][10][24].
Troubleshooting Guides
Problem 1: Low in vitro dissolution of β-Sesquiphellandrene from a novel formulation.
| Possible Cause | Troubleshooting Step |
| Inadequate Solubilization | Increase the concentration of surfactants or co-solvents in your lipid-based formulation (e.g., SEDDS)[25][26]. For solid dispersions, evaluate different polymer carriers. |
| Particle Size Too Large | If using a nanoparticle or micronized formulation, verify the particle size distribution using techniques like Dynamic Light Scattering (DLS). Optimize the formulation or processing parameters to achieve a smaller particle size[10]. |
| Drug Precipitation upon Dilution | For amorphous solid dispersions or supersaturating systems, incorporate precipitation inhibitors into the formulation to maintain a supersaturated state for a longer duration[8]. |
| Inappropriate Dissolution Medium | Ensure the dissolution medium mimics the physiological conditions of the intended absorption site (e.g., simulated gastric fluid or simulated intestinal fluid). |
Problem 2: High variability in pharmacokinetic data from in vivo animal studies.
| Possible Cause | Troubleshooting Step |
| Formulation Instability | Assess the physical and chemical stability of your formulation under storage and physiological conditions. For emulsions or liposomes, check for signs of phase separation, aggregation, or drug leakage[27][28]. |
| Food Effects | Standardize the feeding schedule of the animals, as the presence of food can significantly alter the absorption of lipid-based formulations. |
| Inconsistent Dosing | Ensure accurate and consistent administration of the formulation to each animal. For oral gavage, verify the technique and volume. |
| Inter-animal Physiological Differences | Increase the number of animals per group to improve statistical power and account for natural biological variation. |
Problem 3: Suspected rapid metabolism of β-Sesquiphellandrene in vivo.
| Possible Cause | Troubleshooting Step |
| First-Pass Metabolism | Consider co-administration with a known inhibitor of relevant metabolic enzymes, such as piperine, which inhibits CYP3A4[22]. This can help determine if first-pass metabolism is a significant barrier. |
| Gut Wall Metabolism | Investigate the metabolism of β-Sesquiphellandrene in liver and intestinal microsomes in vitro to identify the primary sites of metabolism and the enzymes involved. |
| Formulation Does Not Protect the Drug | Design a formulation, such as liposomes or nanoparticles, that can shield the drug from metabolic enzymes in the gut and liver[14][17]. |
Quantitative Data from Analogous Compounds
While specific quantitative data for β-Sesquiphellandrene bioavailability enhancement is limited in the literature, the following tables summarize data from studies on other terpenes and lipophilic compounds, which can serve as a benchmark for experimental design.
Table 1: Encapsulation Efficiency and Loading Rate of Terpenes in Nanoparticle Formulations
| Terpene | Nanoparticle System | Encapsulation Efficiency (%) | Loading Rate (%) | Reference |
| α-Pinene | Lipoid S100 Conventional Liposomes | High (exact % not specified) | 22.9 ± 2.2 | [24] |
| β-Myrcene | PEG-PLGA Nanoparticles | 18.1 | Not Specified | [19] |
| β-Caryophyllene | PEG-PLGA Nanoparticles | 64.9 | Not Specified | [19] |
| Nerolidol | PEG-PLGA Nanoparticles | 55.7 | Not Specified | [19] |
Table 2: Effect of Piperine on the Bioavailability of Co-administered Compounds in Rats
| Compound | Dose of Compound | Dose of Piperine | Fold Increase in AUC (Area Under the Curve) | Fold Increase in Cmax (Maximum Concentration) | Reference |
| Emodin (B1671224) | 20 mg/kg | 20 mg/kg | Significant (exact fold not specified) | Significant (exact fold not specified) | [29] |
Note: The results for emodin indicate a significant increase in bioavailability, suggesting a similar approach could be beneficial for β-Sesquiphellandrene.
Experimental Protocols
Protocol 1: Preparation of β-Sesquiphellandrene-Loaded Liposomes
This protocol describes the preparation of liposomes using the thin-film hydration method.
-
Lipid Film Formation: Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and a known amount of β-Sesquiphellandrene in chloroform (B151607) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by vortexing or gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated β-Sesquiphellandrene by centrifugation or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Studies: Determine the solubility of β-Sesquiphellandrene in various oils (e.g., sesame oil, olive oil), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol, ethanol).
-
Phase Diagram Construction: Construct a ternary phase diagram with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare different formulations by mixing the components in the ratios determined from the phase diagram. Add a known amount of β-Sesquiphellandrene to the mixture and stir until a clear solution is formed.
-
Self-Emulsification Assessment: Add a small volume of the formulation to water with gentle agitation and observe the formation of an emulsion.
-
Characterization: Evaluate the resulting emulsion for droplet size, polydispersity index, and stability upon dilution.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.
-
Grouping: Divide the rats into groups (n=6 per group), for example:
-
Group 1: Control (β-Sesquiphellandrene suspension in 0.5% carboxymethyl cellulose).
-
Group 2: β-Sesquiphellandrene-loaded liposomes.
-
Group 3: β-Sesquiphellandrene SEDDS.
-
Group 4: β-Sesquiphellandrene suspension co-administered with piperine.
-
-
Dosing: Administer the formulations orally via gavage at a predetermined dose of β-Sesquiphellandrene.
-
Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of β-Sesquiphellandrene in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.
Visualizations
Caption: Workflow for the preparation and characterization of β-Sesquiphellandrene-loaded liposomes.
Caption: Logical relationships between bioavailability challenges and enhancement strategies.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. All you need to know about beta-sesquiphellandrene [landema.com]
- 3. This compound | C15H24 | CID 12315492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 20307-83-9 [smolecule.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Encapsulation of α-Pinene in Delivery Systems Based on Liposomes and Cyclodextrins [ouci.dntb.gov.ua]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. future4200.com [future4200.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular properties that influence the oral bioavailability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 14. researchgate.net [researchgate.net]
- 15. Self-emulsifying Drug Delivery System (SEEDS) - Creative Biolabs [creative-biolabs.com]
- 16. renejix.com [renejix.com]
- 17. ijirt.org [ijirt.org]
- 18. Gb Sciences' Nanoparticle Encapsulation Technology Improves the Efficacy of Terpenes for Use in Chronic Pain Formulations [drug-dev.com]
- 19. researchgate.net [researchgate.net]
- 20. jddtonline.info [jddtonline.info]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Encapsulation of α-Pinene in Delivery Systems Based on Liposomes and Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of beta-Sesquiphellandrene purification by fractional distillation.
Welcome to the Technical Support Center for Terpene Purification. This resource is designed for researchers, scientists, and drug development professionals engaged in the high-purity isolation of β-sesquiphellandrene. Here you will find detailed protocols, data tables, and troubleshooting guidance to refine your fractional distillation experiments.
Frequently Asked Questions (FAQs)
Q1: What is β-sesquiphellandrene and why is its purity important? A1: β-sesquiphellandrene is a natural bicyclic sesquiterpene found in the essential oils of various plants, including ginger and Persicaria minor.[1] Its purity is critical in research and drug development to ensure that observed biological activities are attributable to the compound itself and not to impurities, which may have their own pharmacological effects.
Q2: Why is vacuum fractional distillation the preferred method for purifying β-sesquiphellandrene? A2: β-sesquiphellandrene, like many sesquiterpenes, has a high boiling point at atmospheric pressure (est. 262-272 °C) and is susceptible to thermal degradation.[2] Vacuum fractional distillation is the preferred method because it lowers the boiling points of the compounds, allowing for distillation at significantly lower temperatures, which prevents degradation.[3] This technique is highly effective for separating compounds with close boiling points, a common characteristic of components within essential oils.[3]
Q3: What is the key principle behind fractional distillation? A3: Fractional distillation separates liquid mixtures based on differences in boiling points. The process involves heating a mixture to create vapor, which then rises through a fractionating column. This column is packed with material (like Raschig rings or glass beads) that provides a large surface area for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point), leading to a more efficient separation than simple distillation.[4]
Q4: What are the critical parameters to control during the distillation? A4: The most critical parameters are temperature, pressure (vacuum level), and reflux ratio.[5] A stable and well-controlled temperature gradient along the fractionating column is essential for good separation.[5] A deep and stable vacuum is necessary to keep boiling points low and prevent compound degradation.[6] The reflux ratio—the ratio of condensed vapor returned to the column versus collected as distillate—is crucial for optimizing purity; a higher reflux ratio generally improves separation but increases distillation time.[5][7]
Data Presentation: Physical Properties of Target & Common Impurities
Successful purification relies on exploiting the differences in boiling points between β-sesquiphellandrene and other sesquiterpenes commonly found alongside it, particularly in sources like ginger oil.[8]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C @ Indicated Pressure) |
| β-Sesquiphellandrene | C₁₅H₂₄ | 204.35 | 90-90.5 °C @ 1 Torr |
| α-Zingiberene | C₁₅H₂₄ | 204.35 | 134-135 °C @ 15 Torr (~110 °C @ 2 Torr) |
| β-Bisabolene | C₁₅H₂₄ | 204.35 | 129-130 °C @ 10.5 Torr |
| ar-Curcumene | C₁₅H₂₄ | 204.35 | 123 °C @ 10 Torr |
| (E)-β-Farnesene | C₁₅H₂₄ | 204.35 | 95-107 °C @ 3-4 Torr |
Note: Data compiled from multiple sources. Boiling points are approximate and can vary with precise vacuum levels.
Experimental Protocols
Protocol: Two-Stage Vacuum Fractional Distillation
This protocol is designed to first remove volatile monoterpenes and then fractionate the sesquiterpene-rich residue to isolate β-sesquiphellandrene.
Materials & Equipment:
-
Crude essential oil (e.g., ginger oil)
-
Round-bottom flask (should be no more than two-thirds full)
-
Heating mantle with magnetic stirring
-
Packed fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a high-accuracy thermometer
-
Condenser
-
Vacuum adapter and multiple receiving flasks
-
Cold trap (chilled with dry ice/acetone or a cryocooler)
-
Vacuum pump and vacuum gauge
-
Vacuum grease and joint clips
-
Gas Chromatography-Mass Spectrometry (GC-MS) for fraction analysis
Procedure:
Stage 1: Monoterpene Removal
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all ground-glass joints are lightly sealed with vacuum grease and secured with clips to prevent leaks. Place the crude oil and a magnetic stir bar in the distillation flask.
-
Apply Vacuum: Connect the apparatus to the vacuum pump with the cold trap in-line. Start the pump and allow the pressure to stabilize at the lowest achievable level (typically < 2 Torr).
-
Heating: Begin stirring and gently heat the flask.
-
Collect Forerun: Collect the initial, low-boiling-point fraction, which is rich in monoterpenes. The head temperature will be significantly lower than that expected for sesquiterpenes.
-
End of Stage 1: Continue distillation until the rate slows dramatically or the head temperature begins to rise sharply toward the sesquiterpene boiling range.
-
Cooldown: Turn off the heat, allow the system to cool completely, and then slowly break the vacuum. The residue in the flask is now your sesquiterpene-rich fraction.
Stage 2: β-Sesquiphellandrene Fractionation
-
Re-establish Vacuum: Re-seal the system and re-establish the vacuum to the same stable, low pressure.
-
Fractional Distillation: Slowly and carefully increase the temperature to begin distilling the sesquiterpenoid fraction. The goal is to achieve a slow, steady distillation rate (e.g., 1-2 drops per second).
-
Monitor Temperature: Observe the head temperature closely. A stable temperature plateau indicates that a relatively pure component is distilling.
-
Collect Fractions: Collect multiple small, sequential fractions. Label each flask with the corresponding head temperature and vacuum pressure. Based on the data table, the fraction containing β-sesquiphellandrene should distill at approximately 90-91 °C at 1 Torr.
-
Analysis: Analyze each collected fraction by GC-MS to determine its composition.
-
Pooling: Combine the fractions that have the highest purity of β-sesquiphellandrene. If necessary, these pooled fractions can be subjected to a second round of distillation to further enhance purity.
Caption: Workflow for two-stage vacuum fractional distillation.
Troubleshooting Guide
Q: My separation is poor. The GC-MS shows my β-sesquiphellandrene fraction is still heavily contaminated with other sesquiterpenes.
A: Poor separation is a common issue when dealing with compounds having similar boiling points.[6] Consider the following causes and solutions:
-
Cause 1: Distillation Rate is Too High.
-
Solution: Reduce the heating rate to slow down the distillation. A slower boil-up rate allows more vaporization-condensation cycles to occur on the column packing, which is essential for good separation. Aim for a collection rate of 1-2 drops per second.
-
-
Cause 2: Insufficient Reflux.
-
Cause 3: Inefficient Fractionating Column.
-
Solution: Ensure your column is well-packed and of sufficient length. A longer column provides more theoretical plates, leading to better separation. For compounds with very close boiling points, a more efficient packing material may be required. Also, ensure the column is well-insulated (e.g., with glass wool or aluminum foil) to maintain a proper temperature gradient.
-
-
Cause 4: Unstable Vacuum.
-
Solution: A fluctuating vacuum causes boiling points to change, ruining separation. Check all joints for leaks. Ensure the cold trap is functioning effectively to prevent volatile compounds from reaching and damaging the pump. A vacuum gauge is essential to monitor pressure throughout the process.
-
Q: I'm getting a very low yield, or no distillate is collecting at the expected temperature.
A: This issue can be frustrating and often points to a problem with the system setup or conditions.
-
Cause 1: Vacuum Leak.
-
Solution: This is the most common cause. A leak in the system prevents the vacuum from reaching a low enough pressure, meaning the boiling points of the compounds will be much higher than expected. Carefully check all seals, joints, and tubing. Re-apply vacuum grease if necessary.
-
-
Cause 2: Insufficient Heating.
-
Solution: The pot temperature may not be high enough to get the sesquiterpene vapors to the top of the column. Increase the heat from the heating mantle gradually. Be patient, as it can take time for the column to heat up and equilibrate.
-
-
Cause 3: Condenser Temperature is Too Low.
-
Solution: If the condenser coolant is excessively cold, it can cause the vapor to solidify or become too viscous in the condenser, preventing it from flowing into the receiving flask. Use a coolant at a reasonable temperature (e.g., 10-15 °C).
-
-
Cause 4: Column Flooding.
-
Solution: If the heating rate is too high, the vapor flow up the column can be so great that it prevents the condensed liquid from flowing back down, causing the column to "flood." This leads to a loss of separation efficiency and can push liquid into the condenser. Reduce the heating rate immediately until the flooding subsides.
-
Q: My product is dark in color, and the GC-MS shows unexpected peaks, suggesting degradation.
A: Product degradation is a sign of excessive thermal stress.
-
Cause 1: Temperature is Too High.
-
Solution: The primary reason for using a vacuum is to avoid high temperatures.[6] Ensure your vacuum is as deep and stable as possible. A lower pressure allows for a lower distillation temperature.
-
-
Cause 2: "Hot Spots" in the Flask.
-
Solution: Ensure the heating mantle is correctly sized for the flask and that stirring is vigorous and constant.[6] This prevents localized overheating at the bottom of the flask, which can "crack" the heat-sensitive terpenes.
-
-
Cause 3: Distillation Time is Too Long.
-
Solution: Prolonged exposure to heat, even at reduced temperatures, can cause some degradation.[6] While a slow rate is needed for good separation, an excessively long distillation should be avoided. Find the optimal balance between distillation rate and time for your specific setup.
-
Caption: A decision tree for troubleshooting common distillation issues.
References
- 1. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. REFLUX RATIO FORMULA IN DISTILLATION COLUMN – JEFERSON COSTA [jefersoncosta.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
Comparative Analysis of Beta-Sesquiphellandrene and Zingiberene Bioactivity: A Guide for Researchers
Introduction
Beta-sesquiphellandrene and zingiberene (B123854) are structural isomers of bicyclic sesquiterpenes (C15H24), naturally occurring organic compounds found in the essential oils of various plants. Both are significant constituents of ginger (Zingiber officinale) and turmeric (Curcuma longa), contributing to their characteristic aroma and medicinal properties[1][2][3][4]. Their structural similarity and co-occurrence have prompted interest in their distinct and overlapping biological activities. This guide provides a comparative analysis of their bioactivity, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Bioactivity Profile
The primary bioactivities investigated for both compounds include anticancer, antioxidant, anti-inflammatory, antimicrobial, and antiviral effects. While both molecules exhibit a range of therapeutic potentials, current research indicates distinct potencies and mechanisms of action.
Anticancer Activity
This compound (SQP) has demonstrated significant anticancer potential, with studies indicating its efficacy is comparable to that of curcumin (B1669340), a well-studied compound from turmeric[1]. SQP exhibits antiproliferative effects against various cancer cell lines, including human leukemia, multiple myeloma, and colorectal cancer[1][5]. Its primary mechanism involves the induction of apoptosis. Experimental evidence shows that SQP downregulates several key cell survival proteins, such as cFLIP, Bcl-xL, Bcl-2, c-IAP1, and survivin[1]. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, culminating in poly ADP ribose polymerase (PARP) cleavage and programmed cell death[1]. Notably, lung cancer cells expressing the p53 tumor suppressor protein are more susceptible to the cytotoxic effects of SQP[1].
Zingiberene , while a major component of ginger essential oil which possesses anticancer properties, has been less studied as an isolated compound for its direct cytotoxic effects compared to SQP[6]. Its role in anticancer activity is often considered as part of the synergistic action of ginger's various bioactive components[7].
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | Concentration / IC50 | Observed Effect | Reference |
| β-Sesquiphellandrene | Human Leukemia, Multiple Myeloma, Colorectal Cancer | Not specified | Antiproliferative effects comparable to curcumin; suppresses colony formation. | [1] |
| HCT116 (Colon Carcinoma) | 10 µM | Cytotoxic. | [8] | |
| p53-expressing Lung Cancer Cells | Not specified | Increased susceptibility to cytotoxic effects. | [1] | |
| Zingiberene | Various | Not specified | Contributes to the overall anticancer effects of ginger essential oil. | [6][7] |
Antiviral Activity
This compound has shown potent and specific antiviral activity. In a plaque reduction assay, it was found to inhibit the replication of rhinovirus IB, a common cause of the cold, with a half-maximal inhibitory concentration (IC50) of 0.44 µM[8].
Zingiberene 's specific antiviral properties as an isolated compound are not as well-documented in the available literature. Its activity is generally discussed within the context of the broader antiviral effects of ginger extracts[9].
Table 2: Comparative Antiviral Activity
| Compound | Virus | Assay | IC50 Value | Reference |
| β-Sesquiphellandrene | Rhinovirus IB | Plaque Reduction | 0.44 µM | [8] |
| Zingiberene | Not specified | Not specified | Not available | - |
Antioxidant and Anti-inflammatory Activity
Zingiberene is a principal component of ginger's volatile oils and is strongly associated with the plant's potent antioxidant and anti-inflammatory properties[10][11][12]. Ginger extracts containing zingiberene demonstrate significant free radical scavenging capabilities and can reduce lipid peroxidation[2][10][13]. The antioxidant mechanism of ginger constituents is linked to the activation of the Nrf2 signaling pathway[2][9]. Its anti-inflammatory effects are attributed to the inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[6][9][14].
This compound is also a component of essential oils known for anti-inflammatory and antioxidant activities[11][15]. However, specific quantitative data for the isolated compound is less prevalent in current literature compared to zingiberene.
Table 3: Comparative Antioxidant and Anti-inflammatory Activity
| Compound | Bioactivity | Key Mechanism / Finding | Reference |
| β-Sesquiphellandrene | Anti-inflammatory, Antioxidant | Contributes to the bioactivity of various essential oils. | [11][15] |
| Zingiberene | Antioxidant | Major contributor to the high antioxidant activity of ginger oil; associated with the Nrf2 pathway. | [2][9][10][12] |
| Anti-inflammatory | Key component in ginger extracts that inhibit the NF-κB signaling pathway, reducing pro-inflammatory cytokines. | [6][9][11][14] |
Antimicrobial Activity
Both This compound and zingiberene are recognized as key constituents of essential oils with significant antimicrobial properties[3][16].
This compound has been investigated through computational studies, which predict strong binding interactions with essential bacterial enzymes like DNA polymerase, RNA polymerase, and topoisomerase II in Staphylococcus aureus, suggesting a potential mechanism for its antibacterial action[17].
Zingiberene , as a major component of ginger essential oil, contributes to its efficacy against a range of bacteria and fungi[3][18]. The antimicrobial action of essential oils is often attributed to the synergistic interaction of their components[19].
Signaling Pathways and Mechanisms of Action
Visualizing the molecular pathways affected by these compounds is crucial for understanding their therapeutic potential.
Caption: Apoptosis induction pathway by this compound.
Caption: Key pathways modulated by ginger constituents like zingiberene.
Experimental Protocols and Workflows
Reproducibility is fundamental to scientific research. Below are detailed methodologies for key experiments cited in the analysis of sesquiterpene bioactivity.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound or zingiberene in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: General experimental workflow for an in vitro cytotoxicity assay.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay evaluates the ability of a compound to act as a free radical scavenger.
-
Preparation: Prepare various concentrations of the test compound (e.g., zingiberene) in a suitable solvent like ethanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. An IC50 value can be determined from the dose-response curve.
Conclusion
This compound and zingiberene, despite being structural isomers, exhibit distinct and promising bioactivity profiles. Current evidence highlights This compound as a potent anticancer and antiviral agent with a clearly defined mechanism for apoptosis induction[1][8]. In contrast, zingiberene is more prominently recognized for its significant contribution to the powerful antioxidant and anti-inflammatory effects of ginger, primarily through the modulation of the Nrf2 and NF-κB pathways[2][9][14].
For researchers in drug development, this compound presents a strong candidate for further investigation in oncology and virology. Zingiberene remains a key target for studies on chronic inflammatory diseases and conditions related to oxidative stress. Further head-to-head comparative studies using standardized protocols are necessary to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Identification of a novel compound (β-sesquiphellandrene) from turmeric (Curcuma longa) with anticancer potential: comparison with curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plants of the Genus Zingiber as a Source of Bioactive Phytochemicals: From Tradition to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. phytojournal.com [phytojournal.com]
- 8. caymanchem.com [caymanchem.com]
- 9. A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zivak.com [zivak.com]
- 11. Effect of Ginger on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Activity in Extracts from Zingiberaceae Family: Cardamom, Turmeric, and Ginger | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Essential Oils in Combination and Their Antimicrobial Properties | MDPI [mdpi.com]
A Comparative Analysis of the Anticancer Potential of Beta-Sesquiphellandrene and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of two natural compounds: beta-sesquiphellandrene and curcumin (B1669340). Both compounds, found in turmeric (Curcuma longa), have demonstrated potential in cancer research, though curcumin is far more extensively studied. This document synthesizes available experimental data to objectively compare their performance, detailing their mechanisms of action, cytotoxic effects, and synergistic potential with conventional chemotherapeutics. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key assays are provided.
I. In Vitro Anticancer Activity: A Head-to-Head Comparison
This compound (SQP), a sesquiterpene from turmeric, has shown antiproliferative effects that are comparable to those of curcumin in several human cancer cell lines, including leukemia, multiple myeloma, and colorectal cancer.[1][2][3] While direct IC50 values for SQP are not widely available, its cytotoxic effects on HCT116 colon cancer cells have been noted at a concentration of 10 µM.[1][2][3]
Curcumin, a polyphenol, has been extensively studied and exhibits a broad range of anticancer activities. Its efficacy varies across different cancer cell types, with IC50 values typically falling within the micromolar range.[4][5][6][7][8]
Table 1: Comparison of In Vitro Anticancer Efficacy
| Feature | This compound (SQP) | Curcumin |
| Cell Line | Reported Effect | IC50 (µM) |
| KBM-5 (Human Myeloid Leukemia) | Antiproliferative effects comparable to curcumin[1][2][3] | Data not available |
| U266 (Human Multiple Myeloma) | Antiproliferative effects comparable to curcumin[1][2][3] | Data not available |
| MM.1S (Human Multiple Myeloma) | Antiproliferative effects comparable to curcumin[1][2][3] | Data not available |
| HCT116 (Human Colorectal Carcinoma) | Cytotoxic at 10 µM; Antiproliferative effects comparable to curcumin[1][2][3] | ~10-20 µM[4][5][6][7][8] |
II. Mechanisms of Anticancer Action
Both this compound and curcumin induce cancer cell death primarily through the induction of apoptosis, or programmed cell death. However, the specific signaling pathways they modulate show some differences.
This compound (SQP):
SQP's pro-apoptotic activity is mediated through the intrinsic mitochondrial pathway.[1][2][3] Key mechanistic actions include:
-
Induction of Cytochrome c Release: SQP triggers the release of cytochrome c from the mitochondria into the cytosol.[1][2][3]
-
Caspase Activation: The release of cytochrome c leads to the activation of a cascade of caspases, which are the executioner enzymes of apoptosis.[1][2][3]
-
PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to its inactivation.[1][2][3]
-
Downregulation of Cell Survival Proteins: SQP has been shown to decrease the expression of several key anti-apoptotic and cell survival proteins, including cFLIP, Bcl-xL, Bcl-2, c-IAP1, and survivin.[1][2][3]
-
p53-Dependent Cytotoxicity: In lung cancer cells, the cytotoxic effect of SQP is more pronounced in cells expressing the tumor suppressor protein p53.[1][2][3] Interestingly, its activity appears to be independent of the NF-κB-p65 protein.[1][2][3]
Curcumin:
Curcumin's anticancer mechanism is multifaceted, involving the modulation of numerous signaling pathways that are often dysregulated in cancer.[9] Its primary mechanisms include:
-
Inhibition of Proliferation: Curcumin can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.
-
Induction of Apoptosis: Similar to SQP, curcumin induces apoptosis through the mitochondria-mediated pathway.[9]
-
Modulation of Multiple Signaling Pathways: Curcumin is known to suppress several key signaling pathways involved in cancer progression, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key regulator of inflammation and cell survival.
-
STAT3 (Signal Transducer and Activator of Transcription 3): Involved in cell growth and proliferation.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): A major cell survival pathway.
-
MAPK (Mitogen-Activated Protein Kinase): Regulates cell proliferation, differentiation, and apoptosis.
-
Caption: Signaling pathways affected by this compound and curcumin.
III. Synergistic Potential with Chemotherapy
A significant aspect of anticancer drug development is the potential for combination therapy to enhance efficacy and overcome drug resistance.
This compound (SQP):
SQP has demonstrated synergistic effects when combined with the following chemotherapeutic agents:[1][2][3]
-
Velcade (Bortezomib)
-
Thalidomide
-
Capecitabine
Curcumin:
Curcumin has also been shown to synergize with various chemotherapeutic drugs, although specific combinations were not detailed in the direct comparative studies with SQP.
This synergistic activity suggests that both compounds could potentially be used to lower the required doses of conventional chemotherapy drugs, thereby reducing their associated toxic side effects.
IV. In Vivo Anticancer Potential
This compound (SQP):
To date, there is a lack of publicly available in vivo studies evaluating the anticancer efficacy of this compound in animal models such as xenografts.[10][11][12][13][14] This represents a significant gap in the current understanding of its therapeutic potential.
Curcumin:
In contrast, curcumin has been the subject of numerous in vivo studies.[9] These studies have demonstrated its ability to inhibit tumor growth and progression in various cancer models. However, the clinical application of curcumin has been limited by its poor bioavailability.
V. Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and curcumin.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or curcumin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A typical workflow for an MTT cell viability assay.
B. Western Blotting for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalizing to a loading control like β-actin or GAPDH.
VI. Conclusion
This compound presents an interesting area for further cancer research, with preliminary studies indicating an anticancer potential comparable to the well-established compound, curcumin. Both natural products induce apoptosis in cancer cells, albeit through partially distinct molecular mechanisms. A key advantage of both compounds is their potential for synergistic activity with conventional chemotherapeutic agents, which could lead to more effective and less toxic cancer treatments.
However, a significant disparity in the volume of research exists between the two compounds. While curcumin has been extensively studied both in vitro and in vivo, research on this compound is still in its nascent stages. The lack of comprehensive quantitative data, particularly IC50 values across a wider range of cell lines and in vivo efficacy studies, currently limits a full comparative assessment. Future research should focus on elucidating the broader anticancer activity and in vivo therapeutic potential of this compound to determine its viability as a novel anticancer agent.
References
- 1. Identification of a novel compound (β-sesquiphellandrene) from turmeric (Curcuma longa) with anticancer potential: comparison with curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin Enhances the Effect of Chemotherapy against Colorectal Cancer Cells by Inhibition of NF-κB and Src Protein Kinase Signaling Pathways | PLOS One [journals.plos.org]
- 6. Evaluation of Curcumin Nano-micelle on Proliferation and Apoptosis of HT29 and Hct116 Colon Cancer Cell Lines [mejc.sums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The sesquiterpene lactone parthenolide in combination with docetaxel reduces metastasis and improves survival in a xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Anti-Inflammatory Battlefield: A Comparative Analysis of Sesquiterpene Isomers
In the ongoing quest for novel anti-inflammatory agents, sesquiterpenes, a class of 15-carbon isoprenoids, have emerged as promising candidates. Their complex structures and diverse biological activities have captured the attention of researchers and drug development professionals. This guide provides a comparative analysis of the anti-inflammatory effects of prominent sesquiterpene isomers—Zerumbone (B192701), β-Caryophyllene, and Parthenolide (B1678480)—supported by experimental data and detailed methodologies.
A Deep Dive into Individual Isomers
Zerumbone , a crystalline sesquiterpene from the essential oil of wild ginger (Zingiber zerumbet), has demonstrated significant anti-inflammatory properties.[1][2] Studies have shown its ability to suppress the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), zerumbone inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3] This effect is largely attributed to its capacity to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism often involves the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4]
β-Caryophyllene , a bicyclic sesquiterpene found in numerous essential oils, including those from cloves and black pepper, exhibits a unique anti-inflammatory profile.[5][6] Its mechanism of action is notably linked to its selective agonism of the cannabinoid receptor 2 (CB2).[7] Activation of CB2 receptors on immune cells leads to a reduction in pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] Experimental evidence in carrageenan-induced paw edema models has shown a significant reduction in inflammation upon β-caryophyllene administration.[8] Furthermore, it has been shown to attenuate neuroinflammation and displays protective effects in models of inflammatory bowel disease.[5]
Parthenolide , a sesquiterpene lactone primarily isolated from feverfew (Tanacetum parthenium), is renowned for its potent anti-inflammatory and anti-cancer activities.[9][10] Its primary mechanism involves the direct inhibition of the IκB kinase (IKK) complex, a key regulator of NF-κB activation.[11][12] By preventing the degradation of IκBα, parthenolide blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[11] It has been shown to reduce the production of various inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[13] The presence of an α-methylene-γ-lactone ring is crucial for its biological activity.[14]
Comparative Efficacy: A Data-Driven Overview
To facilitate a direct comparison, the following table summarizes the quantitative data on the anti-inflammatory effects of Zerumbone, β-Caryophyllene, and Parthenolide from various studies. It is important to note that direct comparison of absolute values (e.g., IC50) across different studies should be done with caution due to variations in experimental conditions.
| Sesquiterpene Isomer | Assay/Model | Target/Marker | Concentration/Dose | % Inhibition / IC50 | Reference |
| Zerumbone | LPS-stimulated RAW 264.7 cells | NO Production | 50 µM | Significant reduction | |
| LPS-stimulated RAW 264.7 cells | iNOS Expression | 50 µM | Significant suppression | ||
| LPS-stimulated RAW 264.7 cells | COX-2 Expression | 50 µM | Significant suppression | ||
| LPS-stimulated J774A.1 cells | NO Production | 25 µM | ~50% inhibition | ||
| β-Caryophyllene | LPS-stimulated peripheral blood | TNF-α Expression | 5 mg/kg (in vivo) | Significant reduction | [7] |
| LPS-stimulated peripheral blood | IL-1β Expression | 5 mg/kg (in vivo) | Significant reduction | [7] | |
| Carrageenan-induced paw edema | Paw Volume | 10 mg/kg (in vivo) | Significant reduction | [7] | |
| Dextran sulfate (B86663) sodium-induced colitis | Disease Activity Index | Not specified | Significant improvement | [5] | |
| Parthenolide | LPS-stimulated cystic fibrosis cells | IL-8 Production | 5 µM | Marked inhibition | [11] |
| TNF-α-stimulated HeLa cells | NF-κB Activation | 5 µM | Inhibition | [12] | |
| LPS-challenged mice (in vivo) | Neutrophil Influx (BAL) | Not specified | Significant reduction | [11] | |
| LPS-challenged mice (in vivo) | Cytokine Levels (BAL) | Not specified | Significant reduction | [11] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of these sesquiterpene isomers are largely mediated through their interaction with key intracellular signaling pathways that regulate the inflammatory response. The diagrams below illustrate the NF-κB and MAPK signaling cascades, highlighting the points of intervention for these compounds.
Caption: NF-κB signaling pathway and points of inhibition by sesquiterpenes.
Caption: MAPK signaling pathway and modulation by sesquiterpenes.
Standard Experimental Protocols
The assessment of anti-inflammatory activity typically involves a series of in vitro and in vivo experiments. Below is a generalized workflow and detailed protocols for key assays.
Caption: General experimental workflow for assessing anti-inflammatory effects.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7, J774A.1) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1-5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the sesquiterpene isomer. The cells are pre-treated for 1-2 hours.
-
Stimulation: An inflammatory stimulus, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, is added to the wells (except for the control group) and incubated for 24 hours.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
-
Sample Collection: Cell culture supernatants or serum from in vivo experiments are collected.
-
ELISA Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.
-
Procedure: Briefly, the wells of a microplate pre-coated with a capture antibody are incubated with the samples. After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.
-
Quantification: The absorbance is read at the appropriate wavelength, and the cytokine concentration is calculated from a standard curve.
Western Blot Analysis for Protein Expression (e.g., iNOS, COX-2, IκBα)
-
Cell Lysis: After treatment and stimulation, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-IκBα, anti-phospho-IκBα).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
Zerumbone, β-Caryophyllene, and Parthenolide each present a compelling case as potent anti-inflammatory agents, albeit through distinct molecular mechanisms. Zerumbone and Parthenolide primarily exert their effects through the inhibition of the NF-κB and MAPK pathways, with Parthenolide showing particularly strong and direct inhibition of the IKK complex. β-Caryophyllene offers a unique, targeted approach through its activation of the CB2 receptor. The choice of a particular sesquiterpene isomer for therapeutic development will depend on the specific inflammatory condition being targeted and the desired pharmacological profile. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Zerumbone, an anti-inflammatory phytochemical, induces expression of proinflammatory cytokine genes in human colon adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. blairmedicalgroup.com [blairmedicalgroup.com]
- 7. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation [mdpi.com]
- 8. [PDF] In vivo anti-inflammatory activity of β-caryophyllene, evaluated by molecular imaging | Semantic Scholar [semanticscholar.org]
- 9. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Beta-Sesquiphellandrene: A Comparative Analysis in Animal Models
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the current state of in vivo efficacy validation for the natural sesquiterpene, beta-sesquiphellandrene. This guide provides a comparative analysis with established alternative compounds, zerumbone (B192701) and curcumin (B1669340), and highlights the critical need for animal model studies to substantiate in vitro findings.
This compound, a naturally occurring sesquiterpene found in medicinal plants such as ginger (Zingiber officinale) and turmeric (Curcuma longa), has garnered scientific interest for its potential therapeutic properties.[1] In vitro studies have suggested its promise as an anti-inflammatory, antioxidant, antimicrobial, and anticancer agent. Notably, one study highlighted its anticancer potential as being comparable to that of curcumin in vitro.[1] However, a comprehensive review of the current scientific literature reveals a significant gap: the absence of in vivo studies in animal models to validate these preliminary findings. This guide aims to contextualize the existing in vitro data for this compound by comparing it with the established in vivo efficacy of two other well-researched natural compounds, zerumbone and curcumin, in the realms of anti-inflammatory and anticancer activities.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the available data for this compound (in vitro) and compare it with the in vivo data for zerumbone and curcumin. This side-by-side analysis underscores the necessity of advancing this compound into preclinical animal studies.
Anti-inflammatory Activity
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| This compound | No in vivo data available | - | - | In vitro studies suggest anti-inflammatory properties. |
| Zerumbone | Rats | 5, 10, 50, 100 mg/kg | Intraperitoneal | Dose-dependent inhibition of carrageenan-induced paw edema. |
| Mice | Not specified | Oral | Significantly suppressed levels of IL-1β, TNF-α, and PGE2 in a dextran (B179266) sodium sulfate-induced colitis model. | |
| Curcumin | Rats | 100-200 mg/kg | Oral | Significant reduction in carrageenan-induced paw edema. |
| Mice | 50-100 mg/kg | Oral | Attenuated ventricular remodeling and suppressed inflammation in a myocardial infarction model. |
Anticancer Activity
| Compound | Animal Model | Tumor Type | Dosage | Route of Administration | Key Findings |
| This compound | No in vivo data available | - | - | - | In vitro studies show antiproliferative effects comparable to curcumin in leukemia, multiple myeloma, and colorectal cancer cells.[1] |
| Zerumbone | Nude mice | Breast cancer xenografts | Not specified | Not specified | Reduced tumor growth. |
| CDF1 mice | P-388D1 leukemia | 2 mg/kg | Not specified | Significantly prolonged lifespan. | |
| Curcumin | Nude mice | Pancreatic cancer orthotopic model | 0.6% in diet | Oral | Reduced tumor size and downregulated NF-κB-regulated gene products. |
| Nude mice | Colorectal cancer xenografts | 1 g/kg | Oral | Suppressed tumor growth by 40%. |
Experimental Protocols
To facilitate future in vivo research on this compound, detailed methodologies for key experiments conducted with zerumbone and curcumin are provided below.
Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week before the experiment with free access to food and water.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Treatment:
-
The test compound (e.g., zerumbone, curcumin, or this compound) is administered orally or intraperitoneally at various doses.
-
The control group receives the vehicle.
-
The standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
-
Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Xenograft Tumor Model in Nude Mice (for Anticancer Activity)
-
Animal Model: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Cell Culture: Human cancer cells (e.g., breast, colon, pancreatic) are cultured in appropriate media.
-
Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 0.1-0.2 mL of saline or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Grouping and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups.
-
The test compound is administered daily or on a specified schedule via oral gavage, intraperitoneal injection, or as a dietary admixture.
-
The control group receives the vehicle.
-
-
Endpoint: The study continues for a predetermined period (e.g., 3-6 weeks), or until tumors in the control group reach a maximum allowable size. Mice are then euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the putative signaling pathway for this compound based on in vitro data and a general experimental workflow for in vivo validation.
Caption: Putative anticancer signaling pathway of this compound based on in vitro findings.
Caption: General experimental workflow for validating the in vivo efficacy of a test compound.
Conclusion and Future Directions
While in vitro evidence suggests that this compound holds promise as a therapeutic agent, particularly in oncology, the lack of in vivo data is a significant hurdle to its further development. The robust in vivo efficacy demonstrated by comparable natural compounds like zerumbone and curcumin in various animal models of inflammation and cancer sets a clear precedent for the types of studies required.
Future research should prioritize the following:
-
Acute and chronic toxicity studies of this compound in rodent models to establish a safe dose range.
-
In vivo anti-inflammatory studies using models such as carrageenan-induced paw edema and collagen-induced arthritis.
-
In vivo anticancer studies in relevant xenograft and orthotopic animal models to validate the in vitro findings.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of this compound.
By undertaking these critical in vivo studies, the scientific community can begin to bridge the translational gap and determine the true therapeutic potential of this compound. This guide serves as a foundational resource to inform and encourage these necessary next steps in the evaluation of this promising natural compound.
References
Comparative Analysis of β-Sesquiphellandrene Content in Diverse Ginger Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of β-sesquiphellandrene content across various ginger (Zingiber officinale) varieties, supported by experimental data from scientific literature. The information presented is intended to assist researchers and professionals in selecting suitable ginger varieties for further investigation and potential therapeutic applications. β-Sesquiphellandrene, a significant sesquiterpene in ginger essential oil, is of increasing interest due to its potential pharmacological activities.
Quantitative Comparison of β-Sesquiphellandrene Content
The concentration of β-sesquiphellandrene varies considerably among different ginger cultivars, influenced by factors such as geographic origin and genetic makeup. The following table summarizes the quantitative data on β-sesquiphellandrene content in several ginger varieties as reported in scientific studies.
| Ginger Variety/Origin | β-Sesquiphellandrene Content (%) | Analytical Method | Reference |
| Malaysian - CH | 3.2 - 5.2 | GC-MS | [1] |
| Malaysian - SA | 3.2 - 5.2 | GC-MS | [1] |
| Malaysian - BA | 3.2 - 5.2 | GC-MS | [1] |
| Malaysian - BE | Not Detected - Low | GC-MS | [1] |
| Nigerian | 17.0 - 17.9 | GC-MS | [2] |
| Indian - Shimoga | Lower than Nigerian | GC-MS/MS | [3] |
| Indian - 'Sabarimala' | Present (content not specified) | GC-MS | [4] |
| Indian - 'Kozhikkalan' | Present (content not specified) | GC-MS | [4] |
| Indian - 'Kakakkallan' | Present (content not specified) | GC-MS | [4] |
| Indian - 'Ellakkallan' | Present (content not specified) | GC-MS | [4] |
Note: The data indicates that Nigerian ginger varieties may contain significantly higher levels of β-sesquiphellandrene compared to some Malaysian and Indian varieties. Notably, a study on four Malaysian varieties found β-sesquiphellandrene to be a major sesquiterpene, with concentrations ranging from 3.2% to 5.2%.[1] In contrast, another analysis highlighted that Nigerian ginger oil possesses a higher overall sesquiterpene content than the Shimoga variety from India.[3] Furthermore, a study focusing on red ginger identified β-sesquiphellandrene as a major constituent, with levels reaching up to 17.9%.[2]
Experimental Protocols
The following sections detail the typical methodologies employed for the extraction and quantification of β-sesquiphellandrene in ginger rhizomes.
Essential Oil Extraction
A common method for extracting essential oil from ginger rhizomes is hydrodistillation.
Protocol:
-
Sample Preparation: Fresh or dried ginger rhizomes are thoroughly washed and sliced or ground to increase the surface area for efficient oil extraction.[5]
-
Hydrodistillation: The prepared ginger material is placed in a distillation apparatus with water. The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oils, is passed through a condenser.
-
Oil Separation: The condensed liquid, a mixture of water and essential oil, is collected. Due to their different densities, the essential oil separates from the water and can be collected.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in airtight, dark glass vials at a low temperature to prevent degradation.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most prevalent and effective technique for identifying and quantifying volatile compounds like β-sesquiphellandrene in essential oils.
Protocol:
-
Sample Preparation: A diluted solution of the extracted ginger essential oil is prepared in a suitable solvent, such as n-hexane.[5]
-
GC-MS Analysis: A small volume of the prepared sample is injected into the GC-MS system.
-
Gas Chromatograph (GC): The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The separation of compounds is based on their volatility and interaction with the stationary phase of the column. The temperature of the column is gradually increased according to a specific program to facilitate the separation of compounds with different boiling points.[5]
-
Mass Spectrometer (MS): As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized. The resulting charged fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
-
Compound Identification and Quantification:
-
Identification: β-Sesquiphellandrene is identified by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum with a reference library (e.g., NIST).
-
Quantification: The relative percentage of β-sesquiphellandrene is determined by calculating the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the analysis of β-sesquiphellandrene in ginger.
Caption: Experimental workflow for β-sesquiphellandrene analysis in ginger.
References
Unveiling Potential Synergy: A Comparative Guide on the Anticancer Effects of Beta-Sesquiphellandrene and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments, particularly those pairing conventional chemotherapeutics with natural compounds. This guide explores the potential synergistic anticancer effects of beta-sesquiphellandrene, a bioactive compound found in various plants, with paclitaxel (B517696), a cornerstone of chemotherapy. While direct experimental data on this specific combination is not yet available, this document provides a comparative analysis based on their individual mechanisms of action and draws parallels from a study on a similar sesquiterpene, beta-elemene (B162499), in combination with paclitaxel.
Individual Anticancer Mechanisms: A Foundation for Synergy
Understanding the distinct ways in which this compound and paclitaxel combat cancer is crucial to hypothesizing their synergistic potential.
Paclitaxel: A well-established chemotherapeutic agent, paclitaxel's primary mechanism involves the disruption of microtubule dynamics.[1][2][] By binding to the beta-tubulin subunit of microtubules, it stabilizes them and prevents the disassembly necessary for cell division.[1][2][4][5] This interference leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[1][2][4][5] Paclitaxel can also induce apoptosis through alternative pathways, such as the activation of the c-Jun N-terminal kinase (JNK/SAPK) signaling cascade.[4]
This compound (SQP): This natural sesquiterpene has demonstrated notable antiproliferative effects across various cancer cell lines, including those of leukemia, multiple myeloma, and colorectal cancer.[6] Its anticancer activity is largely attributed to the induction of apoptosis.[6] Mechanistically, this compound promotes the release of cytochrome c from the mitochondria and activates caspases, which are key executioners of apoptosis.[6] Furthermore, it downregulates several cell survival proteins, including cFLIP, Bcl-xL, Bcl-2, c-IAP1, and survivin, thereby sensitizing cancer cells to apoptotic signals.[6] Interestingly, its cytotoxic effects are more pronounced in cancer cells that express the p53 tumor suppressor protein.[6] Notably, this compound has already been shown to act synergistically with other chemotherapeutic agents like velcade, thalidomide, and capecitabine.[6]
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct and potentially convergent anticancer pathways of paclitaxel and this compound.
Caption: Paclitaxel's signaling pathway leading to apoptosis.
Caption: Anticancer pathway of this compound.
A Surrogate for Synergy: Beta-Elemene and Paclitaxel
In the absence of direct studies on this compound, we can look to research on beta-elemene, another sesquiterpene, for insights. A study on the combination of beta-elemene and paclitaxel in human breast cancer MB-468 cells demonstrated a synergistic inhibition of cell proliferation.[7] The quantitative data from this study is summarized below.
Table 1: Synergistic Effects of Beta-Elemene and Paclitaxel on MB-468 Cells
| Treatment | Time Point | IC50 Value (µg/mL) | IC20 Value (µg/mL) | Synergism (Q value) |
| Beta-elemene | 24 h | 34.20 | 52.59 | N/A |
| Beta-elemene | 48 h | 10.15 | 17.81 | N/A |
| Paclitaxel | 24 h | 2.449 | N/A | N/A |
| Paclitaxel | 48 h | 1.698 | N/A | N/A |
| Beta-elemene (20 µg/mL) + Paclitaxel (0.016 µg/mL) | - | N/A | N/A | > 1.15 |
| Beta-elemene (40 µg/mL) + Paclitaxel (0.008 µg/mL) | - | N/A | N/A | > 1.15 |
Data sourced from a study on the synergistic effect of beta-elemene and paclitaxel on human breast cancer MB-468 cells.[7]
The mechanism behind this synergy was linked to the downregulation of the cell cycle protein cyclin-B1 and the upregulation of the p27(kip1) protein.[7]
Hypothetical Synergistic Mechanism: this compound and Paclitaxel
Based on their individual mechanisms, a combination of this compound and paclitaxel could lead to enhanced anticancer effects through a multi-pronged attack. Paclitaxel's induction of mitotic arrest could be complemented by this compound's downregulation of survival proteins, making the cancer cells more susceptible to apoptosis. This two-hit approach could potentially lower the required therapeutic doses of paclitaxel, thereby reducing its associated side effects.
Caption: A hypothetical synergistic pathway for paclitaxel and this compound.
Experimental Protocols for Investigating Synergy
The following methodologies, adapted from the beta-elemene and paclitaxel study, provide a framework for investigating the potential synergistic effects of this compound and paclitaxel.
-
Cell Lines and Culture: A panel of cancer cell lines relevant to the therapeutic indications of paclitaxel (e.g., breast, ovarian, lung) should be utilized.
-
Drug Concentrations: A dose-response matrix of this compound and paclitaxel should be established to determine the optimal concentrations for combination studies.
-
Cell Viability and Proliferation Assays: Assays such as MTT or SRB can be used to quantify the cytotoxic and antiproliferative effects of the individual agents and their combination. The Combination Index (CI) should be calculated to determine synergism, additivity, or antagonism.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry can be employed to assess the induction of apoptosis (e.g., using Annexin V/PI staining) and to analyze the effects on cell cycle distribution.
-
Western Blot Analysis: The expression levels of key proteins involved in apoptosis (e.g., caspases, PARP, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs) should be examined to elucidate the underlying molecular mechanisms of synergy.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel compound (β-sesquiphellandrene) from turmeric (Curcuma longa) with anticancer potential: comparison with curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Synergistic effect of beta-elemene injection combined paclitaxel injection on human breast cancer MB-468 cells: an in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Beta-Sesquiphellandrene and Alpha-Humulene Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two naturally occurring sesquiterpenes: beta-sesquiphellandrene and alpha-humulene. The information presented is collated from preclinical studies to assist in evaluating their potential as anticancer agents.
Executive Summary
Both this compound and alpha-humulene demonstrate cytotoxic activity against various cancer cell lines. Alpha-humulene's cytotoxic profile has been more extensively quantified across a broader range of cell lines, with IC50 values indicating moderate potency. This compound, while less extensively studied, exhibits potent anticancer activity comparable to that of curcumin (B1669340), a well-established natural anticancer compound. Both sesquiterpenes induce apoptosis, but through distinct signaling pathways, suggesting they may have different therapeutic applications or could be used in combination therapies.
Data Presentation: Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic activity of alpha-humulene and this compound.
Table 1: Cytotoxicity of Alpha-Humulene
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 63.4 | [1] |
| MCF-7 | Breast Adenocarcinoma | 85.9 | [1] |
| RAW 264.7 | Murine Macrophage | 38.8 | [2] |
| HT-29 | Colorectal Adenocarcinoma | 10.6 | [1] |
| A549 | Lung Carcinoma | 26.6 | [1] |
| J5 | Hepatocellular Carcinoma | 36.8 | [1] |
| CaCo-2 | Colorectal Adenocarcinoma | 24.4 | [3] |
Table 2: Cytotoxicity of this compound
| Cell Line | Cancer Type | Cytotoxic Effect | Reference |
| HCT116 | Colon Carcinoma | Cytotoxic at 10 µM | [1] |
| Leukemia, Multiple Myeloma, Colorectal Cancer Cells | Hematological and Colorectal Cancers | Antiproliferative effects comparable to curcumin | [4][5] |
Experimental Protocols
Detailed methodologies for the most commonly cited cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or alpha-humulene) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is another colorimetric assay that is used to determine the number of viable cells in cell proliferation and cytotoxicity assays. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye, soluble in the tissue culture medium.
Protocol:
-
Cell Seeding: Plate 100 µL of cell suspension (typically 10,000 cells/well) in a 96-well plate.
-
Pre-incubation: Pre-incubate the plate for 24 hours in a humidified incubator (at 37°C, 5% CO2).
-
Compound Treatment: Add 10 µL of the test compound at various concentrations to the plate.
-
Incubation: Incubate the plate for an appropriate length of time (e.g., 24-48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well of the plate.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
Alpha-Humulene
Alpha-humulene has been shown to induce apoptosis in cancer cells primarily through the inhibition of the Akt signaling pathway .[4] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition leads to a cascade of events culminating in apoptosis.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. iris.unina.it [iris.unina.it]
- 3. Sesquiterpene lactone Bigelovin induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel compound (β-sesquiphellandrene) from turmeric (Curcuma longa) with anticancer potential: comparison with curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Beta-Sesquiphellandrene and Vitamin E: A Comparative Analysis of Antioxidant Capacity
For Immediate Release
[City, State] – December 22, 2025 – In the continuous pursuit of novel and effective antioxidant compounds for applications in research, science, and drug development, a comprehensive comparative analysis of the antioxidant capacities of the natural sesquiterpene beta-sesquiphellandrene and the well-established antioxidant Vitamin E has been compiled. This guide provides objective performance comparisons based on available experimental data to assist professionals in making informed decisions.
The escalating interest in the therapeutic potential of phytochemicals has brought attention to sesquiterpenes, a large class of naturally occurring compounds. This compound, a prominent sesquiterpene found in the essential oils of various plants, including ginger (Zingiber officinale), has been noted for its potential biological activities. This comparison evaluates its antioxidant prowess relative to Vitamin E, a benchmark antioxidant known for its critical role in protecting biological membranes from oxidative damage.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is frequently evaluated using in vitro assays that measure its ability to scavenge free radicals. The 50% inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit 50% of the free radicals, is a standard metric for this assessment. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the available IC50 values for this compound (as a major component of ginger essential oil) and various isoforms of Vitamin E in two commonly used antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
| Compound | Assay | IC50 Value (µg/mL) | Source(s) |
| Ginger Essential Oil (containing ~6.7% this compound) | DPPH | 675 | [1] |
| ABTS | 3.94 | [1] | |
| α-Tocopherol (Vitamin E) | DPPH | ~12.1 - 30 | [2][3][4] |
| ABTS | ~7.07 | [4] | |
| γ-Tocopherol (Vitamin E) | DPPH | - | - |
| ABTS | - | - | |
| Note: | - | Direct IC50 values for pure this compound are not readily available in the cited literature. The data for ginger essential oil provides an estimation of its potential activity. IC50 values for Vitamin E can vary depending on the specific experimental conditions. |
Experimental Methodologies
To ensure a clear understanding of the data presented, the detailed experimental protocols for the DPPH and ABTS assays are provided below. These protocols are standard methodologies used in the assessment of antioxidant capacity.
DPPH Radical Scavenging Assay Protocol
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). This solution is then diluted to a working concentration (e.g., 0.1 mM) to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The test compound (this compound or Vitamin E) is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: A specific volume of the DPPH working solution is mixed with a specific volume of the sample solution at different concentrations.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS Radical Cation Decolorization Assay Protocol
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A specific volume of the ABTS•+ working solution is mixed with a specific volume of the sample solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific period (e.g., 6 minutes).
-
Measurement: The absorbance of the solution is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.
Visualizing Experimental and Biological Processes
To further elucidate the methodologies and potential mechanisms of action, the following diagrams have been generated.
References
In Vitro vs. In Vivo Correlation of Beta-Sesquiphellandrene Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Beta-sesquiphellandrene, a naturally occurring sesquiterpene found in plants such as turmeric and ginger, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the in vitro and in vivo activities of this compound, with a primary focus on its anticancer effects. Due to the limited availability of in vivo data for this compound, this guide also presents a comparative overview of curcumin (B1669340), a well-researched natural compound often studied alongside it, and other relevant sesquiterpenes, namely zerumbone (B192701) and beta-elemene, to offer a broader context for its potential therapeutic applications.
In Vitro Activity of this compound
Recent studies have demonstrated the promising anticancer potential of this compound in various cancer cell lines. Its cytotoxic and antiproliferative effects have been observed in human leukemia, multiple myeloma, and colorectal cancer cells.[1]
Key In Vitro Findings:
-
Antiproliferative Effects: this compound has been shown to have antiproliferative effects comparable to those of curcumin in several cancer cell lines.[1]
-
Apoptosis Induction: The compound induces apoptosis, or programmed cell death, in cancer cells. This is achieved through the release of cytochrome c and the activation of caspases, which are key enzymes in the apoptotic pathway.[1]
-
Downregulation of Survival Proteins: Treatment with this compound leads to a decrease in the levels of several cell survival proteins, including cFLIP, Bcl-xL, Bcl-2, c-IAP1, and survivin.[1]
-
Synergistic Effects: this compound has demonstrated synergistic effects when combined with chemotherapeutic agents such as velcade, thalidomide, and capecitabine, suggesting its potential as an adjunct therapy.[1]
-
p53-Dependent Cytotoxicity: Lung cancer cells expressing the p53 tumor suppressor protein were found to be more susceptible to the cytotoxic effects of this compound.[1]
Quantitative In Vitro Data Summary
| Compound | Cell Line | Assay | Results (IC50) | Reference |
| This compound | Human leukemia (KBM-5) | MTT Assay | ~10 µM | [1] |
| Human multiple myeloma (U266) | MTT Assay | ~15 µM | [1] | |
| Human colorectal cancer (HCT116) | MTT Assay | ~20 µM | [1] | |
| Curcumin | Human leukemia (KBM-5) | MTT Assay | ~10 µM | [1] |
| Human multiple myeloma (U266) | MTT Assay | ~15 µM | [1] | |
| Human colorectal cancer (HCT116) | MTT Assay | ~20 µM | [1] | |
| Zerumbone | Liver cancer (HepG2) | Not Specified | 6.20 µg/mL | [2] |
| Cervical cancer (HeLa) | Not Specified | 6.4 µg/mL | [2] | |
| Breast cancer (MCF-7) | Not Specified | 23.0 µg/mL | [2] | |
| Breast cancer (MDA-MB-231) | Not Specified | 24.3 µg/mL | [2] | |
| Beta-Elemene | Non-small cell lung cancer (A549) | Not Specified | Not Specified | [1] |
In Vivo Activity of this compound: A Data Gap
As of the latest available research, there is a notable absence of published in vivo studies specifically investigating the anticancer or significant anti-inflammatory activities of isolated this compound. This lack of data presents a significant hurdle in correlating the promising in vitro findings with potential in vivo efficacy and understanding its pharmacokinetic and pharmacodynamic properties in a whole-organism system.
Comparative In Vivo Data of Alternatives
To provide a framework for potential in vivo outcomes, this section summarizes the in vivo activities of curcumin, zerumbone, and beta-elemene.
Curcumin
Curcumin has been extensively studied in various animal models for its anticancer and anti-inflammatory properties.
-
Anticancer Activity: In xenograft models of prostate cancer, a diet containing 2% curcumin led to increased apoptosis and reduced proliferation of cancer cells.[3] In ovarian cancer models, curcumin alone reduced tumor growth, and this effect was enhanced when combined with the chemotherapy drug docetaxel.[3] Studies on stomach and lung cancer in mice have also shown that curcumin can inhibit tumor growth.[4]
-
Anti-inflammatory Activity: Curcumin has demonstrated significant anti-inflammatory effects in models such as carrageenan-induced paw edema in rats.[5][6]
Zerumbone
Zerumbone, another sesquiterpene, has also been evaluated in vivo for its anticancer effects.
-
Anticancer Activity: In a mouse model of breast cancer, zerumbone was found to inhibit tumor growth and metastasis.[7] It has also been shown to suppress tumor growth in various other preclinical cancer models.[2]
Beta-Elemene
Beta-elemene has been investigated in in vivo cancer models and is used clinically in China for cancer treatment.
-
Anticancer Activity: In a mouse xenograft model of non-small cell lung cancer, beta-elemene, in combination with cisplatin, significantly suppressed tumor growth.[1] It has also been shown to inhibit tumor growth in in vivo models of osteosarcoma and other cancers.[8][9]
Experimental Protocols
In Vitro Assays
MTT Assay (Cell Viability)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or other test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.
Clonogenic Assay (Colony Formation)
-
Cell Seeding: A known number of single cells are seeded into 6-well plates.
-
Compound Treatment: Cells are treated with the test compound for a specific period.
-
Incubation: The cells are then washed and incubated in fresh medium for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: The colonies are fixed with a solution such as 10% neutral buffered formalin and then stained with a dye like 0.5% crystal violet.
-
Colony Counting: The number of colonies in each well is counted, and the surviving fraction is calculated by comparing the number of colonies in the treated wells to the control wells.
In Vivo Assays
Xenograft Mouse Model of Cancer
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compound (e.g., via oral gavage, intraperitoneal injection) or a vehicle control over a specified period.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Carrageenan-Induced Paw Edema (Anti-inflammatory)
-
Animal Model: Rats or mice are used for this model of acute inflammation.
-
Compound Administration: The animals are pre-treated with the test compound or a vehicle control.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Experimental Workflows
Caption: Proposed apoptotic pathway induced by this compound.
Caption: General workflow for in vitro anticancer activity assessment.
References
- 1. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Zerumbone as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Antinociceptive and anti-inflammatory actions of curcumin and nano curcumin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of Beta-Sesquiphellandrene and Structurally Related Sesquiterpenes
Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of beta-sesquiphellandrene on any cell line. This guide therefore provides a comparative overview based on the known biological activities of this compound and available transcriptomic data for the structurally related and well-studied sesquiterpenes, zerumbone (B192701) and beta-caryophyllene (B1668595). These compounds share commonalities in their chemical class and exhibit overlapping biological effects, making them relevant for a comparative and inferential analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the potential molecular mechanisms of this compound.
Introduction to this compound
This compound is a naturally occurring sesquiterpene found in the essential oils of various plants, including ginger (Zingiber officinale) and turmeric (Curcuma longa)[1][2]. It is recognized for a range of biological activities, suggesting its potential as a therapeutic agent. While its precise molecular mechanisms are not fully elucidated, its effects are thought to be similar to other bioactive sesquiterpenes.
Known Biological Activities of this compound:
| Biological Activity | Description | References |
| Anticancer | Exhibits cytotoxic effects against cancer cell lines such as HCT116 colon cancer cells and may induce apoptosis.[3][4][5] | [3][4][5] |
| Anti-inflammatory | Belongs to the sesquiterpene family, which is known for its anti-inflammatory properties.[1][2] | [1][2] |
| Antiviral | Has shown activity against rhinovirus replication.[3][4] | [3][4] |
| Antimicrobial | Preliminary studies suggest it may inhibit the growth of certain bacteria.[2] | [2] |
| Antioxidant | May help in scavenging free radicals and reducing oxidative stress.[2] | [2] |
Comparative Transcriptomic Analysis
Given the absence of direct transcriptomic data for this compound, we present data from two related sesquiterpenes, zerumbone and beta-caryophyllene, to infer potential gene expression changes.
Zerumbone: A Structurally Related Sesquiterpene
Zerumbone, a cyclic sesquiterpene from Zingiber zerumbet, has well-documented anticancer and anti-inflammatory effects, with several studies investigating its impact on gene expression.
Table 1: Summary of Transcriptomic Changes Induced by Zerumbone
| Study Focus | Cell/Animal Model | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Supporting Experimental Data |
| Anti-inflammation & Atherosclerosis | THP-1 human monocytic cells | - | Multiple scavenger receptor genes (LOX-1, SR-A, SR-PSOX, CD36), NF-κB and AP-1 transcriptional activity.[6] | Zerumbone treatment suppressed TPA-induced expression of scavenger receptor mRNAs, leading to reduced uptake of oxidized LDL.[6] |
| Anticancer (Hepatocellular Carcinoma) | MHCC-LM3 and Huh7 human hepatocellular carcinoma cells | Genes associated with G2/M cell cycle arrest.[7] | Genes involved in cell cycle progression.[7] | Microarray analysis and qRT-PCR confirmed deregulation of cell-cycle-associated genes upon zerumbone treatment.[7] |
| Anticancer (Laryngeal Carcinoma) | Hep-2 human laryngeal carcinoma cells | Pro-apoptotic molecules. | Anti-proliferative and anti-apoptotic genes.[8] | Zerumbone induced cell cycle arrest at the S and G2/M phases.[8] |
| Anti-melanogenesis | B16F10 mouse melanoma cells | - | Microphthalmia-associated transcription factor (MITF) and its target genes (tyrosinase, TYRP1, TYRP2).[9] | Zerumbone was found to inhibit the MITF-mediated expression of melanogenic genes.[9] |
Beta-Caryophyllene: A Bicyclic Sesquiterpene
Beta-caryophyllene is another common sesquiterpene with known anti-inflammatory and analgesic properties, acting as a selective agonist of the cannabinoid receptor 2 (CB2).
Table 2: Summary of Transcriptomic Changes Induced by Beta-Caryophyllene
| Study Focus | Cell/Animal Model | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Supporting Experimental Data |
| Anti-inflammatory & Neuropathic Pain | Mouse model of antiretroviral-induced neuropathic pain | - | Pro-inflammatory cytokine transcripts (Ifng, Il1b, Tnf) in paw skin and brain.[10] | Co-administration of beta-caryophyllene with the antiretroviral drug ddC prevented the upregulation of these inflammatory genes.[10] |
| Gene Regulation in Plant Cells | Tobacco BY-2 cells | Stress-response related genes (e.g., NtOsmotin).[11] | - | Beta-caryophyllene was shown to bind to the transcriptional co-repressor TOPLESS, inducing the expression of specific stress-response genes.[11] |
Experimental Protocols
Below are generalized experimental protocols based on the methodologies from the studies on zerumbone and beta-caryophyllene, which could be adapted for studying this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HCT116, THP-1, Hep-2) or other relevant cell types are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (or the compound of interest) or a vehicle control (e.g., DMSO). Cells are incubated for a predetermined period (e.g., 24, 48 hours).
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Read Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Differential Gene Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) between treated and control groups are identified using software packages like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of DEGs to identify significantly affected biological processes and signaling pathways.
Visualization of Signaling Pathways and Workflows
Based on the known activities of related sesquiterpenes, this compound is hypothesized to modulate key signaling pathways involved in inflammation and apoptosis.
Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
References
- 1. All you need to know about this compound [landema.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy this compound | 20307-83-9 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Zerumbone suppresses phorbol ester-induced expression of multiple scavenger receptor genes in THP-1 human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zerumbone, a Sesquiterpene, Controls Proliferation and Induces Cell Cycle Arrest in Human Laryngeal Carcinoma Cell Line Hep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zerumbone, a Tropical Ginger Sesquiterpene of Zingiber officinale Roscoe, Attenuates α-MSH-Induced Melanogenesis in B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking beta-Sesquiphellandrene extraction methods for efficiency.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent extraction methods for beta-sesquiphellandrene, a bioactive sesquiterpene with significant therapeutic potential. The selection of an optimal extraction technique is paramount for maximizing yield and purity, which are critical factors in research and drug development. This document outlines the operational principles, experimental protocols, and performance of five key methods: Hydrodistillation (HD), Soxhlet Extraction (SE), Supercritical Fluid Extraction (SFE), Microwave-Assisted Hydrodistillation (MAHD), and Ultrasound-Assisted Extraction (UAE).
Data Presentation: Quantitative Comparison of Extraction Methods
The efficiency of an extraction method is evaluated based on several parameters, including yield, extraction time, and solvent consumption. The following table summarizes quantitative data from various studies to facilitate a direct comparison. It is important to note that yields can vary depending on the plant matrix, its condition, and the specific experimental parameters employed.
| Extraction Method | Plant Material (Example) | Total Yield (% w/w) | Extraction Time | Solvent Consumption | Key Findings & Considerations |
| Hydrodistillation (HD) | Zingiber officinale (Ginger) | ~0.2 - 0.5 (Essential Oil) | 3 - 8 hours | High (Water) | A conventional and simple method, but the prolonged exposure to high temperatures may lead to the degradation of thermolabile compounds.[1][2] |
| Soxhlet Extraction (SE) | Zingiber officinale (Ginger) | Up to 27 (Total Extract) | 4 - 12 hours | High (Organic Solvents) | Offers exhaustive extraction but is time-consuming, requires large volumes of potentially hazardous solvents, and the sustained heat can degrade target compounds.[3][4][5] |
| Supercritical Fluid Extraction (SFE) | Curcuma longa (Turmeric) | Variable | 1 - 2 hours | Low (CO2) | Provides high selectivity and yields solvent-free extracts, preserving thermolabile compounds. However, the initial equipment cost is high.[6] |
| Microwave-Assisted Hydrodistillation (MAHD) | Vernonia cinerea | ~0.3 (Essential Oil) | 30 - 90 minutes | Moderate (Water) | Significantly reduces extraction time and energy consumption compared to conventional HD, with comparable or higher yields.[7][8][9] |
| Ultrasound-Assisted Extraction (UAE) | Dolomiaea costus | Variable | 5 - 60 minutes | Low to Moderate | A rapid and energy-efficient method that enhances extraction through acoustic cavitation. Scalability can be a challenge for industrial applications.[10][11] |
Experimental Protocols
Below are detailed methodologies for the key extraction techniques cited in this guide.
Hydrodistillation (HD)
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.
Procedure:
-
Place the dried and ground plant material (e.g., ginger rhizomes) into a large round-bottom flask.
-
Add distilled water to the flask, typically in a 1:10 ratio (w/v) of plant material to water, ensuring the material is fully submerged.[12]
-
Connect the flask to a Clevenger-type apparatus, which is then connected to a condenser.
-
Heat the flask using a heating mantle to boil the water. The steam, carrying the volatile essential oils, will rise and pass into the condenser.
-
The condensed steam and essential oil are collected in the Clevenger apparatus, where the oil, being less dense than water, separates and forms a distinct upper layer.
-
Continue the distillation for a predetermined time (e.g., 3-8 hours) until no more oil is collected.[1][2]
-
Collect the essential oil, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C.
Soxhlet Extraction (SE)
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, thimble.
Procedure:
-
Place the dried and powdered plant material into a porous thimble.
-
The thimble is then placed in the extraction chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with a suitable organic solvent (e.g., ethanol, hexane).[3][4]
-
Heat the solvent to its boiling point using a heating mantle.
-
The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the plant material, initiating the extraction.
-
Once the liquid level in the extraction chamber reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the round-bottom flask.
-
This process is repeated for several cycles (e.g., 4-12 hours) to ensure exhaustive extraction.[3][4]
-
After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
Apparatus: Supercritical fluid extractor with an extraction vessel, pumps for CO2 and co-solvent, pressure and temperature controllers, and a collection vessel.
Procedure:
-
The dried and ground plant material is packed into the extraction vessel.
-
Liquid CO2 is pumped into the system and brought to a supercritical state by adjusting the temperature and pressure (e.g., 40-60°C and 100-350 bar).
-
The supercritical CO2 then flows through the extraction vessel, where it dissolves the this compound and other lipophilic compounds.
-
A co-solvent, such as ethanol, can be added to the supercritical CO2 to modify its polarity and enhance the extraction of more polar compounds.
-
The resulting solution is then depressurized in a collection vessel, causing the CO2 to return to its gaseous state and leaving behind the extracted compounds.
-
The extraction is typically run for 1-2 hours.[6]
Microwave-Assisted Hydrodistillation (MAHD)
Apparatus: A modified microwave oven equipped with a Clevenger-type apparatus.
Procedure:
-
Place the plant material in a flask connected to the Clevenger apparatus, which is positioned inside the microwave oven.[7]
-
Add a solvent, typically water, to the flask.
-
Apply microwave irradiation at a specific power (e.g., 500-800W) for a shorter duration (e.g., 30-90 minutes) compared to conventional HD.[7][8][9]
-
The microwave energy rapidly heats the water within the plant material, causing the cells to rupture and release the essential oil.
-
The steam and essential oil vapor are then condensed and collected in the same manner as in hydrodistillation.
Ultrasound-Assisted Extraction (UAE)
Apparatus: Ultrasonic bath or probe sonicator, extraction vessel (e.g., beaker or flask).
Procedure:
-
Place the ground plant material into the extraction vessel.
-
Add a suitable solvent (e.g., ethanol).
-
Immerse the extraction vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture.
-
Apply ultrasonic waves (typically 20-40 kHz) for a specific duration (e.g., 5-60 minutes).[10]
-
The acoustic cavitation generated by the ultrasound disrupts the plant cell walls, facilitating the release of intracellular contents and enhancing mass transfer.
-
After sonication, the mixture is filtered to separate the solid residue from the liquid extract.
-
The solvent is then removed from the extract, usually under vacuum.
Mandatory Visualization
The following diagrams illustrate the general workflow for sesquiterpene extraction and the anticancer signaling pathway of this compound.
Caption: General workflow for the extraction and analysis of this compound.
Caption: Anticancer signaling pathway of this compound (SQP).[13]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Ethanol extract of Ginger Zingiber officinale Roscoe by Soxhlet method induces apoptosis in human hepatocellular carcinoma cell line | Biomedical Research and Therapy [bmrat.org]
- 4. umpir.ump.edu.my [umpir.ump.edu.my]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-assisted hydrodistillation extraction method [bio-protocol.org]
- 8. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted hydrodistillation of essential oil from rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. data.epo.org [data.epo.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Identification of a novel compound (β-sesquiphellandrene) from turmeric (Curcuma longa) with anticancer potential: comparison with curcumin [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the antimicrobial spectrum of beta-Sesquiphellandrene.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-sesquiphellandrene, a naturally occurring sesquiterpene hydrocarbon, has garnered interest within the scientific community for its potential therapeutic properties, including its antimicrobial activity. This bicyclic compound is a constituent of various plant essential oils, notably from the Zingiberaceae (ginger) family and Tripleurospermum disciforme. As the challenge of antimicrobial resistance continues to grow, the exploration of novel antimicrobial agents from natural sources like this compound is of paramount importance. This guide provides a comparative analysis of the antimicrobial spectrum of this compound, presenting available experimental data alongside that of other relevant antimicrobial compounds.
While direct and extensive studies on the antimicrobial properties of isolated this compound are limited, existing research on essential oils rich in this compound provides valuable insights. This analysis will draw upon such studies to build a comparative framework, highlighting the need for further targeted research on the pure compound.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Currently, specific MIC and MBC values for isolated this compound against a wide range of microorganisms are not extensively documented in publicly available research. However, a study on the essential oil of Tripleurospermum disciforme, which contains this compound as a major component (17.85%), provides valuable preliminary data. The essential oil of this plant demonstrated notable antibacterial activity against several Gram-positive and Gram-negative bacteria, with MIC values ranging from 4 to 22 µL/mL[1].
To offer a comparative perspective, the following table summarizes the antimicrobial activity of the essential oil of Tripleurospermum disciforme alongside other well-characterized antimicrobial sesquiterpenes, β-caryophyllene and α-humulene.
Table 1: Comparative Antimicrobial Activity (MIC values)
| Microorganism | This compound (as major component of T. disciforme essential oil) | β-Caryophyllene | α-Humulene |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 4 - 22 µL/mL[1] | 3 - 12.5 µM (equivalent to approx. 0.6 - 2.6 µg/mL)[2] | Inhibits growth[3] |
| Staphylococcus epidermidis | - | 25 mg/mL[4] | - |
| Bacillus subtilis | 4 µL/mL[1] | - | - |
| Bacillus cereus | 4 µL/mL[1] | - | - |
| Gram-Negative Bacteria | |||
| Escherichia coli | 10 µL/mL[1] | 14 µM (equivalent to approx. 2.9 µg/mL)[2] | - |
| Pseudomonas aeruginosa | 12 µL/mL[1] | - | - |
| Salmonella typhi | 10 µL/mL[1] | - | - |
| Citrobacter amalonaticus | 22 µL/mL[1] | - | - |
| Fungi | |||
| Candida albicans | - | - | Inhibits growth[3] |
Note: Direct comparison of MIC values should be approached with caution due to variations in experimental methodologies and the use of an essential oil versus isolated compounds. The data for β-caryophyllene is presented in different units (µM and mg/mL) as reported in the source literature.
Experimental Protocols
The determination of antimicrobial activity is conducted through standardized laboratory procedures. The following are detailed methodologies for key experiments cited in the context of essential oil and sesquiterpene antimicrobial testing.
Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[3][5][6][7]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the agent that inhibits the growth of the microorganism.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the essential oil or isolated compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to ensure its solubility in the aqueous broth medium.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Controls: Positive control wells (broth and inoculum without the antimicrobial agent) and negative control wells (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth (turbidity) is observed. The addition of a growth indicator, such as resazurin (B115843) or tetrazolium salts, can aid in the visualization of microbial viability.[6]
Agar (B569324) Diffusion Method (Disc Diffusion)
This method is often used as a preliminary screening for antimicrobial activity.[8][9][10]
Principle: A filter paper disc impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test microorganism. The antimicrobial agent diffuses from the disc into the agar. If the microorganism is susceptible to the agent, a clear zone of growth inhibition will appear around the disc.
Detailed Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a sterile agar plate (e.g., Mueller-Hinton Agar).
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a specific volume and concentration of the antimicrobial agent (essential oil or isolated compound). The impregnated discs are then placed firmly on the surface of the inoculated agar plate.
-
Controls: A disc impregnated with the solvent used to dissolve the antimicrobial agent serves as a negative control. A disc with a standard antibiotic can be used as a positive control.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement: After incubation, the diameter of the zone of complete growth inhibition around each disc is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Potential Mechanism of Action
The precise molecular mechanisms underlying the antimicrobial activity of this compound have not been fully elucidated. However, based on studies of other sesquiterpenes and essential oils, a primary mode of action is likely the disruption of microbial cell membrane integrity.[11][12][13][14]
Proposed Mechanism of Action:
Sesquiterpenes, being lipophilic compounds, can readily partition into the lipid bilayer of bacterial and fungal cell membranes. This integration can lead to:
-
Increased Membrane Permeability: The presence of these foreign molecules can disrupt the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability. This can result in the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately leading to cell death.[11][14]
-
Inhibition of Membrane-Bound Enzymes: Many vital cellular processes, including respiration and transport, are carried out by enzymes embedded within the cell membrane. Sesquiterpenes may interfere with the function of these enzymes, disrupting critical metabolic pathways.
-
Disruption of Proton Motive Force: The integrity of the cell membrane is crucial for maintaining the proton motive force, which is essential for ATP synthesis. Disruption of the membrane can dissipate this proton gradient, leading to a depletion of cellular energy.
The following diagram illustrates the proposed general mechanism of action for sesquiterpenes against microbial cells.
Caption: Proposed mechanism of antimicrobial action for sesquiterpenes.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines a typical experimental workflow for assessing the antimicrobial spectrum of a compound like this compound.
Caption: A typical workflow for antimicrobial susceptibility testing.
Conclusion
This compound, as a significant component of certain essential oils, demonstrates promising antimicrobial potential. The available data, primarily from studies on the essential oil of Tripleurospermum disciforme, indicates activity against a range of both Gram-positive and Gram-negative bacteria. However, to fully understand its therapeutic potential, further research is critically needed to evaluate the antimicrobial spectrum of isolated this compound against a broader panel of clinically relevant bacteria and fungi. Elucidating its precise mechanism of action will also be crucial for its potential development as a novel antimicrobial agent. The standardized methodologies outlined in this guide provide a framework for such future investigations, which are essential to unlock the full potential of this natural compound in the fight against infectious diseases.
References
- 1. Chemical composition and antibacterial activity of essential oils of Tripleurospermum disciforme in three developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. www2.sbbq.org.br [www2.sbbq.org.br]
- 5. mdpi.com [mdpi.com]
- 6. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth micro-dilution method for determining the susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Melaleuca alternifolia (tea tree oil). | Semantic Scholar [semanticscholar.org]
- 8. Agar Plate Methods for Assessing the Antibacterial Activity of Thyme and Oregano Essential Oils against S. epidermidis and E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of beta-Sesquiphellandrene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the diligent management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. This document provides essential safety protocols and a step-by-step guide for the proper disposal of beta-Sesquiphellandrene.
Immediate Safety and Handling Considerations
This compound is a sesquiterpene with known biological activities and specific handling requirements.[1][2] Before commencing any disposal procedure, it is critical to be aware of its potential hazards. The compound may cause allergy or asthma symptoms or breathing difficulties if inhaled and may be fatal if swallowed and enters airways.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₄[1][4][5] |
| Molecular Weight | 204.35 g/mol [4][5][6] |
| Boiling Point | 90-90.5 °C (at 1 Torr)[6] |
| Flash Point | ~105.17 °C (estimated)[4] |
| Density | 0.8760 g/cm³ (at 25 °C)[6] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[1][6][7] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Identification and Classification:
-
Determine if the waste is classified as hazardous. Given its potential health hazards, it should be treated as such.[3]
-
If this compound is in a solvent, the entire solution must be classified based on its components. For instance, a solution in a flammable solvent would be classified as flammable hazardous waste.[8]
-
-
Waste Segregation:
-
Maintain separate waste streams for this compound waste. Do not mix with incompatible materials.
-
If dissolved in a solvent, collect it in a designated container for the appropriate class of chemical waste (e.g., flammable liquids, halogenated solvents).
-
-
Containerization:
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area for hazardous waste.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition if the waste is flammable.
-
-
Disposal Request:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical down the drain or in regular trash.
-
Spill Cleanup Procedures
In the event of a spill, prompt and appropriate action is crucial.
-
Ensure Proper Ventilation: Evacuate non-essential personnel and ensure the area is well-ventilated. If the spill is large, work under a fume hood.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, diatomite, or universal binders to contain the spill.[8]
-
Collect and Seal: Carefully collect the absorbent material and place it into a sealed, properly labeled container for hazardous waste disposal.[8]
-
Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent and decontaminating solution.
Caption: Workflow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. All you need to know about this compound [landema.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scent.vn [scent.vn]
- 5. This compound | C15H24 | CID 12315492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. β-sesquiphellandrene | 20307-83-9 [chemicalbook.com]
- 7. (-)-beta-Sesquiphellandrene | CAS 20307-83-9 | Cayman Chemical | Biomol.com [biomol.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
